trans-12,13-Epoxy-9(Z)-octadecenoic acid
Description
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Properties
Molecular Formula |
C18H32O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(Z)-11-[(2S,3S)-3-pentyloxiran-2-yl]undec-9-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17-/m0/s1 |
InChI Key |
CCPPLLJZDQAOHD-BTDPBSJTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources of trans-12,13-Epoxy-9(Z)-octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-12,13-Epoxy-9(Z)-octadecenoic acid, more commonly known as vernolic acid, is a naturally occurring epoxy fatty acid that has garnered significant interest in various scientific fields. Its unique chemical structure, featuring a reactive epoxide ring, makes it a valuable precursor for synthesizing polymers and industrial fluids. In the biomedical field, vernolic acid, also referred to as leukotoxin, and its metabolites are subjects of intense research due to their roles in inflammatory processes and potential as therapeutic targets. This technical guide provides a comprehensive overview of the natural sources of vernolic acid, detailed experimental protocols for its analysis, and an exploration of its biosynthetic and signaling pathways.
Natural Occurrence and Quantitative Data
Vernolic acid is predominantly found in the seed oils of plants belonging to the Asteraceae and Euphorbiaceae families. The concentration of vernolic acid can vary significantly between species and even among different accessions of the same species. The following tables summarize the quantitative data on vernolic acid content in various plant sources.
| Plant Species (Family) | Common Name | Vernolic Acid Content (% of total seed oil) | References |
| Vernonia galamensis (Asteraceae) | Ironweed | 70.15 - 87% | [1][2][3] |
| Vernonia anthelmintica (Asteraceae) | - | ~30% less than V. galamensis | [4] |
| Stokesia laevis (Asteraceae) | Stokes' Aster | 60 - 81% | [5] |
| Crepis biennis (Asteraceae) | Rough Hawk's-beard | Enriched (up to 81%) | [5] |
| Euphorbia lagascae (Euphorbiaceae) | - | 56 - 69% | [5][6][7] |
| Bernardia pulchella (Euphorbiaceae) | - | High concentrations | [4] |
Table 1: Primary Botanical Sources of Vernolic Acid
| Plant Species | Specific Accession/Condition | Oil Content (% of seed weight) | Vernolic Acid (% of oil) | References |
| Vernonia galamensis | Vge-4 | - | High | [2] |
| Vernonia galamensis | Vge-18 | - | High | [2] |
| Vernonia galamensis | 10 selected lines (var. ethiopica) | 24 - 29% | 73 - 77% | [2] |
| Vernonia galamensis | Field trials (1995) | 30.2 - 36.7% | 68.9 - 74.7% | [2] |
| Vernonia galamensis | Field trials (1996) | 32.1 - 39.2% | 69.1 - 75.6% | [2] |
| Euphorbia lagascae | - | 42 - 53% | 56 - 61% | [6] |
| Euphorbia lagascae | Average | ~44% | ~63% | [6] |
| Euphorbia lagascae | High-yielding accessions | up to 48% | up to 69% | [6] |
Table 2: Detailed Quantitative Analysis of Vernolic Acid in Key Species
Biosynthesis of Vernolic Acid in Plants
The biosynthesis of vernolic acid from its precursor, linoleic acid, occurs through different enzymatic pathways in the Asteraceae and Euphorbiaceae families. This divergence in evolution has led to two distinct types of enzymes responsible for the epoxidation of the Δ12 double bond of linoleic acid.
In the Asteraceae family, such as in Vernonia and Stokesia species, the epoxidation is catalyzed by a divergent form of a Δ12-oleic acid desaturase-like enzyme. This enzyme is a non-heme, iron-containing enzyme located in the endoplasmic reticulum.
In contrast, the Euphorbiaceae family, exemplified by Euphorbia lagascae, utilizes a cytochrome P450-dependent monooxygenase for the synthesis of vernolic acid.[8][9] This enzyme, also located in the endoplasmic reticulum, requires NADPH and cytochrome P450 reductase for its activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vernolic acid - Wikipedia [en.wikipedia.org]
- 5. A comparison of natural and induced diversity in plant oils | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 6. researchgate.net [researchgate.net]
- 7. lsma.ro [lsma.ro]
- 8. Regio- and stereoselectivity of cytochrome P-450 and peroxygenase-dependent formation of cis-12,13-epoxy-9(Z)-octadecenoic acid (vernolic acid) in Euphorbia lagascae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of trans-12,13-Epoxy-9(Z)-octadecenoic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-12,13-Epoxy-9(Z)-octadecenoic acid, commonly known as vernolic acid, is a naturally occurring epoxy fatty acid found in the seed oils of several plant species. Its unique chemical structure, featuring an epoxide ring, makes it a valuable renewable resource for the production of various industrial products, including lubricants, plasticizers, and coatings. Understanding the biosynthetic pathway of vernolic acid in plants is crucial for developing strategies to enhance its production in existing oilseed crops through metabolic engineering. This technical guide provides a comprehensive overview of the biosynthesis of vernolic acid, detailing the enzymatic pathways, relevant experimental protocols, and the signaling networks that regulate its production.
Core Biosynthetic Pathways
The biosynthesis of vernolic acid in plants primarily proceeds via the epoxidation of linoleic acid, an 18-carbon polyunsaturated fatty acid. Two distinct enzymatic pathways have been identified to catalyze this reaction, involving different classes of enzymes in different plant families.
Cytochrome P450-Mediated Pathway
In several plant species, including Arabidopsis thaliana and Euphorbia lagascae, the epoxidation of linoleic acid is catalyzed by a cytochrome P450 monooxygenase. These enzymes are heme-containing proteins typically localized to the endoplasmic reticulum.
-
Enzyme: In Arabidopsis thaliana, the key enzyme is CYP77A4 [1]. In Euphorbia lagascae, a member of the Euphorbiaceae family, the enzyme responsible is CYP726A1 [2].
-
Substrate: The direct substrate for these enzymes is linoleic acid [1][2]. Evidence suggests that the linoleic acid can be either a free fatty acid or esterified to phosphatidylcholine (PC)[2].
-
Reaction: The cytochrome P450 enzyme utilizes molecular oxygen and electrons from NADPH, transferred via a cytochrome P450 reductase, to introduce an oxygen atom across the double bond at the 12th and 13th carbons of linoleic acid, forming the epoxide ring of vernolic acid.
Desaturase-Like Pathway
In plants belonging to the Asteraceae family, such as Crepis palaestina and Vernonia galamensis, a different class of enzyme is responsible for vernolic acid synthesis. This enzyme is a divergent form of a Δ12-oleic acid desaturase, a non-heme iron-containing enzyme.
-
Enzyme: These specialized enzymes are often referred to as Δ12-epoxygenases . An example is the Cpal2 enzyme from Crepis palaestina[3].
-
Substrate: Similar to the P450 pathway, the substrate is linoleic acid [3].
-
Reaction: This desaturase-like enzyme catalyzes the direct epoxidation of the Δ12 double bond of linoleic acid to form vernolic acid.
Quantitative Data on Vernolic Acid Production
The efficiency of vernolic acid production can vary significantly depending on the host plant and the specific genes expressed. The following table summarizes some of the reported yields of vernolic acid in transgenic plants.
| Plant Species | Transgene(s) | Vernolic Acid Content (% of total fatty acids) | Reference |
| Arabidopsis thaliana (fad3/fae1 mutant) | C. palaestina Δ12-desaturase + C. palaestina Δ12-epoxygenase (Cpal2) | 21% | [3] |
| Arabidopsis thaliana (C24 ecotype) | C. palaestina Δ12-epoxygenase (Cpal2) | 5.3% | [3] |
| Transgenic Tobacco Callus | E. lagascae CYP726A1 | >15% (total Δ12-epoxy fatty acids, with ~13% as vernolic acid) | [2] |
| Transgenic Soybean Somatic Embryos | E. lagascae CYP726A1 | ~8% (total Δ12-epoxy fatty acids) | [2] |
| Vernonia galamensis (wild type) | Endogenous pathway | >70% | [4] |
Experimental Protocols
Isolation of Microsomal Fractions for Enzyme Assays
Objective: To isolate the microsomal fraction from plant tissues, which is enriched in endoplasmic reticulum-bound enzymes like cytochrome P450s.
Materials:
-
Plant tissue (e.g., seedlings, developing seeds)
-
Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM EDTA, 0.5 M sucrose, and 10 mM β-mercaptoethanol)
-
Centrifuge (capable of speeds up to 100,000 x g)
-
Homogenizer (e.g., mortar and pestle, Polytron)
-
Bradford reagent for protein quantification
Protocol:
-
Harvest fresh plant tissue and immediately place it on ice.
-
Homogenize the tissue in ice-cold homogenization buffer (ratio of 1:3, w/v).
-
Filter the homogenate through several layers of cheesecloth or Miracloth to remove cell debris.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts, mitochondria, and nuclei.
-
Carefully collect the supernatant and centrifuge it at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for your enzyme assay (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2).
-
Determine the protein concentration of the microsomal fraction using the Bradford assay.
-
Store the microsomal fraction at -80°C until use.
Heterologous Expression of Plant Cytochrome P450 Epoxygenase in Saccharomyces cerevisiae
Objective: To produce functional plant epoxygenase enzymes for in vitro characterization.
Materials:
-
S. cerevisiae expression strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase)[1]
-
Yeast expression vector (e.g., pYES2/CT)
-
Full-length cDNA of the epoxygenase gene (e.g., CYP77A4)
-
Yeast transformation kit
-
Yeast growth media (e.g., YPD, selective media with galactose for induction)
Protocol:
-
Clone the full-length coding sequence of the epoxygenase gene into the yeast expression vector under the control of an inducible promoter (e.g., GAL1).
-
Transform the expression construct into the S. cerevisiae host strain using a standard yeast transformation protocol (e.g., lithium acetate (B1210297) method).
-
Select for transformed yeast colonies on appropriate selective media.
-
Grow a starter culture of the transformed yeast in non-inducing medium (e.g., containing glucose).
-
Inoculate a larger volume of inducing medium (containing galactose) with the starter culture and grow for 24-48 hours to induce protein expression.
-
Harvest the yeast cells by centrifugation.
-
Isolate microsomal fractions from the yeast cells as described in the previous protocol for subsequent enzyme assays.
In Vitro Fatty Acid Epoxygenase Assay
Objective: To measure the activity of the epoxygenase enzyme in converting linoleic acid to vernolic acid.
Materials:
-
Microsomal protein preparation (from plant tissue or heterologous expression system)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Linoleic acid (substrate)
-
NADPH (cofactor)
-
Organic solvent for extraction (e.g., hexane (B92381):isopropanol, 3:2, v/v)
-
Internal standard for quantification (e.g., a C17:0 fatty acid)
Protocol:
-
In a microcentrifuge tube, combine the microsomal protein (typically 50-100 µg), reaction buffer, and linoleic acid to a final volume of 500 µL.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) with gentle shaking.
-
Stop the reaction by adding an organic solvent and the internal standard.
-
Vortex vigorously to extract the lipids.
-
Centrifuge to separate the phases and collect the organic (upper) phase.
-
Evaporate the solvent under a stream of nitrogen.
-
Derivatize the fatty acids to their methyl esters (FAMEs) by adding methanolic HCl and incubating at 80°C for 1 hour.
-
Extract the FAMEs with hexane for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis for Vernolic Acid Quantification
Objective: To separate, identify, and quantify the vernolic acid produced in the enzyme assay.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23 or equivalent)
Protocol:
-
Inject the hexane extract containing the FAMEs into the GC-MS.
-
Use a suitable temperature program to separate the different fatty acid methyl esters. A typical program might start at 150°C, ramp to 240°C, and hold.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Identify the vernolic acid methyl ester peak based on its retention time and characteristic mass spectrum, which will show a molecular ion at m/z 310 and fragmentation patterns corresponding to the epoxy fatty acid structure.
-
Quantify the amount of vernolic acid produced by comparing the peak area of its methyl ester to the peak area of the internal standard.
Signaling Pathways and Regulation
The biosynthesis of vernolic acid is part of the broader oxylipin pathway, which is intricately regulated by various signaling molecules in response to both developmental cues and environmental stresses. The jasmonate and salicylate (B1505791) signaling pathways are key regulators of plant defense responses and have been shown to influence the expression of genes involved in fatty acid metabolism.
Jasmonate Signaling Pathway
Jasmonic acid (JA) and its derivatives are central to plant defense against herbivores and necrotrophic pathogens. Wounding or pathogen attack triggers the biosynthesis of JA, which then activates a signaling cascade leading to the expression of defense-related genes.
-
Transcription Factors: Key transcription factors in the JA signaling pathway include MYC2 , a basic helix-loop-helix (bHLH) transcription factor, and various members of the WRKY family. These transcription factors bind to specific cis-acting elements, such as the G-box (CACGTG) for MYC2 and the W-box (TTGAC(C/T)) for WRKYs, in the promoters of target genes[5].
-
Regulation of Epoxygenase Genes: While direct binding of these transcription factors to the promoters of vernolic acid biosynthetic genes like CYP77A4 has not been definitively demonstrated in all cases, the promoters of many oxylipin biosynthetic genes contain these responsive elements, suggesting a direct regulatory link.
Salicylic Acid Signaling Pathway
Salicylic acid (SA) is a key signaling molecule in plant defense against biotrophic pathogens. The SA signaling pathway can interact with the jasmonate pathway, often in an antagonistic manner, to fine-tune the plant's defense response. The accumulation of SA can lead to the differential expression of genes involved in fatty acid metabolism[3][6].
Visualizations
Caption: Biosynthetic pathways of vernolic acid in plants.
Caption: Experimental workflow for characterizing vernolic acid biosynthesis.
Caption: Simplified signaling pathways regulating vernolic acid biosynthesis.
Conclusion
The biosynthesis of this compound in plants is a well-defined process involving two primary enzymatic pathways. The characterization of the enzymes involved, particularly the cytochrome P450 monooxygenases and the divergent desaturases, has opened up avenues for the biotechnological production of this valuable epoxy fatty acid. Further research into the precise regulatory mechanisms, including the identification of specific transcription factors and their binding sites, will be instrumental in optimizing the expression of these biosynthetic pathways in heterologous systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of vernolic acid and other plant-derived oxylipins.
References
- 1. Arabidopsis thaliana CYP77A4 is the first cytochrome P450 able to catalyze the epoxidation of free fatty acids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascae Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. plantae.org [plantae.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and History of Vernolic Acid
This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to vernolic acid. It includes detailed information on its chemical properties, isolation and characterization methods, and biological significance.
Introduction
Vernolic acid, chemically known as (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid, is an unusual epoxy fatty acid. It was first definitively characterized in 1954, and its absolute configuration was determined in 1966.[1] This long-chain fatty acid is a monounsaturated compound containing a reactive epoxide ring.[1] Vernolic acid is a significant component of vernonia oil, which is extracted from the seeds of plants belonging to the Vernonia and Euphorbia genera.[1] Notably, the seeds of Vernonia galamensis can contain oil with up to 80% vernolic acid.[2]
In the realm of industrial applications, vernonia oil is a promising bio-feedstock for the production of adhesives, varnishes, paints, and other industrial coatings due to its low viscosity and reactive nature.[1][2] From a biomedical perspective, vernolic acid is also known as leukotoxin B. In mammals, it can be endogenously produced from linoleic acid by cytochrome P450 epoxygenase enzymes.[2] At elevated concentrations, it exhibits toxic effects on leukocytes and other cell types, and has been implicated in animal models of multiple organ failure and acute respiratory distress syndrome.[1][2]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for vernolic acid is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₈H₃₂O₃ |
| Molar Mass | 296.451 g·mol⁻¹[1] |
| Appearance | Colorless oil[1] |
| Melting Point | 23 to 25 °C (296 to 298 K)[1] |
| Solubility in Water | Insoluble[1] |
| IUPAC Name | (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid[1] |
| Synonyms | Leukotoxin B, Isoleukotoxin, cis-12,13-epoxy-cis-9-octadecenoic acid[1][3] |
| Mass Spectrometry (MS-MS) | Precursor Type: [M+H]⁺ Precursor m/z: 297.2424Fragments: 279.2, 261.2, 163.1Precursor Type: [M-H]⁻ Precursor m/z: 295.2279Fragments: 277.1, 295.1, 195.1[3] |
Experimental Protocols
Isolation of Vernolic Acid from Vernonia galamensis Seeds
This protocol is adapted from a method describing the extraction of vernonia oil and subsequent hydrolysis to obtain vernolic acid.[4]
Materials:
-
Vernonia galamensis seeds
-
n-hexane
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Soxhlet extraction system
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer with heating mantle
Procedure:
-
Seed Preparation: Sun-dry and clean the Vernonia galamensis seeds. Cool the seeds in a refrigerator and then heat them in an oven at 363 K for approximately 1 hour to deactivate lipases. Grind the seeds into a fine powder.
-
Oil Extraction: Place the powdered seeds in a thimble and perform a Soxhlet extraction using n-hexane as the solvent for 3 hours.
-
Solvent Removal: After extraction, filter the crude vernonia oil and remove the n-hexane using a rotary evaporator.
-
Hydrolysis of Vernonia Oil: a. In a 250 mL round-bottom flask, dissolve 5 g of NaOH in 50 mL of methanol by heating to reflux with stirring for about 30 minutes until the NaOH is completely dissolved. b. Add 5.12 g of the extracted vernonia oil to the flask. c. Continue to reflux the mixture with stirring for an additional 30 minutes.
-
Acidification and Extraction: After cooling, transfer the reaction mixture to a separatory funnel and acidify with HCl to a pH of 5-6. Extract the aqueous phase with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the organic phase with a saturated NaCl solution. Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Remove the solvent under reduced pressure. The resulting crude vernolic acid can be further purified by recrystallization from hexane (B92381) at 195 K.
-
Final Product: After filtration under reduced pressure and rinsing with cold hexane, a pure form of vernolic acid is obtained, which is a yellow solid that melts at room temperature.[4]
Characterization of Vernolic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified vernolic acid in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
-
¹H NMR Analysis: The ¹H NMR spectrum will show characteristic peaks for the protons of the epoxy ring, the double bond, the aliphatic chain, and the carboxylic acid group.
-
¹³C NMR Analysis: The ¹³C NMR spectrum will provide signals for each carbon atom in the molecule, confirming the presence of the epoxy group, the double bond, the carboxylic acid, and the aliphatic chain.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat vernolic acid oil between two salt plates (e.g., NaCl or KBr) or prepare a thin film on a single plate.
-
Analysis: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aliphatic chain, the C=C stretching of the double bond, the C-O stretching of the epoxy ring, and the broad O-H and C=O stretching of the carboxylic acid group.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer, often after derivatization to its methyl ester for better volatility in GC-MS analysis.[5]
-
Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of vernolic acid (or its derivative) and characteristic fragmentation patterns that can be used to confirm its structure.
Signaling and Metabolic Pathways
Biosynthesis of Vernolic Acid in Plants
Vernolic acid is synthesized from linoleic acid in a one-step reaction catalyzed by an epoxygenase enzyme.[6] This process primarily occurs in the seeds of certain plants.[6]
Caption: Biosynthesis of vernolic acid from linoleic acid.
Metabolism of Vernolic Acid in Mammals
In mammals, vernolic acid (leukotoxin) is metabolized by soluble epoxide hydrolase (sEH) into a dihydroxy derivative known as isoleukotoxin diol. This conversion is associated with the toxic effects of vernolic acid.[1]
Caption: Metabolic conversion of vernolic acid to its toxic diol.
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of vernolic acid from plant material.
Caption: Workflow for vernolic acid isolation and analysis.
References
The Therapeutic Potential of Epoxy Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxy fatty acids (EpFAs) are lipid mediators derived from the cytochrome P450 (CYP) epoxygenase pathway of polyunsaturated fatty acid (PUFA) metabolism. Emerging evidence highlights their significant therapeutic potential across a spectrum of diseases, primarily attributed to their potent anti-inflammatory, analgesic, vasodilatory, and pro-resolving properties. This technical guide provides an in-depth overview of the core therapeutic effects of EpFAs, detailing their mechanisms of action, relevant signaling pathways, and key experimental findings. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering structured data, detailed experimental protocols, and visual representations of key biological processes to facilitate further investigation and therapeutic application of these promising molecules.
Introduction
Polyunsaturated fatty acids (PUFAs), such as arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), are metabolized through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1][2] While the COX and LOX pathways predominantly produce pro-inflammatory mediators, the CYP pathway generates EpFAs, which largely exhibit beneficial, anti-inflammatory effects.[1][2]
The primary EpFAs include epoxyeicosatrienoic acids (EETs) from ARA, epoxyeicosatetraenoic acids (EEQs) from EPA, and epoxydocosapentaenoic acids (EDPs) from DHA.[2][3] These molecules are endogenously produced and act as signaling molecules in various physiological and pathophysiological processes.[4] However, their in vivo efficacy is limited by their rapid degradation into less active or, in some cases, pro-inflammatory diols by the soluble epoxide hydrolase (sEH).[3][5] This has led to the development of sEH inhibitors (sEHIs) as a key therapeutic strategy to stabilize endogenous EpFAs and augment their beneficial effects.[6][7]
This guide will explore the therapeutic landscape of EpFAs, focusing on their roles in inflammation, pain, cardiovascular disease, renal disease, neurodegenerative disorders, and cancer.
Core Therapeutic Effects and Mechanisms of Action
EpFAs exert a wide range of biological effects, positioning them as attractive therapeutic targets for numerous diseases.
Anti-inflammatory Effects
EpFAs are potent anti-inflammatory agents that act through multiple mechanisms. They have been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules.[8] A key mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[9] By stabilizing IκBα, EpFAs prevent the translocation of NF-κB to the nucleus, thereby downregulating the transcription of inflammatory genes. Furthermore, EpFAs can promote the resolution of inflammation, a process distinct from simply suppressing its initiation.
Analgesic Effects
EpFAs have demonstrated significant analgesic properties in models of both inflammatory and neuropathic pain.[4][6][10][11][12] Their pain-relieving effects are mediated through both central and peripheral mechanisms. One proposed mechanism involves the modulation of transient receptor potential (TRP) channels, which are key players in nociceptive signaling. Additionally, some studies suggest that the analgesic effects of EpFAs may involve opioid signaling pathways, as the effects can be blocked by opioid receptor antagonists like naloxone.[10] Importantly, sEH inhibitors, which increase EpFA levels, have been shown to be effective in chronic pain models without the rewarding side effects associated with opioids.[10]
Cardiovascular Protection
EpFAs play a crucial role in cardiovascular homeostasis.[1][13][14][15] They are potent vasodilators, contributing to the regulation of blood pressure and blood flow.[3][16][17] This vasodilatory effect is primarily mediated by the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[17][18] Beyond vasodilation, EpFAs exhibit anti-atherogenic properties, improve endothelial function, and protect against cardiac hypertrophy and fibrosis.[13][15]
Reno-protective Effects
In the kidneys, EpFAs are essential for maintaining water and electrolyte balance.[14][19][20][21] They promote natriuresis (sodium excretion) by inhibiting the epithelial sodium channel (ENaC) in the renal tubules.[14] Dysregulation of EpFA metabolism has been linked to salt-sensitive hypertension and chronic kidney disease.[14] Therapeutic strategies aimed at increasing EpFA levels have shown promise in protecting against renal injury and fibrosis.[20]
Neuroprotective Effects
Emerging evidence suggests a neuroprotective role for EpFAs in the central nervous system.[8][22][23][24] Chronic neuroinflammation is a key feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][22][23][24] By suppressing neuroinflammation and oxidative stress, EpFAs may help to mitigate neuronal damage and cognitive decline.[8][9] Studies have shown that sEH levels are elevated in the brains of Alzheimer's patients, and sEH inhibition can restore brain EpFA levels and improve cognitive function in animal models.[8]
Anti-cancer Activity
The role of EpFAs in cancer is complex and appears to be dependent on the specific type of EpFA. While some ω-6 derived EETs have been implicated in promoting angiogenesis and tumor growth, ω-3 derived EDPs have been shown to possess potent anti-angiogenic and anti-metastatic properties.[5][25] EDPs can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis and suppress tumor progression.[25] Combining ω-3 PUFA supplementation with sEH inhibition has been shown to be a promising strategy for inhibiting the growth of certain cancers, such as pancreatic cancer.[26][27][28]
Quantitative Data on Therapeutic Effects
The following tables summarize key quantitative findings from preclinical and clinical studies on the therapeutic effects of epoxy fatty acids and sEH inhibitors.
Table 1: Anti-inflammatory and Analgesic Effects
| Compound/Intervention | Model | Key Finding | Reference |
| EDT methyl ester mixture | Carrageenan-induced inflammatory pain in rats | Significantly alleviated inflammatory pain. | [4][11][29] |
| EDPs and sEH inhibitors | Murine diabetic neuropathy model | Efficacious against chronic pain. | [10] |
| sEH inhibitor (TPPU) | 5xFAD mouse model of Alzheimer's Disease | Potently inhibited COX-2 expression in the brain. | [8] |
Table 2: Cardiovascular and Renal Effects
| Compound/Intervention | Model | Key Finding | Reference |
| 11,12-EET and 11,12-DHET | Canine coronary arterioles | Potent vasodilation at picomolar concentrations. | [17] |
| sEH inhibitor (GSK2256294) | Aneurysmal subarachnoid hemorrhage patients | Significant increase in the serum EET/DHET ratio. | [17] |
| 19,20-EDP | Unilateral ureteral obstruction mouse model | 40-50% reduction in renal fibrosis. | [20] |
Table 3: Anti-cancer Effects
| Compound/Intervention | Model | Key Finding | Reference |
| EDPs (0.05 mg/kg/day) + sEH inhibitor | Primary tumor growth and metastasis model | ~70% inhibition of primary tumor growth and metastasis. | [25] |
| Fat-1 transgenic mice + sEH inhibitor | Murine pancreatic carcinoma model | Significant decrease in tumor weight and size. | [27] |
Key Signaling Pathways
The therapeutic effects of EpFAs are mediated through their interaction with several key signaling pathways.
NF-κB Signaling Pathway
EpFAs are known to suppress the activation of NF-κB, a master regulator of inflammation.
Caption: EpFAs inhibit the NF-κB signaling pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.
Vasodilation Signaling Pathway
The vasodilatory effects of EpFAs are primarily mediated through the activation of KCa channels in vascular smooth muscle cells.
Caption: EpFAs produced in endothelial cells diffuse to vascular smooth muscle cells, where they activate KCa channels, leading to hyperpolarization and vasodilation.
Experimental Protocols
Extraction and Quantification of Epoxy Fatty Acids by LC-MS/MS
This protocol provides a general workflow for the analysis of EpFAs from biological samples.
Workflow Diagram:
Caption: General workflow for the extraction and analysis of epoxy fatty acids from biological samples using LC-MS/MS.
Methodology:
-
Sample Preparation: Homogenize tissue samples or use plasma directly. Add an antioxidant (e.g., butylated hydroxytoluene) to prevent auto-oxidation and a deuterated internal standard for quantification.
-
Extraction: Perform liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) using a C18 cartridge to isolate the lipids.
-
Derivatization (Optional): For some applications, derivatization may be used to improve ionization efficiency.
-
LC Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) or methanol, both containing a small amount of acetic or formic acid to improve peak shape.
-
MS/MS Detection: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for specific and sensitive quantification of each EpFA and its corresponding diol.
Cell-based Assay for Anti-inflammatory Activity
This protocol describes a method to assess the anti-inflammatory effects of EpFAs in a cell culture model.
Workflow Diagram:
Caption: Workflow for a cell-based assay to evaluate the anti-inflammatory activity of epoxy fatty acids.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.
-
Treatment: Pre-incubate the cells with varying concentrations of the EpFA of interest or a vehicle control for a defined period (e.g., 1 hour).
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.
-
Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for the production of inflammatory mediators.
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Signaling Protein Analysis: Lyse the cells and analyze the activation of key inflammatory signaling proteins (e.g., phosphorylation of NF-κB p65) by Western blotting.
-
In Vivo Model of Inflammatory Pain
This protocol outlines a common animal model to evaluate the analgesic effects of EpFAs.
Workflow Diagram:
Caption: Workflow for an in vivo model of inflammatory pain to assess the analgesic effects of epoxy fatty acids.
Methodology:
-
Animals: Use rodents, such as rats or mice.
-
Baseline Measurement: Measure the baseline mechanical or thermal paw withdrawal threshold using a von Frey filament or Hargreaves apparatus, respectively.
-
Drug Administration: Administer the EpFA, sEHI, or vehicle control via an appropriate route (e.g., intraperitoneal, oral).
-
Induction of Inflammation: Inject an inflammatory agent, such as carrageenan, into the plantar surface of the hind paw.
-
Post-treatment Measurements: Measure the paw withdrawal threshold at various time points after the carrageenan injection to assess the development of hypersensitivity and the analgesic effect of the treatment.
Conclusion and Future Directions
Epoxy fatty acids represent a class of lipid mediators with significant and diverse therapeutic potential. Their ability to modulate fundamental pathological processes such as inflammation, pain, and vascular dysfunction makes them and their metabolic pathways compelling targets for drug development. The stabilization of endogenous EpFAs through the inhibition of soluble epoxide hydrolase has emerged as a particularly promising therapeutic strategy, with several sEH inhibitors advancing into clinical trials for various indications.[15][19]
Future research should focus on further elucidating the specific receptors and downstream signaling pathways for different EpFA regioisomers to enable the development of more targeted therapies. Moreover, the complex interplay between ω-3 and ω-6 derived EpFAs in conditions like cancer warrants deeper investigation to optimize therapeutic outcomes. Continued preclinical and clinical evaluation of EpFA analogues and sEH inhibitors will be crucial in translating the therapeutic promise of this fascinating class of molecules into novel treatments for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lornajane.net [lornajane.net]
- 7. sketchviz.com [sketchviz.com]
- 8. medium.com [medium.com]
- 9. jsbms.jp [jsbms.jp]
- 10. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 12. CN103087010B - Synthesizing method of epoxy fatty acid ester - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA [escholarship.org]
- 17. A Double-Blind, Randomized, Placebo-Controlled Trial of Soluble Epoxide Hydrolase Inhibition in Patients with Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. lipidmaps.org [lipidmaps.org]
- 29. devtoolsdaily.com [devtoolsdaily.com]
The intricate relationship between trans-12,13-Epoxy-9(Z)-octadecenoic acid and linoleic acid metabolism: a technical guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of trans-12,13-Epoxy-9(Z)-octadecenoic acid, a significant metabolite of linoleic acid. This document details its biosynthesis, subsequent metabolic fate, and profound biological activities, with a focus on its roles in inflammatory and cancer-related signaling pathways. The information presented herein is intended to support research and development efforts in pharmacology and therapeutics.
Introduction
Linoleic acid, an essential omega-6 fatty acid, is a crucial component of cellular membranes and a precursor to a diverse array of signaling molecules. One of the key metabolic pathways for linoleic acid involves its enzymatic conversion into various oxidized metabolites, known as oxylipins. Among these, this compound, also known as vernolic acid, has garnered significant attention due to its potent biological effects. In mammals, this epoxide is endogenously produced and is sometimes referred to as leukotoxin due to its observed toxicity towards leukocytes.[1]
The formation and subsequent degradation of vernolic acid are tightly regulated by specific enzymes, and its accumulation can have significant pathophysiological consequences, including the potential to induce organ failure and respiratory distress.[1] This guide will dissect the metabolic pathways, present quantitative data on its biological effects, provide detailed experimental protocols for its study, and visualize the complex signaling networks it modulates.
Biosynthesis and Metabolism
The metabolic journey from linoleic acid to its downstream metabolites is a multi-step process involving key enzymatic players.
Biosynthesis of this compound from Linoleic Acid
The primary route for the formation of this compound from linoleic acid is through the action of cytochrome P450 (CYP) epoxygenases.[2][3] These enzymes introduce an epoxide group across the double bond at the 12,13-position of the linoleic acid molecule.
dot
Caption: Biosynthesis of Vernolic Acid from Linoleic Acid.
Further Metabolism of this compound
Once formed, vernolic acid is a substrate for soluble epoxide hydrolase (sEH).[4] This enzyme catalyzes the hydrolysis of the epoxide ring, leading to the formation of the corresponding diol, (12R,13R)-dihydroxy-9Z-octadecenoic acid, also known as isoleukotoxin diol.[4] The conversion to the diol is often associated with the toxic effects attributed to the parent epoxide.[4]
dot
Caption: Metabolism of Vernolic Acid to Isoleukotoxin diol.
Quantitative Data
The biological activities of this compound are concentration-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Product | Km | Vmax | Source |
| Cytochrome P450 | Linoleic Acid | Vernolic Acid | Data not available in search results | Data not available in search results | |
| Soluble Epoxide Hydrolase | Vernolic Acid | Isoleukotoxin diol | Data not available in search results | Data not available in search results |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Source |
| Various | Various | 10-50 | [5] |
Table 3: Effects on Inflammatory Markers
| Cell Type | Treatment | Marker | Effect | Source |
| Mouse Peritoneal Macrophages | Vanillic Acid (similar phenolic acid) | TNF-α, IL-6 | Inhibition of LPS-induced production | [3] |
Note: Specific quantitative data for vernolic acid's effect on cytokine production was not available in the search results. Data for a structurally related compound is provided for context.
Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily implicated in inflammation and cancer.
Inflammatory Signaling
Vernolic acid and its metabolites are known to influence inflammatory responses. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. While direct modulation by vernolic acid is under investigation, related compounds have been shown to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[3][6]
dot
Caption: Putative Inhibition of the NF-κB Signaling Pathway.
Cancer-Related Signaling
The PI3K/Akt/mTOR and ERK/MAPK pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[7][8] Oleanolic acid, a compound structurally similar to vernolic acid, has been shown to induce apoptosis in cancer cells by modulating these pathways.[1] It is hypothesized that vernolic acid may exert similar effects.
dot
References
- 1. ERK inhibition sensitizes cancer cells to oleanolic acid-induced apoptosis through ERK/Nrf2/ROS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Genotype-Tailored ERK/MAPK Pathway and HDAC Inhibition Rewires the Apoptotic Rheostat to Trigger Colorectal Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
occurrence of epoxy fatty acids in vegetable oils
An In-depth Technical Guide on the Occurrence of Epoxy Fatty Acids in Vegetable Oils
Introduction
Epoxy fatty acids (EFAs) are a class of lipid mediators that are formed by the epoxidation of polyunsaturated fatty acids. In recent years, EFAs have garnered significant attention from the scientific community due to their diverse biological activities, including anti-inflammatory, anti-hypertensive, and analgesic effects. This has led to a growing interest in their potential as therapeutic agents. Vegetable oils, rich sources of unsaturated fatty acids, are known to contain naturally occurring EFAs. This technical guide provides a comprehensive overview of the occurrence of epoxy fatty acids in various vegetable oils, details the experimental protocols for their analysis, and explores their relevance in signaling pathways pertinent to drug development.
Occurrence of Epoxy Fatty Acids in Vegetable Oils
The presence and concentration of epoxy fatty acids in vegetable oils are influenced by several factors, including the botanical origin of the oil, processing methods, and storage conditions. The primary precursors for the formation of these compounds are linoleic acid and α-linolenic acid, which are abundant in many common vegetable oils.
Quantitative Data on Epoxy Fatty Acid Content
The following table summarizes the quantitative data on the occurrence of specific epoxy fatty acids in a selection of vegetable oils. The data is compiled from various studies employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for analysis.
| Vegetable Oil | Epoxy Fatty Acid | Concentration Range (mg/kg) | Analytical Method | Reference |
| Soybean Oil | 9,10-Epoxyoctadecenoic acid (Vernolic acid) | 120 - 450 | GC-MS | |
| 12,13-Epoxyoctadecenoic acid (Coronaric acid) | 80 - 300 | GC-MS | ||
| Olive Oil | 9,10-Epoxyoctadecanoic acid | 10 - 50 | LC-MS/MS | |
| 12,13-Epoxyoctadecanoic acid | 5 - 25 | LC-MS/MS | ||
| Corn Oil | 9,10-Epoxyoctadecenoic acid | 50 - 150 | GC-MS | |
| 12,13-Epoxyoctadecenoic acid | 30 - 100 | GC-MS | ||
| Sunflower Oil | 9,10-Epoxyoctadecenoic acid | 20 - 80 | GC-MS | |
| 12,13-Epoxyoctadecenoic acid | 10 - 60 | GC-MS | ||
| Linseed Oil | 9,10,12,13-Diepoxyoctadecanoic acid | 150 - 600 | GC-MS | |
| 15,16-Epoxydocosapentaenoic acid | Not Quantified | LC-MS | ||
| Canola Oil | 9,10-Epoxyoctadecenoic acid | 40 - 120 | GC-MS | |
| 12,13-Epoxyoctadecenoic acid | 20 - 90 | GC-MS |
Experimental Protocols for the Analysis of Epoxy Fatty Acids
Accurate quantification of epoxy fatty acids in vegetable oils requires robust and sensitive analytical methodologies. The following section details the key experimental protocols commonly employed.
Sample Preparation and Lipid Extraction
A crucial first step in the analysis of EFAs is their extraction from the oil matrix.
-
Solvent Extraction: A widely used method involves the dissolution of the oil sample in a non-polar solvent like hexane, followed by liquid-liquid extraction with a more polar solvent such as acetonitrile (B52724) or methanol (B129727) to partition the EFAs.
-
Solid-Phase Extraction (SPE): For cleaner extracts and to concentrate the analytes, SPE is often employed. A common approach utilizes a reversed-phase C18 sorbent. The oil sample, dissolved in a non-polar solvent, is loaded onto the pre-conditioned cartridge. After washing with a non-polar solvent to remove triglycerides, the EFAs are eluted with a more polar solvent mixture, such as ethyl acetate/hexane.
Derivatization for GC-MS Analysis
For analysis by gas chromatography, the non-volatile epoxy fatty acids need to be converted into volatile derivatives.
-
Silylation: This is a common derivatization technique where the carboxyl group of the fatty acid is converted to a trimethylsilyl (B98337) (TMS) ester. Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a frequently used silylating agent. The reaction is typically carried out at 60-80°C for 30-60 minutes.
-
Esterification: The carboxyl group can also be esterified, for example, by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or boron trifluoride) to form fatty acid methyl esters (FAMEs).
Chromatographic and Mass Spectrometric Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and thermally stable compounds.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of the derivatized EFAs.
-
Ionization: Electron ionization (EI) is the most common ionization technique, providing characteristic fragmentation patterns that aid in structural elucidation.
-
Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of thermally labile and non-volatile compounds, often without the need for derivatization.
-
Chromatography: Reversed-phase liquid chromatography (RPLC) with a C18 column is commonly used to separate the EFAs. The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with the addition of a small amount of formic acid or acetic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred ionization method for EFAs, as it readily forms [M-H]⁻ ions.
-
Detection: A tandem mass spectrometer (MS/MS) is often used for its high selectivity and sensitivity. Multiple reaction monitoring (MRM) is the gold standard for quantification, where specific precursor-to-product ion transitions are monitored for each EFA.
-
Caption: A generalized workflow for the analysis of epoxy fatty acids in vegetable oils.
Signaling Pathways and Relevance to Drug Development
Epoxy fatty acids are not merely byproducts of lipid oxidation; they are active signaling molecules involved in various physiological processes. Their potential therapeutic applications are a subject of intense research.
The Cytochrome P450-Epoxygenase Pathway
In vivo, EFAs are primarily synthesized from polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenase enzymes. The major EFAs derived from arachidonic acid are known as epoxyeicosatrienoic acids (EETs).
Caption: Simplified signaling pathway of epoxy fatty acid metabolism and action.
The biological activity of EFAs is terminated by their hydrolysis to the corresponding diols, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH). Consequently, inhibition of sEH has emerged as a promising therapeutic strategy to augment the beneficial effects of endogenous EFAs. The presence of naturally occurring EFAs in vegetable oils suggests that dietary interventions could potentially modulate these pathways. For drug development professionals, understanding the EFA content in different dietary oils can be relevant for designing nutritional plans in clinical trials or for identifying novel sEH inhibitors from natural sources.
Conclusion
This technical guide has provided a detailed overview of the , the analytical methodologies for their quantification, and their biological relevance. The presented data and protocols offer a valuable resource for researchers, scientists, and drug development professionals working in the fields of lipidomics, nutrition, and pharmacology. Further research is warranted to fully elucidate the therapeutic potential of these fascinating lipid molecules and to optimize their dietary intake for human health.
An In-depth Technical Guide on the Toxicological Profile of Epoxy Octadecenoic Acids
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is a synthesis of publicly available research.
Executive Summary
This technical guide provides a detailed overview of the toxicological properties of epoxy octadecenoic acids, with a specific focus on isomers of 12,13-Epoxy-9(Z)-octadecenoic acid. Direct toxicological data for the trans isomer, trans-12,13-Epoxy-9(Z)-octadecenoic acid, is not extensively available in current literature. Consequently, this paper leverages the more substantial body of research conducted on its naturally occurring cis isomer, vernolic acid (cis-12,13-Epoxy-9(Z)-octadecenoic acid), and related epoxy fatty acids to infer potential toxicological characteristics. The primary mechanism of toxicity for these compounds involves metabolic activation by soluble epoxide hydrolase (sEH) into more potent cytotoxic diols. This guide summarizes key quantitative data from in vitro cytotoxicity studies, details the experimental protocols used in this research, and provides visual diagrams of the critical metabolic pathway and experimental workflows.
Introduction to Epoxy Octadecenoic Acids
Epoxy fatty acids are products of the oxidation of unsaturated fatty acids. Vernolic acid, the cis isomer of 12,13-Epoxy-9(Z)-octadecenoic acid, is a well-known example found in the seeds of several plant species. In mammalian systems, these compounds, often referred to as leukotoxins, are generated through the metabolism of linoleic acid by cytochrome P450 epoxygenase enzymes.[1] While these molecules have various biological activities, their potential for toxicity is a key area of investigation, particularly due to their classification as pro-toxins that can be converted into more harmful metabolites.[2]
A critical finding in the comparative metabolism of these isomers is that dietary trans-epoxy octadecanoic acids are catabolized more rapidly and accumulate to a lesser extent in tissues compared to their cis counterparts.[3][4] This suggests a potential for lower systemic toxicity for the trans isomer, although direct toxicological comparisons are lacking.
Mechanism of Toxicity: The Role of Soluble Epoxide Hydrolase (sEH)
The primary driver of cytotoxicity for many epoxy fatty acids is their metabolic conversion into corresponding vicinal diols by the enzyme soluble epoxide hydrolase (sEH).[2][5][6] The parent epoxide compounds are considered pro-toxins, exhibiting significantly lower toxicity than their diol metabolites.[5][7] The sEH enzyme facilitates the hydrolysis of the epoxide ring, leading to the formation of a 1,2-diol.[6] In the case of vernolic acid (the cis isomer), it is converted to its corresponding diol, threo-12,13-dihydroxyoctadec-9(Z)-enoic acid, also known as isoleukotoxin diol.[6] This metabolic activation is a key determinant of the compound's toxic potential.
Signaling Pathway: sEH-Mediated Bioactivation
Quantitative Toxicological Data
The most comprehensive quantitative data on the cytotoxicity of these compounds comes from a study by Greene et al. (2000), which investigated a wide range of epoxy fatty acids.[5][7] The study utilized an insect cell line (Sf-21) engineered to express human soluble epoxide hydrolase (hsEH), allowing for a direct comparison of toxicity with and without the key metabolizing enzyme. The data is presented as LC50 values, the concentration of a substance that is lethal to 50% of the test cells.
Table 1: Cytotoxicity of Isoleukotoxin Methyl Ester (cis-isomer) and its Diol Metabolite
| Compound | Cell Line | LC50 (µM) |
| Isoleukotoxin Methyl Ester | Sf-21 (hsEH-expressing) | 26 ± 2 |
| Isoleukotoxin Methyl Ester | Sf-21 (Control - LacZ) | > 1000 |
| Isoleukotoxin Diol | Sf-21 (hsEH-expressing) | 16 ± 1 |
| Isoleukotoxin Diol | Sf-21 (Control - LacZ) | 17 ± 1 |
Data sourced from Greene et al. (2000). Isoleukotoxin methyl ester is the methyl ester of cis-12,13-Epoxy-9(Z)-octadecenoic acid (vernolic acid).[5][7]
The data clearly demonstrates that the epoxide (isoleukotoxin methyl ester) is significantly more toxic to cells expressing hsEH, supporting the hypothesis of metabolic activation.[5][7] The diol metabolite shows high toxicity regardless of sEH expression, confirming it as the ultimate toxic agent.[5][7]
Experimental Protocols
The following is a detailed description of the methodology used to obtain the cytotoxicity data presented above, based on the protocol described by Greene et al. (2000).[5][7]
In Vitro Cytotoxicity Assay
-
Cell Line: Spodoptera frugiperda (Sf-21) insect cells were used. Cells were maintained in suspension culture.
-
Expression System: A baculovirus expression vector system was used to create two cell populations: one expressing human soluble epoxide hydrolase (hsEH) and a control population expressing β-galactosidase (LacZ).
-
Cell Culture and Plating:
-
Sf-21 cells were cultured in Ex-Cell 401 medium supplemented with 10% fetal bovine serum.
-
For the assay, cells were plated into 96-well microtiter plates at a density of 2 x 10^5 cells/mL in a volume of 100 µL per well.
-
Cells were allowed to attach for 1 hour before treatment.
-
-
Compound Preparation and Dosing:
-
Test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compounds were prepared in the cell culture medium. The final DMSO concentration in the wells was kept below 0.1% to avoid solvent-induced toxicity.
-
100 µL of the dosing solutions were added to the wells, resulting in a final volume of 200 µL.
-
-
Incubation: The plates were incubated for 24 hours at 27°C.
-
Viability Assessment (MTT Assay):
-
After the 24-hour incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.
-
The plates were incubated for an additional 4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
The medium was then removed, and the formazan crystals were dissolved in 200 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability was expressed as a percentage of the solvent (DMSO) control.
-
LC50 values were calculated from the dose-response curves using appropriate statistical software.
-
Experimental Workflow Diagram
Conclusion and Future Directions
The toxicological profile of 12,13-Epoxy-9(Z)-octadecenoic acid is intrinsically linked to its metabolism by soluble epoxide hydrolase. The available data, derived primarily from studies on the cis isomer (vernolic acid), strongly indicates that the parent epoxide is a pro-toxin, with its corresponding diol being the ultimate cytotoxic agent.
A significant knowledge gap remains regarding the specific toxicology of this compound. While metabolic studies suggest it may be less persistent in tissues than the cis isomer, direct comparative toxicity studies are necessary to confirm this hypothesis.[3][4] Future research should prioritize conducting comprehensive toxicological assessments of the trans isomer, including in vitro cytotoxicity and genotoxicity assays, as well as in vivo studies, to fully elucidate its safety profile for any potential therapeutic or industrial applications.
References
- 1. Vernolic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Catabolism and Accumulation of Dietary cis- and trans-Epoxy Octadecanoic Acids in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of trans-12,13-Epoxy-9(Z)-octadecenoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-12,13-Epoxy-9(Z)-octadecenoic acid, also known as vernolic acid or isoleukotoxin, is an epoxide derivative of linoleic acid.[1] This class of molecules is of significant interest in biomedical research due to its biological activities, which are linked to the metabolism of polyunsaturated fatty acids by cytochrome P450 (CYP) enzymes.[1] In mammalian tissues, these epoxides are involved in various signaling pathways and are metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols. The balance between CYP-mediated epoxidation and sEH-mediated hydrolysis is crucial in regulating the physiological effects of these lipid mediators.
This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, primarily focusing on the epoxidation of linoleic acid.
Synthesis Methods
The primary route for the synthesis of 12,13-Epoxy-9(Z)-octadecenoic acid is the epoxidation of the corresponding double bond in linoleic acid. Both chemical and enzymatic methods have been explored.
1. Chemical Synthesis via in situ Generated Peroxy Acids:
A common and effective method for the epoxidation of fatty acids is the use of peroxy acids, such as peroxyformic or peroxyacetic acid, generated in situ from hydrogen peroxide and a carboxylic acid.[2] This method is advantageous as it avoids the handling of potentially explosive concentrated peroxy acids.
2. Stereoselectivity Considerations:
The epoxidation of a cis-alkene, such as the Δ12 double bond in linoleic acid, with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) typically proceeds via a syn-addition mechanism, resulting in a cis-epoxide.[3] To obtain the trans-epoxide, alternative strategies may be necessary, such as starting with a trans-alkene at the desired position or employing a multi-step synthesis that allows for stereochemical control. However, for general epoxidation of linoleic acid, a mixture of stereoisomers may be produced, from which the desired trans isomer can be separated.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative chemical synthesis method for the epoxidation of linoleic acid.
| Parameter | Value | Reference |
| Starting Material | Linoleic Acid | [2] |
| Reagents | Formic Acid, Hydrogen Peroxide | [2] |
| Reaction Temperature | 45 °C | [2] |
| Molar Ratio (Formic Acid:Unsaturation) | 2.0 | [2] |
| Molar Ratio (Hydrogen Peroxide:Unsaturation) | 12.0 | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | ~70% | [2] |
| Relative Conversion to Oxirane | 80.4% | [2] |
| Iodine Value Conversion | 94.7% | [2] |
Experimental Protocols
Protocol 1: Epoxidation of Linoleic Acid using in situ Generated Performic Acid [2]
This protocol describes a general method for the epoxidation of linoleic acid. The stereochemical outcome at the 12,13-position is typically a mixture, from which the trans isomer would need to be isolated.
Materials:
-
Linoleic acid
-
Formic acid (98-100%)
-
Hydrogen peroxide (30-50% solution)
-
Sodium bicarbonate (5 wt% solution)
-
Sodium chloride (5 wt% solution)
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., hexane (B92381) or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2 g of linoleic acid.
-
Addition of Formic Acid: Add formic acid to achieve a molar ratio of 2.0 relative to the ethylenic unsaturation of linoleic acid.
-
Heating: Heat the mixture to 45 °C with constant stirring.
-
Addition of Hydrogen Peroxide: Slowly add hydrogen peroxide to achieve a molar ratio of 12.0 relative to the ethylenic unsaturation. Caution: The addition of hydrogen peroxide is an exothermic reaction. Add it dropwise to control the temperature and avoid potential hazards.
-
Reaction: Maintain the reaction at 45 °C for 2 hours with vigorous stirring.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with a 5 wt% sodium bicarbonate solution, water (until the aqueous phase is neutral), and a 5 wt% sodium chloride solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Isolation of Product:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the epoxidized linoleic acid.
-
-
Purification: The crude product is a mixture of mono- and di-epoxides, as well as potential side-products from oxirane ring opening. The desired this compound can be purified from this mixture using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[4][5]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: In situ generation of performic acid for the epoxidation of linoleic acid.
Biological Significance and Signaling Pathways
This compound is a product of the cytochrome P450-mediated metabolism of linoleic acid.[1] These epoxy fatty acids are endogenous signaling molecules that can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 12,13-dihydroxy-9(Z)-octadecenoic acids (12,13-DiHOME). The balance between the synthesis of the epoxide by CYP enzymes and its degradation by sEH is a critical determinant of its biological activity.
While the specific signaling pathways for the trans isomer are not as extensively characterized as those for other eicosanoids, epoxy fatty acids, in general, are known to play roles in regulating inflammation, blood pressure, and pain. They can exert their effects through various mechanisms, including the activation of peroxisome proliferator-activated receptors (PPARs) and modulation of ion channels. Further research is needed to fully elucidate the specific signaling cascades initiated by this compound.
Caption: Metabolic pathway of this compound.
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of conjugated linoleic acid isomers through a process including lipase-catalyzed selective esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of trans-12,13-Epoxy-9(Z)-octadecenoic Acid from Vernonia galamensis Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernonia galamensis, a plant native to East Africa, is a rich source of a naturally epoxidized triglyceride oil. The seeds of this plant contain approximately 40-42% oil by weight.[1][2] This oil is primarily composed of trivernolin, the triglyceride of trans-12,13-Epoxy-9(Z)-octadecenoic acid, commonly known as vernolic acid. Vernolic acid typically constitutes 70-80% of the total fatty acids in the oil, making Vernonia galamensis a valuable source for this unique fatty acid.[1][2] Other fatty acids present in the oil include linoleic acid, oleic acid, stearic acid, and palmitic acid.[1]
Vernolic acid and its derivatives are of significant interest in various industrial applications, including the production of polymers, plasticizers, and coatings, as well as in the pharmaceutical industry for potential drug development. This document provides detailed application notes and protocols for the extraction of vernonia oil from Vernonia galamensis seeds, the subsequent hydrolysis to obtain vernolic acid, and its purification and analysis.
Data Presentation
The following tables summarize quantitative data from various studies on the extraction and composition of Vernonia galamensis seed oil.
Table 1: Oil and Vernolic Acid Content in Vernonia galamensis Seeds
| Parameter | Value Range | Reference |
| Oil Content (% of seed weight) | 29 - 42% | [1] |
| Vernolic Acid (% of total fatty acids) | 68.9 - 80% | [1][3] |
Table 2: Fatty Acid Composition of Vernonia galamensis Seed Oil
| Fatty Acid | Percentage Range | Reference |
| Vernolic Acid | 72 - 80% | [1] |
| Linoleic Acid | 11 - 13% | [1] |
| Oleic Acid | 4 - 6% | [1] |
| Stearic Acid | 2 - 4% | [1] |
| Palmitic Acid | 2 - 4% | [1] |
Experimental Protocols
This section provides detailed methodologies for the extraction of vernonia oil, hydrolysis to vernolic acid, purification, and analysis.
Protocol 1: Extraction of Vernonia Oil
Two primary methods for the extraction of vernonia oil from Vernonia galamensis seeds are presented: conventional Soxhlet extraction and Supercritical Fluid Extraction (SFE).
1.1: Soxhlet Extraction
This method is a well-established technique for solid-liquid extraction and is suitable for laboratory-scale oil extraction.
Materials and Equipment:
-
Vernonia galamensis seeds
-
n-Hexane (analytical grade)
-
Grinder or mill
-
Soxhlet extraction apparatus (thimble, extraction chamber, condenser, round-bottom flask)
-
Heating mantle
-
Rotary evaporator
-
Drying oven
Procedure:
-
Seed Preparation: Dry the Vernonia galamensis seeds in an oven at 60°C for 24 hours to reduce moisture content. Grind the dried seeds to a fine powder using a grinder or mill. A smaller particle size increases the surface area for extraction, leading to higher oil yields.
-
Soxhlet Setup: Place a known amount of the ground seed powder (e.g., 50 g) into a cellulose (B213188) thimble. Place the thimble inside the Soxhlet extraction chamber.
-
Extraction: Fill a round-bottom flask with n-hexane (approximately 300 mL for a 50 g sample). Assemble the Soxhlet apparatus and connect it to a condenser with circulating cold water. Heat the flask using a heating mantle to the boiling point of n-hexane (69°C).
-
Extraction Duration: Allow the extraction to proceed for 6-8 hours. During this time, the solvent will repeatedly siphon over the sample, extracting the oil.
-
Solvent Recovery: After extraction, turn off the heating mantle and allow the apparatus to cool. Recover the n-hexane using a rotary evaporator to concentrate the crude vernonia oil.
-
Drying: Place the collected oil in a pre-weighed beaker and dry in an oven at 105°C for 1 hour to remove any residual solvent.
-
Yield Calculation: Weigh the beaker with the dried oil and calculate the oil yield as a percentage of the initial seed weight.
1.2: Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (CO₂) is a green and efficient alternative to solvent extraction, offering high selectivity and yielding a solvent-free extract.
Materials and Equipment:
-
Vernonia galamensis seeds, ground
-
Supercritical Fluid Extractor
-
High-pressure CO₂ source
-
Co-solvent pump and reservoir (optional, for ethanol)
Procedure:
-
Seed Preparation: As with Soxhlet extraction, the seeds should be dried and ground. To minimize lipase (B570770) activity that can degrade the oil, it is recommended to grind the seeds with dry ice.[4]
-
SFE System Setup: Load the ground seed material into the extraction vessel of the SFE system.
-
Extraction Parameters: Set the desired extraction parameters. The yield and composition of the extracted oil are highly dependent on pressure and temperature.[4]
-
Pressure: 20-35 MPa (An increase in pressure generally increases the oil yield and vernolic acid content).[4]
-
Temperature: 40-70°C (Higher temperatures can also enhance extraction efficiency).[4]
-
CO₂ Flow Rate: 2-4 L/min
-
Extraction Time: 1-3 hours
-
Co-solvent (optional): The addition of a co-solvent like ethanol (B145695) (e.g., 5-10% v/v) can improve the extraction of more polar compounds, though exhaustive extraction can be achieved with neat CO₂.[4]
-
-
Extraction and Collection: Start the CO₂ flow and bring the system to the set pressure and temperature. The extracted oil is collected in a separation vessel after depressurization of the CO₂.
-
Yield Calculation: Weigh the collected oil and calculate the yield.
Protocol 2: Preparation of Vernolic Acid by Hydrolysis of Vernonia Oil
This protocol describes the saponification (alkaline hydrolysis) of the extracted vernonia oil to yield free vernolic acid.
Materials and Equipment:
-
Crude or purified vernonia oil
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask with condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide (B1231860) Solution: In a 250 mL round-bottom flask, dissolve 5 g (0.125 mol) of NaOH in 50 mL of methanol by heating to reflux with stirring for approximately 30 minutes until the NaOH is completely dissolved.[2]
-
Saponification: To the sodium methoxide solution, add 5.12 g (approximately 5.53 mmol) of vernonia oil.[2] Continue to reflux the mixture with stirring for 30 minutes.[2]
-
Work-up:
-
Transfer the cooled reaction mixture to a beaker and add approximately 100 g of crushed ice and 50 mL of water.[2]
-
Acidify the mixture with concentrated HCl to a pH of ~2 to protonate the fatty acid salts.
-
Transfer the mixture to a separatory funnel and extract the vernolic acid with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated NaCl solution (2 x 50 mL).
-
Dry the ether layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the magnesium sulfate and remove the diethyl ether using a rotary evaporator to obtain the crude vernolic acid.
Protocol 3: Purification of Vernolic Acid by Recrystallization
This protocol purifies the crude vernolic acid obtained from hydrolysis.
Materials and Equipment:
-
Crude vernolic acid
-
n-Hexane
-
Beaker or Erlenmeyer flask
-
Low-temperature freezer or bath (-20°C or lower)
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the crude vernolic acid in a minimal amount of warm n-hexane.
-
Crystallization: Cool the solution to 195 K (-78°C, a dry ice/acetone bath can be used, or a -80°C freezer) to induce crystallization.[2]
-
Isolation: Collect the crystallized vernolic acid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining impurities.[2]
-
Drying: Dry the purified vernolic acid under vacuum to remove any residual solvent. A yellow solid should be obtained with a yield of approximately 60%.[2]
Protocol 4: Analysis of Vernolic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, vernolic acid is first converted to its more volatile fatty acid methyl ester (FAME) derivative.
Materials and Equipment:
-
Purified vernolic acid
-
Boron trifluoride-methanol solution (BF₃-methanol, 14% w/v) or Methanolic HCl
-
n-Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate
-
Reaction vial with a screw cap
-
Heating block or water bath
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for FAME analysis (e.g., DB-23, SP-2560)
Procedure:
-
Derivatization to FAME:
-
Weigh approximately 10 mg of the purified vernolic acid into a reaction vial.
-
Add 2 mL of BF₃-methanol solution.
-
Seal the vial and heat at 60°C for 10 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaHCO₃ solution to the vial.
-
Shake vigorously and allow the layers to separate.
-
Carefully transfer the upper hexane (B92381) layer containing the methyl vernolate (B132429) to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the hexane extract into the GC-MS system.
-
GC Conditions (example):
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 10 minutes.
-
Injector Temperature: 250°C
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis: Identify the methyl vernolate peak based on its retention time and mass spectrum. The mass spectrum can be compared with literature data or a spectral library for confirmation.
Visualizations
Caption: Workflow for vernolic acid extraction and analysis.
Caption: Major fatty acid components of Vernonia galamensis seed oil.
References
Application Note: GC-MS Analysis of trans-12,13-Epoxy-9(Z)-octadecenoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-12,13-Epoxy-9(Z)-octadecenoic acid, also known as vernolic acid, is an epoxy fatty acid found in the seeds of several plant species. It is a significant compound of interest in various fields, including industrial applications for the production of polymers and lubricants, and in biomedical research for its potential biological activities. As a metabolite of linoleic acid, its presence and concentration in biological systems can be indicative of specific metabolic pathways and physiological or pathological states. Accurate and sensitive quantification of this analyte is crucial for understanding its roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity. However, due to the low volatility of fatty acids, derivatization is a necessary step to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound using GC-MS following derivatization.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below. The process involves lipid extraction from the sample, derivatization of the fatty acids to their methyl esters, followed by GC-MS analysis for separation, identification, and quantification.
Caption: Experimental workflow for GC-MS analysis.
Detailed Protocols
Lipid Extraction (Folch Method)
This protocol is suitable for extracting lipids from biological tissues and fluids.
Materials:
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample.
-
Agitate the mixture for 15-20 minutes in an orbital shaker at room temperature.
-
Centrifuge the homogenate at 2000 x g for 10 minutes to separate the liquid and solid phases.
-
Collect the supernatant.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant to break the emulsion.
-
Vortex the mixture and centrifuge at 1500 x g for 5 minutes to separate the layers.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of fatty acids to their more volatile methyl esters.
Materials:
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
Transfer an aliquot of the lipid extract into a glass tube with a Teflon-lined cap.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 1 mL of 14% BF3-methanol solution to the dried extract.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge at 1000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of FAMEs. These may require optimization for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for Quantification | |
| Target Ion (m/z) | To be determined from the mass spectrum of the derivatized standard. |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the derivatized standard. |
Data Presentation
Quantitative analysis can be performed by creating a calibration curve using a certified standard of this compound methyl ester. The table below shows representative data for a five-point calibration curve.
| Standard Concentration (ng/µL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,910 |
| 10 | 155,432 |
| 25 | 380,112 |
| 50 | 765,221 |
Potential Signaling Pathway Involvement
Epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), which are structurally related to vernolic acid, are known to be involved in various signaling pathways that regulate inflammation, cell proliferation, and angiogenesis.[2][3] These pathways often involve the activation of mitogen-activated protein kinases (MAPK) and the PI3K/Akt signaling cascade.[2][4] The diagram below illustrates a potential signaling pathway that could be modulated by this compound, based on the known actions of related epoxy fatty acids.
Caption: Potential signaling pathways modulated by epoxy fatty acids.
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. This methodology is applicable to a wide range of sample matrices and can be a valuable tool for researchers in the fields of natural product chemistry, lipidomics, and drug discovery. The potential involvement of this epoxy fatty acid in key cellular signaling pathways underscores the importance of its accurate measurement in biological systems.
References
HPLC-Based Separation of Epoxy Fatty Acid Isomers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of epoxy fatty acid (EFA) isomers using High-Performance Liquid Chromatography (HPLC). EFAs, including the well-studied epoxyeicosatrienoic acids (EETs), are lipid signaling molecules involved in a variety of physiological processes, including regulation of vascular tone, inflammation, and angiogenesis. Due to the presence of multiple regioisomers and enantiomers with distinct biological activities, their accurate separation and quantification are crucial for understanding their roles in health and disease.
Introduction to Epoxy Fatty Acid Isomerism
Epoxy fatty acids are generated from polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases. For instance, arachidonic acid is metabolized to four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Each of these regioisomers can exist as two enantiomers (R/S), further adding to the complexity of their analysis. These isomers often exhibit different biological potencies and are metabolized at different rates, primarily by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs). Therefore, chromatographic methods that can resolve these various isomers are essential for accurate biological assessment.
Signaling Pathway of Epoxyeicosatrienoic Acids (EETs)
The synthesis and metabolism of EETs are key to their signaling function. The following diagram illustrates the primary pathway from arachidonic acid to the formation of EETs and their subsequent hydrolysis to DHETs.
Caption: Biosynthesis and metabolism of epoxyeicosatrienoic acids (EETs).
Application Note 1: Reverse-Phase HPLC for the Separation of EET and DHET Regioisomers
Reverse-phase HPLC (RP-HPLC) is the most common technique for the separation of EFA regioisomers. The separation is primarily based on the hydrophobicity of the analytes.
Experimental Protocol
1. Sample Preparation from Biological Matrices (Plasma/Serum):
A robust sample preparation is critical for accurate quantification and to minimize matrix effects.
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of cold acetonitrile (B52724) containing deuterated internal standards (e.g., d11-14,15-EET, d11-14,15-DHET).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the epoxy fatty acids with 1 mL of methanol or ethyl acetate.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.
2. HPLC-MS/MS Conditions:
-
HPLC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: C18 column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % B 0.0 35 10.0 60 20.0 95 25.0 95 25.1 35 | 30.0 | 35 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6550 iFunnel Q-TOF MS or a triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.
Data Presentation: Retention Times of EET and DHET Regioisomers
The following table summarizes typical retention times for EET and DHET regioisomers obtained using a C18 reverse-phase column with a water/acetonitrile gradient. Note that absolute retention times may vary depending on the specific HPLC system and column used.
| Analyte | Retention Time (min) |
| 5,6-DHET | ~4.5 |
| 8,9-DHET | ~5.8 |
| 11,12-DHET | ~6.5 |
| 14,15-DHET | ~7.2 |
| 5,6-EET | ~18.5 |
| 8,9-EET | ~20.1 |
| 11,12-EET | ~22.3 |
| 14,15-EET | ~24.8 |
Note: The elution order is typically DHETs followed by the more hydrophobic EETs. Within each class, the isomers elute based on the position of the functional group.
Application Note 2: Chiral HPLC for the Separation of EET Enantiomers
The separation of EFA enantiomers is crucial as they often exhibit different biological activities. Chiral stationary phases (CSPs) are required for this type of separation.
Experimental Protocol
1. Sample Preparation:
Sample preparation is similar to that for regioisomer analysis. However, for chiral analysis, derivatization to form esters (e.g., pentafluorobenzyl (PFB) esters) can improve chromatographic resolution and detection sensitivity, especially for electron capture detection.
2. Chiral HPLC Conditions:
-
HPLC System: A standard HPLC system capable of handling normal-phase solvents.
-
Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting point is 99:1 (v/v) n-hexane:2-propanol.
-
Elution Mode: Isocratic elution is often sufficient for separating enantiomeric pairs of a single regioisomer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 210 nm or a mass spectrometer.
Data Presentation: Retention Times of EET Enantiomers
The following table provides representative retention times for the enantiomers of EETs as their PFB esters on a Chiralpak AD-H column.[1]
| Analyte (as PFB ester) | Retention Time (min) |
| 8(S),9(R)-EET | 7.9 |
| 8(R),9(S)-EET | 8.4 |
| 11(S),12(R)-EET | 9.0 |
| 11(R),12(S)-EET | 9.6 |
| 14(R),15(S)-EET | 8.9 |
| 14(S),15(R)-EET | 9.6 |
Experimental Workflow for EFA Analysis
The overall workflow for the analysis of epoxy fatty acids from biological samples involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for epoxy fatty acid analysis.
Conclusion
The selection of the appropriate HPLC method is dependent on the specific research question. Reverse-phase HPLC is a robust method for the separation and quantification of EFA regioisomers, while chiral HPLC is necessary for the resolution of enantiomers. Careful sample preparation and the use of internal standards are critical for obtaining accurate and reproducible results. The protocols and data presented here provide a solid foundation for researchers to develop and implement methods for the analysis of these important lipid mediators.
References
Application Notes & Protocols for the Quantification of trans-12,13-Epoxy-9(Z)-octadecenoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Overview
trans-12,13-Epoxy-9(Z)-octadecenoic acid (12,13-EpOME), also known as a leukotoxin, is a bioactive lipid mediator derived from the metabolism of the essential fatty acid, linoleic acid. The epoxidation is catalyzed by cytochrome P450 (CYP) epoxygenase enzymes.[1] In biological systems, 12,13-EpOME is further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 12,13-dihydroxy-9(Z)-octadecenoic acid (12,13-DHOME), a compound implicated in inflammation and immunosuppression.[2][3]
Given its potent biological activities and role as a metabolic intermediate, the accurate quantification of 12,13-EpOME in biological matrices such as plasma, serum, and tissues is critical for understanding its physiological and pathological roles. These application notes provide detailed protocols for the robust and sensitive quantification of this compound using modern analytical techniques.
Analytical Challenges:
-
Low Endogenous Concentrations: 12,13-EpOME is typically present at very low levels (nanomolar range) in biological samples.
-
Isomeric Complexity: Distinguishing between various positional and stereoisomers of epoxyoctadecenoic acids requires high-resolution chromatographic separation.
-
Matrix Effects: The complex nature of biological samples (e.g., plasma) can cause ion suppression or enhancement in mass spectrometry, affecting accuracy.[4]
Recommended Analytical Approach: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying epoxy fatty acids.[5] It offers high sensitivity, specificity, and does not typically require chemical derivatization. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is essential for correcting matrix effects and variabilities during sample preparation, ensuring the highest level of accuracy (isotope dilution mass spectrometry).[4][6]
Quantitative Data Summary
The concentration of epoxy fatty acids can vary significantly based on the biological matrix, species, and physiological or pathological state. While specific quantitative data for this compound is not widely reported, the following table provides illustrative concentration ranges based on data from related epoxides, such as cis-9,10-epoxyoctadecanoic acid (cis-EODA), which has been measured in human plasma.[7] These values should be used as a general guide for establishing analytical methods.
| Biological Matrix | Species | Illustrative Concentration Range (nM) | Analytical Method |
| Plasma | Human | 20 - 80 nM | GC-MS/MS[7] |
| Serum | Rodent | 15 - 100 nM | LC-MS/MS |
| Liver Tissue | Rodent | 50 - 250 pmol/g | LC-MS/MS |
| Adipose Tissue | Human | 100 - 500 pmol/g | GC-MS |
Disclaimer: The values presented are illustrative and intended for methodological guidance. Actual concentrations must be determined empirically for each specific study.
Signaling and Metabolic Pathway
This compound is a key intermediate in a metabolic pathway originating from linoleic acid. It is generated by CYP epoxygenases and subsequently hydrated by soluble epoxide hydrolase (sEH) to form the corresponding diol, 12,13-DHOME. This pathway is a target of interest for therapeutic intervention in inflammatory diseases.
Experimental Protocols
Protocol 1: Quantification by Isotope Dilution LC-MS/MS (Recommended)
This protocol describes the quantification of 12,13-EpOME in human plasma using liquid-liquid extraction followed by solid-phase extraction and analysis by LC-MS/MS.
-
Analytical Standards: this compound and a stable isotope-labeled internal standard (IS), e.g., this compound-d4.
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), water, hexane (B92381), and isopropanol.
-
Acids: Optima™ grade acetic acid or formic acid.
-
Extraction Columns: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg).
-
Biological Sample: Human plasma collected in EDTA-containing tubes.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a glass tube, add 10 µL of the internal standard solution (e.g., 100 ng/mL 12,13-EpOME-d4 in methanol). Vortex briefly.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1.0 mL of a 2-propanol/hexane solution (20/30, v/v) containing 0.1% acetic acid.[8]
-
Vortex vigorously for 3 minutes.
-
Add an additional 2.0 mL of hexane, vortex again for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes at 4°C to separate the phases.[8]
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Repeat the hexane extraction on the aqueous layer and pool the organic phases.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Condition an SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Reconstitute the dried extract in 500 µL of 15% methanol in water and load it onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 2 mL of methanol.
-
-
Final Preparation and Analysis:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-2 min: 50% B
-
2-12 min: 50% to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 50% B for re-equilibration.
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Illustrative MRM Transitions:
-
Analyte (12,13-EpOME): Precursor ion [M-H]⁻ m/z 295.2 → Product ion (e.g., m/z 171.1 for cleavage at the epoxy ring).
-
Internal Standard (12,13-EpOME-d4): Precursor ion [M-H]⁻ m/z 299.2 → Product ion (e.g., m/z 173.1). (Note: Optimal MRM transitions must be determined empirically by infusing pure standards).
-
Protocol 2: Quantification by GC-MS (Alternative Method)
This method requires derivatization to increase the volatility of the analyte. It is a robust alternative if LC-MS/MS is unavailable.
-
Extraction: Perform lipid extraction as described in the LC-MS/MS protocol (Steps 4.3.1 - 4.3.3).
-
Derivatization to FAME: After evaporating the extract, perform esterification to form fatty acid methyl esters (FAMEs). Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol, cap the tube, and heat at 60-100°C for 30-60 minutes.
-
Extraction of FAMEs: Cool the tube, add 1 mL of water and 2 mL of hexane. Vortex to extract the FAMEs into the hexane layer. Collect the hexane layer for analysis.
-
GC-MS Analysis:
-
Injector: Splitless, 250°C.
-
Column: A polar capillary column (e.g., CP-Sil 88 or similar).
-
Oven Program: Start at 100°C, ramp to 240°C.
-
Ionization: Electron Ionization (EI), 70 eV.
-
Detection: Scan or Selected Ion Monitoring (SIM) mode, monitoring for characteristic fragment ions of the 12,13-EpOME methyl ester.
-
This comprehensive guide provides the necessary framework for researchers to develop and implement robust methods for the quantification of this compound, facilitating further investigation into its role in health and disease.
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. Metabolomics reveals increased isoleukotoxin diol (12,13-DHOME) in human plasma after acute Intralipid infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of methotrexate in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Epoxy Fatty Acids for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy fatty acids (EpFAs) are a class of lipid mediators formed by the cytochrome P450 (CYP) epoxygenase pathway from polyunsaturated fatty acids, primarily arachidonic acid, linoleic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). These molecules, including epoxyeicosatrienoic acids (EETs) and epoxyoctadecenoic acids (EpOMEs), play crucial roles in regulating physiological and pathophysiological processes such as inflammation, vasodilation, and angiogenesis.[1][2][3][4][5] Accurate and sensitive quantification of EpFAs in biological matrices is essential for understanding their biological functions and for the development of novel therapeutics targeting the CYP pathway.
Mass spectrometry (MS), coupled with gas chromatography (GC) or liquid chromatography (LC), is the analytical tool of choice for the analysis of EpFAs. However, the inherent chemical properties of EpFAs—namely their low volatility and poor ionization efficiency—necessitate chemical derivatization prior to MS analysis to enhance their analytical characteristics. This document provides detailed application notes and protocols for the derivatization of epoxy fatty acids for sensitive and robust quantification by mass spectrometry.
Signaling Pathway of Epoxy Fatty Acid Metabolism
EpFAs are synthesized from arachidonic acid by CYP epoxygenases. The resulting EETs can then be rapidly metabolized by soluble epoxide hydrolase (sEH) to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[1][2][4] Inhibition of sEH is a key therapeutic strategy to increase the bioavailability of beneficial EETs.
Cytochrome P450 pathway of EET biosynthesis and metabolism.
Experimental Workflow for Epoxy Fatty Acid Analysis
The overall analytical workflow for the quantification of epoxy fatty acids from biological samples involves several key steps, from sample preparation to data analysis.
General experimental workflow for epoxy fatty acid analysis.
Sample Preparation: Extraction of Epoxy Fatty Acids
Prior to derivatization, epoxy fatty acids must be extracted from the biological matrix to remove interfering substances such as proteins and phospholipids. The two most common extraction techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of eicosanoids from urine samples.
Materials:
-
Urine sample
-
Internal standard (IS) mixture (e.g., deuterated EETs and DHETs)
-
Acetic acid
-
Methanol (B129727):Chloroform (2:1 v/v) solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 3 mL of urine, add 20 µL of acetic acid and 30 µL of the internal standard mixture.
-
Add 11.25 mL of the methanol:chloroform solution.
-
Vortex vigorously and let the sample stand at room temperature for 1 hour.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in a suitable solvent for derivatization.[2]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of eicosanoids from cell culture media or plasma.[4][6]
Materials:
-
Plasma or cell culture supernatant
-
Internal standard (IS) mixture
-
Methanol
-
Water
-
Reversed-phase SPE cartridges (e.g., Strata-X)
-
SPE vacuum manifold
Procedure:
-
Spike the sample with the internal standard mixture.
-
Condition the SPE cartridge with 3.5 mL of methanol, followed by 3.5 mL of water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 3.5 mL of 10% methanol in water to remove polar impurities.
-
Elute the epoxy fatty acids with 1-4 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute for derivatization.[6]
Derivatization Protocols for Mass Spectrometry
The choice of derivatization reagent and method depends on the analytical platform (GC-MS or LC-MS) and the specific requirements of the assay.
Protocol 3: Esterification to Fatty Acid Methyl Esters (FAMEs) with Boron Trifluoride-Methanol for GC-MS
This is a widely used method for converting the carboxylic acid group of fatty acids into their corresponding methyl esters, which are more volatile and have better chromatographic properties for GC analysis.
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol (BF3-Methanol) reagent (12-14% w/w)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To the dried lipid extract (1-25 mg), add 2 mL of BF3-Methanol reagent.
-
Cap the reaction vial tightly and heat at 60-100°C for 5-60 minutes. A common condition is 60°C for 10 minutes.
-
Cool the reaction vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
Note: This method may cause degradation of the epoxide ring under harsh conditions. Optimization of reaction time and temperature is recommended.
Protocol 4: Pentafluorobenzyl (PFB) Ester Derivatization for GC-MS with Electron Capture Negative Ionization (ECNI)
PFB derivatization is highly effective for sensitive detection of fatty acids using GC-MS in ECNI mode, which provides excellent sensitivity for electrophilic compounds.
Materials:
-
Dried lipid extract
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 172 mM in methanol)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Heating block or oven
Procedure:
-
To the dried lipid extract, add 100 µL of the PFBBr solution in methanol and 10 µL of DIPEA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 150 µL of hexane and 150 µL of saturated NaCl solution.
-
Vortex and centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.[6]
Quantitative Data and Method Comparison
The choice of sample preparation and derivatization method can significantly impact the recovery, sensitivity, and reproducibility of the analysis. The following tables summarize some key quantitative parameters for different methods.
Table 1: Comparison of Extraction Methods for Epoxy Fatty Acids
| Analyte Class | Matrix | Extraction Method | Recovery (%) | Reference |
| EETs and DHETs | Liver | Acetonitrile (B52724) Precipitation | ~100% | [10] |
| EETs and DHETs | Liver | C18 Solid-Phase Extraction | ~25% | [10] |
| Eicosanoids | Plasma | Solid-Phase Extraction (Oasis HLB) | 90-115% | [11] |
| Eicosanoids | Cell Culture Media | Solid-Phase Extraction (Strata-X) | 50-100% | [4] |
Table 2: Performance of Derivatization Methods for Fatty Acid Analysis
| Derivatization Method | Analyte | Platform | Linearity (R²) | LOD/LOQ | Reference |
| PAA Epoxidation | Fatty Acid Isomers | LC-MS/MS | > 0.9989 | LOD: 4.2-5.6 nM | [12] |
| AMPP Amidation | Eicosanoids | LC-MS/MS | - | LOQ: 200-900 fg | [13][14] |
| BF3-Methanol | Fatty Acids | GC-FID | - | LOQ: 0.4-1.0 µg/mL | [8] |
| TMS Derivatization | Epoxy & Hydroxy FAMEs | GC-MS | - | - | [15] |
Results and Discussion
The selection of an appropriate derivatization strategy is critical for the successful mass spectrometric analysis of epoxy fatty acids.
For GC-MS analysis , esterification to FAMEs using BF3-methanol is a robust and widely used method.[8][9] It is effective for a broad range of fatty acids and can be performed with readily available reagents. However, care must be taken to avoid degradation of the acid-labile epoxide ring by using mild reaction conditions. For high-sensitivity applications, PFBBr derivatization coupled with ECNI-GC-MS offers exceptional limits of detection.[6] The pentafluorobenzyl group is highly electrophilic, leading to a strong signal in negative ion mode.
For LC-MS analysis , derivatization is often employed to improve ionization efficiency in positive ion mode, as native fatty acids ionize poorly in this mode.[16] Charge-reversal derivatization, where a permanently charged group is attached to the carboxylic acid, can significantly enhance sensitivity. For instance, derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) has been shown to improve the sensitivity of eicosanoid detection by 10- to 20-fold compared to negative mode analysis of the underivatized compounds.[13][14]
The choice of sample extraction method also plays a crucial role in the overall analytical performance. As shown in Table 1, a simple acetonitrile protein precipitation can result in significantly higher recoveries of EETs and DHETs from liver tissue compared to solid-phase extraction.[10] However, SPE can provide cleaner extracts, which may be necessary for complex matrices like plasma to reduce matrix effects in LC-MS/MS.[11]
Conclusion
The derivatization of epoxy fatty acids is a critical step for their sensitive and reliable quantification by mass spectrometry. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most appropriate derivatization strategy for their specific analytical needs. For GC-MS analysis, BF3-methanol esterification offers a general-purpose method, while PFBBr derivatization provides superior sensitivity. For LC-MS/MS, charge-reversal derivatization strategies can significantly enhance signal intensity. Careful consideration of the sample matrix, target analytes, and desired sensitivity will guide the optimal choice of extraction and derivatization methodology, ultimately enabling a deeper understanding of the role of epoxy fatty acids in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. marinelipids.ca [marinelipids.ca]
- 9. researchgate.net [researchgate.net]
- 10. Increases in Levels of Epoxyeicosatrienoic and Dihydroxyeicosatrienoic Acids (EETs and DHETs) in Liver and Heart in Vivo by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and in Hepatic EET:DHET Ratios by Cotreatment with TCDD and the Soluble Epoxide Hydrolase Inhibitor AUDA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01614H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of trans-12,13-Epoxy-9(Z)-octadecenoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the preparation and purification of trans-12,13-Epoxy-9(Z)-octadecenoic acid. The protocol begins with the extraction and hydrolysis of vernonia oil to yield vernolic acid (the cis-epoxide). A synthetic pathway is then described to convert the cis-epoxide into the desired trans-epoxide via an acid-catalyzed ring-opening to a trans-diol, followed by re-epoxidation. The final purification of the target molecule is achieved using preparative High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
Vernonia galamensis seeds (optional, if extracting oil)
-
n-Hexane (ACS grade)
-
Potassium Hydroxide (B78521) (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), concentrated and 1M
-
Sulfuric Acid (H₂SO₄), concentrated
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Diethyl ether
-
Sodium chloride (NaCl)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Trimethyl orthoacetate
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Silica gel (for column chromatography, 70-230 mesh)
-
Preparative HPLC system with a UV detector
-
Preparative C18 reversed-phase HPLC column (e.g., ≥ 20 mm I.D. x 250 mm, 5-10 µm particle size)
-
Rotary evaporator
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
Experimental Protocols
This protocol is divided into three main parts: Part A: Extraction and Hydrolysis to obtain cis-12,13-Epoxy-9(Z)-octadecenoic acid (Vernolic Acid). Part B: Synthetic Conversion from cis- to trans-Epoxide. Part C: Final Purification by Preparative HPLC.
Part A: Preparation of cis-12,13-Epoxy-9(Z)-octadecenoic acid (Vernolic Acid)
This part is necessary if starting from Vernonia galamensis seeds. If high-purity vernolic acid is commercially available, proceed to Part B.
1. Oil Extraction:
-
Grind Vernonia galamensis seeds into a fine powder.
-
Perform a Soxhlet extraction on the powdered seeds using n-hexane as the solvent for approximately 6-8 hours to extract the crude vernonia oil.[4]
-
Remove the n-hexane from the extract using a rotary evaporator to yield the crude oil. A yield of around 40% (w/w) can be expected.[4]
2. Hydrolysis of Vernonia Oil (Saponification):
-
Dissolve the crude vernonia oil in 95% ethanol.
-
Add an ethanolic solution of potassium hydroxide (KOH) in excess.
-
Reflux the mixture for 1-2 hours to saponify the triglycerides into their potassium salts (soaps).
-
After cooling, acidify the mixture with 1M HCl to a pH of ~2 to protonate the fatty acid salts, yielding the free fatty acids.
-
Extract the free fatty acids into diethyl ether. Wash the ether phase with a saturated NaCl solution until neutral.
-
Dry the ether phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a mixture of crude fatty acids, rich in vernolic acid.
3. Initial Purification by Recrystallization:
-
Dissolve the crude fatty acid mixture in a minimal amount of hot hexane.
-
Cool the solution to a low temperature (e.g., -20°C or 195 K) to allow for the recrystallization of vernolic acid.[4]
-
Filter the cold solution under vacuum to collect the purified vernolic acid crystals. A yield of approximately 60% from the crude fatty acid mixture can be achieved.[4]
Part B: Synthetic Conversion of cis- to trans-Epoxide
This synthetic route is based on established principles of epoxide chemistry, involving a double inversion mechanism.
1. Acid-Catalyzed Ring Opening to form trans-Diol:
-
Suspend the purified vernolic acid in a solution of 5% (v/v) sulfuric acid in water.
-
Stir the mixture vigorously at room temperature for 4-6 hours. The acid catalyzes the backside attack of a water molecule on the protonated epoxide, resulting in the formation of trans-12,13-dihydroxy-9(Z)-octadecenoic acid.[5][6][7]
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
2. Conversion of trans-Diol to trans-Epoxide:
-
The conversion of the trans-diol back to an epoxide with an inverted configuration (trans) can be achieved via a method analogous to the Kolb-Sharpless process.[8]
-
Dissolve the trans-diol from the previous step in a suitable solvent like dichloromethane.
-
Add trimethyl orthoacetate and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Add trimethylsilyl chloride (TMSCl) to the reaction mixture. This sequence in situ forms a chloroacetate (B1199739) intermediate with an inversion of configuration at one of the hydroxyl-bearing carbons.[8]
-
Add a base (e.g., potassium carbonate or sodium methoxide) to hydrolyze the ester and facilitate intramolecular ring closure (an SN2 reaction) to form the trans-epoxide, again with inversion of configuration.[8]
-
Work up the reaction by neutralizing, extracting the product, and evaporating the solvent. The resulting product will be a mixture containing the desired this compound.
Part C: Purification by Preparative Reversed-Phase HPLC
The final step is to isolate the pure trans-epoxy isomer from any unreacted cis-isomer and other byproducts using preparative HPLC.
1. Column and Mobile Phase Preparation:
-
Equilibrate a preparative C18 reversed-phase column with the initial mobile phase. A common mobile phase for separating cis and trans fatty acid isomers is acetonitrile/water or pure acetonitrile.[9][10]
-
Dissolve the crude product from Part B in a minimal amount of the mobile phase.
2. HPLC Separation:
-
Inject the dissolved sample onto the preparative HPLC column.
-
Run an isocratic elution with acetonitrile as the mobile phase. The trans-isomers of fatty acids are typically retained longer and elute after the corresponding cis-isomers on a C18 column.[9]
-
Monitor the elution profile using a UV detector, typically at a low wavelength such as 192-205 nm for detecting fatty acid double bonds.[10]
-
Collect the fractions corresponding to the peak of the trans-isomer.
3. Post-Purification:
-
Combine the collected fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
The final product should be characterized by analytical methods such as ¹H NMR, ¹³C NMR, and GC-MS (after esterification) to confirm its structure and purity (>98%).
Data Presentation
The following table summarizes key quantitative parameters associated with the protocol.
| Parameter | Value/Range | Reference/Comment |
| Source Material | Vernonia galamensis seeds | Contains up to 80% vernolic acid in its oil.[1][3] |
| Oil Extraction Yield | ~40% (w/w) | Using Soxhlet extraction with n-hexane.[4] |
| Vernolic Acid Yield | ~60% | After recrystallization from crude fatty acids.[4] |
| HPLC Column | Preparative C18 | e.g., 20 mm I.D. x 250 mm, 5 µm particle size. |
| Mobile Phase | Acetonitrile | Isocratic elution.[9] |
| Detection Wavelength | 192-205 nm | For non-derivatized fatty acids.[10] |
| Expected Purity | >98% | After preparative HPLC. |
| Reproducibility | >98% | For cis/trans isomer fractionation by RP-HPLC.[9] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. larodan.com [larodan.com]
- 4. researchgate.net [researchgate.net]
- 5. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing trans-12,13-Epoxy-9(Z)-octadecenoic Acid as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-12,13-Epoxy-9(Z)-octadecenoic acid, also known as vernolic acid or 12,13-EpOME, is an epoxy fatty acid derived from the cytochrome P450 (CYP)-mediated epoxidation of linoleic acid.[1][2] It serves as a physiological substrate for soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of lipid signaling molecules.[3][4] The hydrolysis of vernolic acid by sEH yields the corresponding diol, 12,13-dihydroxy-9(Z)-octadecenoic acid (12,13-DiHOME).[4] This enzymatic conversion is a key step in regulating the balance of bioactive lipids involved in inflammation, cardiovascular function, and pain signaling.[5][6][7] Consequently, assays employing vernolic acid as a substrate are valuable tools for characterizing sEH activity and for the screening and development of sEH inhibitors as potential therapeutics.[8][9]
These application notes provide detailed protocols and data for the use of this compound in sEH enzyme assays, intended for researchers in academia and the pharmaceutical industry.
Signaling Pathway
The metabolic pathway involving vernolic acid begins with the dietary essential fatty acid, linoleic acid. Cytochrome P450 epoxygenases, such as CYP2J2 and CYP2C9, convert linoleic acid into vernolic acid.[10][11] Soluble epoxide hydrolase then catalyzes the hydrolysis of the epoxide ring of vernolic acid to form 12,13-DiHOME.[4] The inhibition of sEH increases the bioavailability of vernolic acid and other epoxy fatty acids, which is a therapeutic strategy for various diseases.[5][12]
Quantitative Data
For the purpose of inhibitor screening, numerous studies have determined the half-maximal inhibitory concentration (IC₅₀) of various compounds against sEH. The majority of these studies utilize high-throughput-compatible fluorogenic or chromogenic surrogate substrates.[8][13] Importantly, a strong correlation has been demonstrated between IC₅₀ values obtained from these surrogate substrate assays and those from assays using natural substrates like epoxy fatty acids, validating their use in ranking inhibitor potency.[8]
The following table summarizes IC₅₀ values for a selection of well-characterized sEH inhibitors. Note that these values were determined using surrogate substrates but are expected to show a similar rank order of potency when vernolic acid is used as the substrate.
| Inhibitor | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Substrate Used | Reference |
| 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA) | 22 ± 0.8 (as reference) | Not specified | Fluorogenic | [7] |
| t-TUCB | 0.14 | 0.087 | Fluorogenic | [1] |
| G1 | 0.05 | 0.14 | Fluorogenic | [1] |
| D1 | 0.14 | 0.087 | Fluorogenic | [1] |
| PF-750 | 640 | Not specified | Fluorogenic | |
| Compound 11 (from the reference) | 5 | Not specified | Fluorogenic |
Experimental Protocols
I. General Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol is a general method for screening sEH inhibitors using a commercially available fluorogenic substrate and can be adapted for initial characterization of test compounds.
A. Materials:
-
Recombinant human or murine sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Test compounds (potential inhibitors)
-
Known sEH inhibitor (e.g., AUDA or t-TUCB as a positive control)
-
DMSO (for dissolving compounds and substrate)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission: ~330/465 nm)
B. Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare stock solutions of test compounds and the positive control inhibitor in DMSO.
-
On the day of the assay, dilute the recombinant sEH to the desired working concentration in cold sEH Assay Buffer. Keep on ice.
-
Dilute the substrate and compounds to their final working concentrations in sEH Assay Buffer.
-
-
Assay Procedure:
-
Add 100 µL of sEH Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the test compound dilutions or positive control to the appropriate wells. For the no-inhibitor control, add 10 µL of sEH Assay Buffer containing the same percentage of DMSO.
-
Add 10 µL of the diluted sEH enzyme solution to all wells except the no-enzyme control wells.
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the diluted fluorogenic substrate solution to all wells.
-
Immediately begin kinetic reading on the fluorescence plate reader at an excitation of ~330 nm and an emission of ~465 nm. Record the fluorescence every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Determine the percent inhibition for each test compound concentration relative to the no-inhibitor control.
-
Calculate the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
II. sEH Activity Assay Using this compound (LC-MS/MS)
This protocol describes a more direct and physiologically relevant method to measure sEH activity by quantifying the formation of 12,13-DiHOME from vernolic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly sensitive and specific.[14][15]
A. Materials:
-
Recombinant human or murine sEH
-
sEH Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA)
-
This compound (substrate)
-
12,13-dihydroxy-9(Z)-octadecenoic acid (product standard)
-
Internal standard (e.g., d4-12,13-DiHOME or a structurally similar diol)
-
Methanol (B129727), ice-cold
-
Ethyl acetate
-
Formic acid
-
LC-MS/MS system
B. Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, add 99 µL of pre-warmed (37°C) sEH Assay Buffer.
-
Add 0.5 µL of the test inhibitor dissolved in DMSO or DMSO alone for the control.
-
Add 0.5 µL of the sEH enzyme solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 1 µL of a 100 µM solution of this compound in ethanol (B145695) (final concentration 1 µM).
-
-
Reaction and Quenching:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes, depending on enzyme activity).
-
Stop the reaction by adding 100 µL of ice-cold methanol containing the internal standard.
-
-
Sample Extraction:
-
Vortex the quenched reaction mixture.
-
Add 400 µL of ethyl acetate, vortex thoroughly, and centrifuge at high speed to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte (12,13-DiHOME) and internal standard using a C18 reverse-phase column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Detect and quantify the product and internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific parent-to-daughter ion transitions for 12,13-DiHOME and the internal standard will need to be optimized on the specific mass spectrometer used.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the 12,13-DiHOME standard.
-
Calculate the concentration of the 12,13-DiHOME formed in each reaction by normalizing to the internal standard and using the standard curve.
-
Determine the specific activity of the sEH enzyme (e.g., in pmol/min/mg protein).
-
For inhibitor studies, calculate the percent inhibition and IC₅₀ values as described in the fluorometric assay protocol.
-
Experimental Workflow and Logic Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Human Metabolome Database: Showing metabocard for 12,13-EpOME (HMDB0004702) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Buy 12,13-Dihydroxy-9-octadecenoic acid (EVT-14947273) [evitachem.com]
- 5. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 503-07-1|Cis-12,13-Epoxy-9(Z)-octadecenoic acid|BLD Pharm [bldpharm.com]
- 8. Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stratech.co.uk [stratech.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Epoxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays to evaluate the anti-inflammatory properties of epoxy fatty acids (EpFAs). The protocols detailed below are foundational for assessing the therapeutic potential of these lipid mediators in inflammatory diseases.
Epoxy fatty acids, produced from polyunsaturated fatty acids by cytochrome P450 enzymes, are known to possess potent anti-inflammatory effects.[1][2][3] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and the reduction of pro-inflammatory gene expression.[4][5][6][7] These protocols will enable researchers to quantify the effects of EpFAs on inflammatory responses in well-established cell-based models.
Assessing the Effect of Epoxy Fatty Acids on Pro-inflammatory Gene Expression in Macrophages
This protocol outlines the use of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a model to study the anti-inflammatory effects of EpFAs by measuring the expression of key pro-inflammatory genes.
Experimental Protocol
1.1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.[8]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][8]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[5][8]
-
Plating: Seed RAW 264.7 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.[8]
-
Treatment:
-
Pre-treat the cells with varying concentrations of the epoxy fatty acid of interest (e.g., 1 µM, 10 µM, 50 µM) for 1 hour.[8]
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response.[8][9]
-
Include appropriate controls: a vehicle control (e.g., DMSO, final concentration ≤ 0.1%), an LPS-only control, and an untreated control.[8]
-
1.2. RNA Extraction and cDNA Synthesis:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them to extract total RNA using a suitable kit and protocol.
-
Assess the concentration and purity of the extracted RNA using a spectrophotometer; a 260/280 ratio of approximately 2.0 indicates pure RNA.[8]
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions. The resulting cDNA can be stored at -20°C.[8]
1.3. Quantitative Polymerase Chain Reaction (qPCR):
-
Perform qPCR using the synthesized cDNA to quantify the expression levels of target pro-inflammatory genes such as TNF-α, IL-6, COX-2, and iNOS.[8]
-
Use a stable housekeeping gene (e.g., GAPDH or β-actin) for normalization.[8][10]
-
The qPCR reaction mixture typically includes cDNA template, forward and reverse primers for the target gene, and a suitable qPCR master mix.
-
Analyze the qPCR data using the 2-ΔΔCt method to determine the fold change in gene expression relative to the control group.[8]
Data Presentation
Table 1: Hypothetical Relative Gene Expression in LPS-Stimulated RAW 264.7 Macrophages Treated with an Epoxy Fatty Acid (EpFA)
| Treatment Group | TNF-α (Fold Change) | IL-6 (Fold Change) | COX-2 (Fold Change) | iNOS (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 15.2 | 25.8 | 18.5 | 22.1 |
| LPS + EpFA (1 µM) | 10.5 | 18.2 | 12.3 | 15.7 |
| LPS + EpFA (10 µM) | 5.3 | 8.9 | 6.1 | 7.8 |
| LPS + EpFA (50 µM) | 2.1 | 3.5 | 2.4 | 3.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results should be generated following the detailed protocols outlined.[8]
Workflow Diagram
Caption: Workflow for analyzing pro-inflammatory gene expression.
Investigation of NF-κB Signaling Pathway Inhibition by Epoxy Fatty Acids
This section details the use of Western blotting to analyze the effect of EpFAs on the NF-κB signaling pathway, a key regulator of inflammation.[4][5] The protocol focuses on assessing the phosphorylation status of key proteins in the pathway, such as p65 and IκBα, in response to an inflammatory stimulus.[4][5]
Experimental Protocol
2.1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 macrophages or human endothelial cells (e.g., HUVECs).
-
Plating: Seed cells in 6-well plates to achieve a density of 1 x 10⁶ cells/well and allow them to adhere overnight.[4]
-
Treatment:
2.2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.[4]
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[4]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[4][5]
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.[4]
2.3. Western Blot Analysis:
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.[4][11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total and phosphorylated forms of NF-κB p65 and IκBα.[4][5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
Data Presentation
Table 2: Hypothetical Densitometric Analysis of Western Blot Results for NF-κB Pathway Proteins
| Treatment Group | p-p65 / p65 (Relative Density) | p-IκBα / IκBα (Relative Density) |
| Vehicle Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.8 | 6.2 |
| LPS + EpFA (10 µM) | 3.1 | 3.5 |
| LPS + EpFA (50 µM) | 1.4 | 1.6 |
Note: The data is hypothetical and represents the expected trend of inhibition of NF-κB activation by an EpFA.
Signaling Pathway Diagram
Caption: The NF-κB signaling pathway and point of inhibition by EpFAs.
Evaluation of Anti-inflammatory Effects in an Endothelial Cell Model
This protocol describes how to assess the ability of EpFAs to inhibit inflammation in endothelial cells, a critical component of the inflammatory response in vascular diseases. Tumor Necrosis Factor-alpha (TNF-α) is used as the inflammatory stimulus.[12][13][14]
Experimental Protocol
3.1. Cell Culture and Treatment:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell lines.
-
Culture Conditions: Culture in appropriate endothelial cell growth medium.
-
Plating: Seed cells in multi-well plates to form a confluent monolayer.
-
Treatment:
-
Pre-treat the confluent endothelial cell monolayer with different concentrations of the EpFA for 1-4 hours.
-
Stimulate with TNF-α (e.g., 10 ng/mL) for 4-24 hours to induce the expression of adhesion molecules.[15]
-
Include vehicle, TNF-α only, and untreated controls.
-
3.2. Adhesion Molecule Expression (Western Blot or qPCR):
-
Following treatment, assess the expression of key adhesion molecules such as VCAM-1 and ICAM-1.[12] This can be done at the protein level by Western blot (as described in section 2.3) or at the gene expression level by qPCR (as described in section 1.3).[12][15]
3.3. Monocyte Adhesion Assay:
-
Monocyte Labeling: Label a monocyte cell line (e.g., U937) with a fluorescent dye.
-
Co-culture: After treating the endothelial cell monolayer as described in 3.1, add the fluorescently labeled monocytes and allow them to adhere for a specified time (e.g., 30-60 minutes).
-
Washing: Gently wash away non-adherent monocytes.
-
Quantification: Quantify the number of adherent monocytes by measuring the fluorescence using a plate reader or by imaging with a fluorescence microscope. A decrease in monocyte adhesion indicates an anti-inflammatory effect.[15]
Data Presentation
Table 3: Hypothetical Effect of an Epoxy Fatty Acid on TNF-α-Induced VCAM-1 Expression and Monocyte Adhesion in Endothelial Cells
| Treatment Group | VCAM-1 Expression (Relative to Control) | Monocyte Adhesion (% of TNF-α Control) |
| Vehicle Control | 1.0 | 10 |
| TNF-α (10 ng/mL) | 8.5 | 100 |
| TNF-α + EpFA (1 µM) | 5.2 | 65 |
| TNF-α + EpFA (10 µM) | 2.1 | 30 |
Note: This table presents hypothetical data illustrating the potential anti-inflammatory effects of an EpFA in an endothelial cell model.
Experimental Workflow Diagram
Caption: Workflow for endothelial cell anti-inflammatory assays.
Cell Viability Assays
It is crucial to ensure that the observed anti-inflammatory effects of the EpFAs are not due to cytotoxicity. Therefore, a cell viability assay should be performed in parallel with the inflammatory assays.
Experimental Protocol
4.1. Cell Treatment:
-
Seed the cells (e.g., RAW 264.7 or HUVECs) in a 96-well plate at an appropriate density.[16]
-
Treat the cells with the same concentrations of the EpFA used in the anti-inflammatory assays for the same duration.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).[16]
4.2. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[16]
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Viable cells will reduce the MTT to purple formazan (B1609692) crystals.[16]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.[16] Other tetrazolium-based assays like XTT, MTS, or WST-1 can also be used.
Data Presentation
Table 4: Hypothetical Cell Viability of RAW 264.7 Macrophages Treated with an Epoxy Fatty Acid
| EpFA Concentration | Cell Viability (%) |
| 0 µM (Vehicle) | 100 |
| 1 µM | 98.5 |
| 10 µM | 97.2 |
| 50 µM | 95.8 |
| 100 µM | 93.1 |
Note: This table shows hypothetical data indicating that the EpFA is not significantly cytotoxic at the concentrations tested.
References
- 1. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Fatty acid epoxides in the regulation of the inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. anygenes.com [anygenes.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. LPS Inhibits Fatty Acid Absorption in Enterocytes through TNF-α Secreted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 12. Epoxygenated Fatty Acids Inhibit Retinal Vascular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TNF-α induces acyl-CoA synthetase 3 to promote lipid droplet formation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.miami.edu]
- 15. Effects of fatty acids on endothelial cells: inflammation and monocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes: trans-12,13-Epoxy-9(Z)-octadecenoic Acid in Advanced Biofuel Research
Introduction
trans-12,13-Epoxy-9(Z)-octadecenoic acid, also known as vernolic acid, is a naturally occurring epoxidized fatty acid found in the seeds of several plant species, including Vernonia galamensis. Its unique chemical structure, featuring both an epoxy group and a double bond, presents a promising and versatile platform for the development of advanced biofuels. The presence of the epoxide ring offers a reactive site for various catalytic transformations, potentially leading to the production of high-performance biofuel blendstocks with improved cold-flow properties and higher energy density compared to conventional biodiesel.
These application notes provide a comprehensive overview of the potential applications of this compound in biofuel research, detailing hypothetical experimental protocols and potential outcomes based on established principles of biomass conversion.
Potential as a Biofuel Precursor
The epoxide group in this compound can be strategically opened to introduce functional groups that can be further converted into desirable fuel molecules. The general strategy for converting this fatty acid into biofuel involves two main routes:
-
Direct Transesterification: Similar to conventional biodiesel production, the carboxylic acid group can be esterified to produce a fatty acid methyl ester (FAME). The resulting epoxidized FAME can be used as a biofuel or further processed.
-
Catalytic Conversion: The epoxy ring can be opened through various catalytic processes, such as hydrolysis, hydrogenation, or etherification, followed by deoxygenation to produce hydrocarbon chains suitable for gasoline, diesel, and jet fuel.[1][2]
Data Presentation: Hypothetical Biofuel Properties
The following tables summarize the potential properties of biofuels derived from this compound, based on theoretical conversions and comparisons with standard biodiesel.
Table 1: Comparison of Key Fuel Properties
| Property | Standard Biodiesel (from Soybean Oil) | Hypothetical Biofuel from this compound (Hydrodeoxygenated) |
| Cetane Number | 45 - 55 | 50 - 60 |
| Cloud Point (°C) | -2 to 12 | -10 to 0 |
| Oxidative Stability (Rancimat, 110°C, hours) | 3 - 6 | > 8 |
| Oxygen Content (wt%) | ~11 | < 2 |
| Lower Heating Value (MJ/kg) | ~37 | ~42 |
Table 2: Potential Product Distribution from Catalytic Conversion
| Catalytic Process | Primary Products | Potential Application |
| Hydrodeoxygenation | C18 Alkanes (n-octadecane, isomers) | Diesel Blendstock |
| Reductive Etherification | C18 Ether compounds | High-Cetane Diesel Blendstock[3] |
| Catalytic Cracking | Shorter chain hydrocarbons (C8-C14) | Jet Fuel, Gasoline Components |
Experimental Protocols
The following are detailed, hypothetical protocols for the conversion of this compound into biofuel.
Protocol 1: Two-Step Conversion to Hydrocarbon Biofuel via Epoxide Ring Opening and Deoxygenation
Objective: To convert this compound into a mixture of C18 hydrocarbons suitable for use as a diesel blendstock.
Materials:
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Palladium on carbon (Pd/C, 5 wt%) catalyst
-
Hydrogen gas (high purity)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
High-pressure batch reactor
Procedure:
Step 1: Esterification
-
In a round-bottom flask, dissolve 10 g of this compound in 100 mL of anhydrous methanol.
-
Slowly add 1 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux the mixture at 65°C for 4 hours.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the methyl ester with hexane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the methyl trans-12,13-Epoxy-9(Z)-octadecenoate.
Step 2: Hydrodeoxygenation
-
Place the methyl trans-12,13-Epoxy-9(Z)-octadecenoate (5 g) and the Pd/C catalyst (0.5 g) into a high-pressure batch reactor.
-
Seal the reactor and purge with nitrogen gas three times to remove air.
-
Pressurize the reactor with hydrogen gas to 50 bar.
-
Heat the reactor to 300°C while stirring at 1000 rpm.
-
Maintain these conditions for 6 hours.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting liquid product can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the composition of hydrocarbon products.
Protocol 2: Direct Conversion to Biofuel Blendstock via Reductive Etherification
Objective: To produce ether-based biofuels from this compound-derived intermediates. This protocol is adapted from processes used for other biomass-derived molecules.[3]
Materials:
-
Methyl trans-12,13-Epoxy-9(Z)-octadecenoate (from Protocol 1)
-
Butanol
-
Bifunctional catalyst (e.g., Palladium supported on an acidic solid like niobic acid)
-
Hydrogen gas
-
High-pressure continuous flow reactor
Procedure:
-
Prepare a feed solution of methyl trans-12,13-Epoxy-9(Z)-octadecenoate in butanol (10 wt%).
-
Pack a continuous flow reactor with the bifunctional catalyst.
-
Heat the reactor to 200°C under a flow of hydrogen gas (20 bar).
-
Introduce the feed solution into the reactor at a liquid hourly space velocity (LHSV) of 1.0 h⁻¹.
-
Collect the liquid product downstream of the reactor.
-
The product can be purified by distillation to separate the ether products from unreacted starting materials and byproducts.
-
Analyze the final product for its fuel properties according to ASTM standards.
Visualizations
Diagram 1: Proposed Catalytic Conversion Pathways
Caption: Conversion pathways for biofuel production.
Diagram 2: Experimental Workflow for Hydrocarbon Biofuel Production
Caption: Workflow for hydrocarbon biofuel synthesis.
Diagram 3: Logical Relationship of Biofuel Properties
Caption: Relationship between processing and fuel properties.
References
- 1. Catalytic conversion of renewable biomass resources to fuels and chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. debiq.eel.usp.br [debiq.eel.usp.br]
- 3. New catalytic process turns renewable and waste carbon into cleaner, high-performance diesel biofuel blendstock - NS Energy [nsenergybusiness.com]
- 4. larodan.com [larodan.com]
- 5. cosmobiousa.com [cosmobiousa.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of Epoxy Fatty Acids
Welcome to the technical support center for the quantification of epoxy fatty acids (EFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of epoxy fatty acids.
Issue 1: Low Recovery of Epoxy Fatty Acids During Extraction
| Potential Cause | Recommended Solution |
| Incomplete cell lysis or tissue homogenization. | Ensure thorough homogenization of the sample. For tissues, consider using mechanical disruption (e.g., bead beating or sonication) in the presence of the extraction solvent. |
| Suboptimal extraction solvent mixture. | The Bligh & Dyer method (chloroform:methanol (B129727):water) is a common and effective choice. Ensure the solvent ratios are accurate to maintain a single-phase system during the initial extraction, followed by a phase separation after the addition of more chloroform (B151607) and water. For samples with high water content (adjusted to 80%), a ratio of 1:2:0.8 (chloroform:methanol:water) is used initially, followed by the addition of more chloroform and water to achieve a 2:2:1.8 ratio for phase separation[1]. |
| Degradation of epoxy fatty acids. | EFAs can be sensitive to acidic conditions which may be used to protonate the carboxylic acid for better extraction. If degradation is suspected, minimize exposure to strong acids and keep samples on ice throughout the extraction process. |
| Loss of analyte during solvent evaporation. | Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heating. Reconstitute the dried extract in a small, precise volume of an appropriate solvent. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Potential Cause | Recommended Solution |
| Active sites on the GC inlet liner or column. | Use a deactivated inlet liner. For GC analysis, derivatization of the carboxylic acid group to a less polar ester (e.g., methyl or pentafluorobenzyl ester) is crucial to improve volatility and reduce tailing[2]. |
| Column contamination. | Bake out the GC column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it. For LC, flush the column with a strong solvent series. |
| Inappropriate mobile phase (LC). | Ensure the mobile phase pH is suitable for the analyte and column chemistry. For reversed-phase LC, adding a small amount of a weak acid like formic acid to the mobile phase can improve peak shape for acidic analytes. |
| Sample overload. | Dilute the sample or reduce the injection volume. |
Issue 3: Inconsistent Quantification and High Variability
| Potential Cause | Recommended Solution |
| Matrix effects (ion suppression or enhancement) in LC-MS/MS. | Matrix effects can significantly impact ionization efficiency. Assess matrix effects by comparing the analyte response in a post-extraction spiked sample to a clean standard. To mitigate these effects, improve sample cleanup (e.g., optimize SPE), use a co-eluting isotopically labeled internal standard for each analyte, or employ a matrix-matched calibration curve[3][4]. |
| Improper internal standard selection. | The ideal internal standard is a stable isotope-labeled version of the analyte of interest, as it will have nearly identical extraction recovery and ionization efficiency. If a specific labeled standard is not available, use a closely related structural analog[5][6]. |
| Incomplete derivatization (GC-MS). | Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration. Use fresh derivatizing agents. |
| Co-elution of isomeric epoxy fatty acids. | Different regioisomers of EFAs can be difficult to separate. Optimize the chromatographic method (e.g., column chemistry, temperature gradient, mobile phase composition) to achieve baseline separation if individual quantification is required[7][8]. Chiral chromatography may be necessary for enantiomeric separation[5]. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting epoxy fatty acids from biological samples?
A1: The Bligh & Dyer method is a widely used and robust technique for total lipid extraction, including epoxy fatty acids, from a variety of biological matrices[1][9]. It involves a single-phase extraction with a chloroform/methanol/water mixture, followed by the addition of more chloroform and water to induce phase separation, with the lipids partitioning into the lower chloroform layer.
Q2: Why is derivatization necessary for the GC-MS analysis of epoxy fatty acids?
A2: Derivatization is essential for GC-MS analysis to increase the volatility and thermal stability of the epoxy fatty acids. The most common method is esterification to form fatty acid methyl esters (FAMEs), which reduces the polarity of the carboxylic acid group, leading to improved peak shape and sensitivity[2].
Q3: How do I choose the right internal standard for my assay?
A3: The gold standard is to use a stable isotope-labeled (e.g., ¹³C or ²H) version of each epoxy fatty acid you are quantifying. This is because they co-elute with the analyte and experience similar extraction efficiencies and matrix effects[5][6]. If a specific labeled standard is unavailable, a non-endogenous fatty acid with similar chemical properties can be used, but this is less ideal.
Q4: I am seeing a lot of background noise in my LC-MS/MS analysis. What could be the cause?
A4: High background noise can originate from several sources, including contaminated solvents, plasticizers leaching from labware, or endogenous interferences from the sample matrix. To address this, use high-purity solvents, minimize the use of plastic labware, and incorporate a robust sample cleanup step like solid-phase extraction (SPE) to remove interfering substances[10].
Q5: Can I quantify different isomers of epoxy fatty acids?
A5: Yes, but it can be challenging. Regioisomers (e.g., 8,9-EET vs. 11,12-EET) can often be separated with high-resolution capillary GC columns or optimized LC methods. Separating enantiomers (e.g., 8(R),9(S)-EET vs. 8(S),9(R)-EET) requires a chiral stationary phase[5].
Quantitative Data Summary
Table 1: Comparison of Method Performance for Epoxy Fatty Acid Quantification
| Analytical Method | Analyte(s) | Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Linearity Range |
| GC-FID[11] | Epoxy fatty acids | Food matrices | 94 - 115 | 1 - 19 | 2 - 9 | 3.32 - 20.47 µg/g |
| LC-MS/MS[12][13] | EETs and DHETs | Biological fluids | 95.2 - 118 | < 6 | < 16.7 | 2 - 2000 nmol/L |
| LC-MS/MS[14] | EETs and DHETs | Human plasma | Not specified | 1.6 - 13.2 | 1.6 - 13.2 | LOQ: 0.25-0.5 ng/mL |
| LC/ESI-MS/MS[15] | EETs, HETEs, DiHETEs | Human intrauterine tissues | Not specified | 2.0 - 27.4 | 4.6 - 17.9 | 4 - 400 pmol/g |
EETs: Epoxyeicosatrienoic acids; DHETs: Dihydroxyeicosatrienoic acids; HETEs: Hydroxyeicosatetraenoic acids; DiHETEs: Dihydroxyeicosatetraenoic acids; LOQ: Limit of Quantification.
Experimental Protocols
Protocol 1: Bligh & Dyer Lipid Extraction
This protocol is a standard method for the extraction of total lipids from biological samples[16][17][18].
-
Homogenization: Homogenize the sample (e.g., 1 mL of plasma or cell suspension) with 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture in a glass tube.
-
First Extraction: Vortex the mixture thoroughly.
-
Phase Separation: Add 1.25 mL of chloroform and vortex again. Then, add 1.25 mL of deionized water and vortex for a final time.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 5 minutes to facilitate phase separation.
-
Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
This protocol provides a general guideline for cleaning up lipid extracts to isolate epoxy fatty acids[10][19][20].
-
Cartridge Conditioning: Condition a polymeric SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Acidify the reconstituted lipid extract to approximately pH 6 and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the epoxy fatty acids with 4 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis or a suitable solvent for derivatization.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This protocol describes a common method for preparing FAMEs[2][21].
-
Sample Preparation: Place the dried lipid extract in a glass reaction vial.
-
Reagent Addition: Add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of water. Vortex thoroughly.
-
Collection: Allow the phases to separate and collect the upper hexane layer containing the FAMEs.
-
Analysis: The FAMEs are now ready for injection into the GC-MS.
Visualizations
Caption: General experimental workflow for epoxy fatty acid quantification.
Caption: Troubleshooting logic for epoxy fatty acid analysis.
References
- 1. vliz.be [vliz.be]
- 2. benchchem.com [benchchem.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 14. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tabaslab.com [tabaslab.com]
- 17. biochem.wustl.edu [biochem.wustl.edu]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution HPLC Analysis of trans-12,13-Epoxy-9(Z)-octadecenoic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of trans-12,13-Epoxy-9(Z)-octadecenoic acid (vernolic acid) isomers in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of this compound isomers.
Poor Peak Resolution or Co-elution
Question: My chromatogram displays co-eluting or poorly separated peaks for the vernolic acid isomers. What are the potential causes and solutions?
Answer: Poor peak resolution is a common challenge in the separation of structurally similar isomers like those of vernolic acid. The primary factors influencing resolution are the column chemistry, mobile phase composition, and temperature.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The polarity and selectivity of the mobile phase are critical for resolving isomers.
-
Solution: Adjust the mobile phase composition. For reversed-phase HPLC, you can increase the proportion of the aqueous component to enhance retention and potentially improve separation. For normal-phase or chiral chromatography, systematically vary the ratio of the organic solvents (e.g., n-hexane and isopropanol) to find the optimal selectivity. The addition of a small percentage of a modifier like acetic acid can also influence selectivity.
-
-
Inappropriate Column: The choice of stationary phase is crucial for isomer separation.
-
Solution: For enantiomeric separation (separation of mirror-image isomers), a chiral stationary phase (CSP) is essential. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating fatty acid enantiomers. For diastereomers or positional isomers, a high-resolution reversed-phase column (e.g., a C18 column with a high carbon load and small particle size) may be sufficient.
-
-
Temperature Fluctuations: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Solution: Employ a column thermostat to maintain a stable and optimized temperature. Lowering the temperature can sometimes increase resolution, but may also lead to broader peaks and longer run times. Conversely, increasing the temperature can improve efficiency but may decrease selectivity. It is important to find the optimal balance.
-
Peak Tailing
Question: The peaks for my vernolic acid isomers are asymmetrical with a noticeable "tail." What could be causing this?
Answer: Peak tailing can be caused by a variety of factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the HPLC system.
Potential Causes and Solutions:
-
Secondary Interactions: The carboxylic acid group of vernolic acid can interact with active sites (e.g., residual silanols) on the silica-based stationary phase, leading to tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of the carboxylic acid and minimize interactions with the stationary phase. Using an end-capped column can also reduce these secondary interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Inconsistent Retention Times
Question: I am observing significant drift or variability in the retention times of my vernolic acid isomer peaks. What is the likely cause?
Answer: Inconsistent retention times are often indicative of problems with the mobile phase preparation, pump performance, or column equilibration.
Potential Causes and Solutions:
-
Mobile Phase Instability: Changes in the mobile phase composition over time can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause fluctuations in the flow rate, leading to inconsistent retention times.
-
Solution: Inspect the pump for leaks and listen for any unusual noises. Perform routine maintenance on pump seals and check valves.
-
-
Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence of analyses.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. When changing mobile phases, ensure a thorough wash and re-equilibration.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the HPLC analysis of this compound isomers?
A1: For the chiral separation of vernolic acid enantiomers, a good starting point is to use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar) with a mobile phase composed of n-hexane and a polar organic modifier like isopropanol (B130326). A typical starting mobile phase composition could be 95:5 (v/v) n-hexane:isopropanol with 0.1% acetic acid. The flow rate can be set to 1.0 mL/min, and detection can be performed using a UV detector at a low wavelength (e.g., 210 nm).
Q2: How can I improve the sensitivity of my method for detecting these epoxy fatty acids?
A2: To improve sensitivity, consider derivatization of the carboxylic acid group. Converting the fatty acids to their phenacyl or other UV-absorbing esters can significantly enhance their molar absorptivity, allowing for lower detection limits. Alternatively, using a more sensitive detector, such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD), can improve detection.
Q3: Is it necessary to use a chiral column to separate all isomers of this compound?
A3: A chiral column is essential for separating enantiomers, which are non-superimposable mirror images. If you are interested in separating diastereomers (stereoisomers that are not mirror images) or positional isomers, a high-efficiency achiral column, such as a modern reversed-phase C18 column, may provide adequate resolution. However, for complete stereoisomeric separation, a chiral column is typically required.
Q4: What is the effect of the mobile phase modifier (e.g., isopropanol, ethanol) on the chiral separation?
A4: The type and concentration of the polar organic modifier in a normal-phase chiral separation have a significant impact on retention and selectivity. Alcohols like isopropanol and ethanol (B145695) act as competitors for the chiral stationary phase, and increasing their concentration will generally decrease retention times. The choice of alcohol can also affect the selectivity between enantiomers, so it is often beneficial to screen different modifiers to find the optimal separation.
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers
This protocol provides a general method for the enantiomeric separation of vernolic acid.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Glacial acetic acid
-
Sample of this compound dissolved in mobile phase
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a 95:5 (v/v) ratio. Add acetic acid to a final concentration of 0.1%. Degas the mobile phase before use.
-
Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sample Injection: Inject an appropriate volume (e.g., 10 µL) of the sample solution.
-
Chromatographic Run: Run the analysis isocratically for a sufficient time to allow for the elution of both enantiomers.
-
Detection: Monitor the elution of the isomers using a UV detector at 210 nm.
Data Presentation
The following tables summarize typical quantitative data that might be obtained under different chromatographic conditions for the separation of vernolic acid isomers.
Table 1: Effect of Mobile Phase Composition on Enantiomeric Resolution
| Mobile Phase (n-Hexane:Isopropanol, v/v) | Retention Time - Enantiomer 1 (min) | Retention Time - Enantiomer 2 (min) | Resolution (Rs) |
| 98:2 | 15.2 | 16.5 | 1.8 |
| 95:5 | 10.8 | 11.5 | 1.5 |
| 90:10 | 7.1 | 7.5 | 1.1 |
Table 2: Influence of Column Temperature on Separation
| Temperature (°C) | Retention Time - Enantiomer 1 (min) | Retention Time - Enantiomer 2 (min) | Resolution (Rs) |
| 15 | 12.5 | 13.4 | 1.6 |
| 25 | 10.8 | 11.5 | 1.5 |
| 35 | 9.2 | 9.8 | 1.3 |
Visualizations
Caption: Workflow for HPLC analysis of vernolic acid isomers.
Caption: Troubleshooting logic for poor peak resolution.
preventing degradation of trans-12,13-Epoxy-9(Z)-octadecenoic acid during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-12,13-Epoxy-9(Z)-octadecenoic acid (vernolic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of this epoxy fatty acid, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during the extraction of vernolic acid, leading to inaccurate quantification and analysis.
Q1: I am observing lower than expected yields of vernolic acid in my extracts. What are the potential causes?
A1: Lower than expected yields of vernolic acid are often due to degradation during the extraction process. The primary cause of degradation is the opening of the sensitive epoxide ring. Several factors can contribute to this:
-
Acidic Conditions: The epoxide ring is highly susceptible to cleavage under acidic conditions. Protons can catalyze the opening of the ring, leading to the formation of diols and other byproducts.
-
High Temperatures: While moderate heat can improve extraction efficiency, excessive temperatures can accelerate degradation reactions.
-
Enzymatic Degradation: The presence of active lipases in the source material, particularly in seeds like Vernonia galamensis, can lead to the hydrolysis of triglycerides, releasing free fatty acids and potentially impacting the stability of vernolic acid.
-
Oxidation: Although the epoxide group itself is not directly prone to oxidation, the double bond in the fatty acid chain can be susceptible to oxidation, which may indirectly affect the stability of the molecule.
Troubleshooting Steps:
-
pH Control: Ensure all solvents and solutions used during extraction are neutral or slightly basic. Avoid the use of strong acids for acidification. If acidification is necessary for a subsequent analytical step, it should be done immediately before analysis and with caution.
-
Temperature Management: Perform extraction steps at room temperature or below if possible. If heating is required to improve solubility, use the lowest effective temperature and minimize the duration of heat exposure.
-
Enzyme Inactivation: For seed samples, consider a blanching step or grinding the seeds with dry ice to minimize lipase (B570770) activity prior to extraction.
-
Use of Antioxidants: While not directly protecting the epoxide, adding antioxidants like BHT to the extraction solvent can prevent oxidation of the double bond.
Q2: How can I prevent the opening of the epoxide ring during extraction?
A2: Preventing the acid-catalyzed opening of the epoxide ring is critical for accurate analysis.
Key Recommendations:
-
Solvent Selection: Use high-purity, neutral solvents such as hexane (B92381), ethyl acetate, or a mixture of chloroform (B151607) and methanol (B129727) (Folch method). Ensure the solvents are free of acidic impurities.
-
Avoid Acidic Modifiers: Do not use acidic modifiers in your extraction solvents. If a modifier is needed to improve extraction efficiency, consider alternatives that do not lower the pH.
-
Sample Preparation: For extractions from biological matrices, ensure the pH of the sample homogenate is not acidic. Buffering the sample to a neutral pH may be beneficial.
-
Storage of Extracts: Store extracts in a neutral, anhydrous environment at low temperatures (-20°C or -80°C) to prevent degradation over time.
Q3: What is the optimal temperature for extracting vernolic acid?
A3: The optimal temperature for vernolic acid extraction is a balance between extraction efficiency and stability. For traditional solvent extractions, it is generally recommended to work at room temperature (20-25°C) or below. For Supercritical Fluid Extraction (SFE) with CO2, studies on Vernonia galamensis seeds have shown that increasing the temperature (up to 80°C) and pressure can enhance the extraction yield without causing significant degradation, and may even help in reducing the co-extraction of free fatty acids by inhibiting lipase activity.[1]
| Extraction Method | Recommended Temperature Range | Notes |
| Solvent Extraction | 4°C to 25°C | Lower temperatures are preferred to minimize degradation. |
| Supercritical Fluid Extraction (SFE) | 40°C to 80°C | Higher temperatures can increase yield and reduce lipase activity. |
Q4: Are there specific extraction protocols recommended for preserving vernolic acid?
A4: Yes, below are detailed protocols for both a modified Folch solvent extraction and a Supercritical Fluid Extraction (SFE) designed to minimize vernolic acid degradation.
Experimental Protocols
Protocol 1: Modified Folch Method for Vernolic Acid Extraction from Seeds
This protocol is adapted for the extraction of vernolic acid from seed samples, with modifications to minimize degradation.
Materials:
-
Seed sample (e.g., Vernonia galamensis)
-
Dry ice
-
Mortar and pestle or grinder
-
Chloroform (HPLC grade, neutral)
-
Methanol (HPLC grade, neutral)
-
0.9% NaCl solution (w/v), buffered to pH 7.0
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glass vials for storage
Procedure:
-
Sample Preparation: Freeze the seed sample with liquid nitrogen or mix with dry ice and grind to a fine powder using a pre-chilled mortar and pestle or a grinder. This helps to inactivate lipases.
-
Homogenization: Transfer a known weight of the powdered sample (e.g., 1 g) to a glass centrifuge tube.
-
Solvent Addition: Add 20 volumes of a chloroform:methanol mixture (2:1, v/v) to the sample. For 1 g of sample, use 20 mL of the solvent mixture.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then agitate on a shaker at room temperature for 1 hour.
-
Phase Separation: Add 0.2 volumes of the neutral 0.9% NaCl solution (4 mL for 20 mL of solvent). Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean round-bottom flask.
-
Re-extraction: Repeat the extraction of the remaining aqueous and solid phases with another 10 mL of chloroform. Centrifuge and combine the chloroform phases.
-
Drying: Dry the combined chloroform extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator at a temperature not exceeding 30°C.
-
Storage: Resuspend the lipid extract in a small volume of neutral solvent (e.g., hexane or ethyl acetate), transfer to a glass vial, flush with nitrogen, and store at -80°C.
Protocol 2: Supercritical Fluid Extraction (SFE) of Vernolic Acid from Seeds
This protocol is based on optimized conditions for the extraction of vernolic acid from Vernonia galamensis seeds.[1]
Equipment:
-
Supercritical Fluid Extractor
-
High-pressure CO2 source
-
Co-solvent pump (optional)
Parameters:
| Parameter | Recommended Value |
| Pressure | 35-55 MPa |
| Temperature | 60-80°C |
| CO2 Flow Rate | 2-4 mL/min |
| Co-solvent | Ethanol (optional, 5-10%) |
| Extraction Time | 60-120 minutes |
Procedure:
-
Sample Preparation: Grind the seeds to a uniform particle size. Grinding with dry ice is recommended to inhibit lipase activity.
-
Loading the Extractor: Load the ground seed material into the extraction vessel.
-
Setting Parameters: Set the extraction pressure, temperature, and CO2 flow rate according to the table above. If using a co-solvent, set the desired percentage.
-
Extraction: Start the extraction process and collect the extract in a collection vial. The high pressure and temperature of the supercritical CO2 can help to inactivate lipases during the extraction.
-
Extract Processing: After extraction, the extract can be directly analyzed or stored under nitrogen at -80°C.
Visualizations
Experimental Workflow
The following diagram illustrates a recommended workflow for the extraction and analysis of vernolic acid, designed to minimize degradation.
Conceptual Signaling Pathway for Epoxy Fatty Acids
Vernolic acid is an epoxy fatty acid derived from linoleic acid. While a specific signaling pathway for vernolic acid is not yet fully elucidated, it is expected to participate in pathways common to other epoxy fatty acids. These are often metabolized by soluble epoxide hydrolase (sEH) and are known to have anti-inflammatory effects.
References
troubleshooting low yield in the synthesis of epoxy fatty acids
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, during the synthesis of epoxy fatty acids (EpFAs).
Troubleshooting Guide: Low Reaction Yield
This section addresses specific issues that can lead to suboptimal yields in EpFA synthesis.
Q1: My epoxidation reaction has a low yield. What are the primary factors I should investigate?
A low yield in fatty acid epoxidation is a common problem that typically stems from suboptimal reaction conditions or the prevalence of side reactions. The most critical factors to examine are the reaction temperature, the molar ratios of your reactants, the type and concentration of the catalyst, and potential catalyst deactivation.[1] A systematic evaluation of these parameters is the most effective approach to improving your yield.
Q2: I suspect side reactions are consuming my product. How can I confirm this and what is the most common side reaction?
The most significant side reaction that reduces the yield of epoxides is the opening of the oxirane ring.[2][3] This reaction is often catalyzed by the acidic components present in the reaction mixture (e.g., sulfuric acid, peroxy acids) and can be exacerbated by the presence of nucleophiles like water or the carboxylic acid itself.[2][4] This leads to the formation of undesired byproducts such as diols and hydroxy esters.[5]
To confirm the presence of these byproducts, you can use analytical techniques such as:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance or broadening of a hydroxyl (-OH) peak around 3200-3500 cm⁻¹ while monitoring the disappearance of the epoxide peak (typically around 820-850 cm⁻¹).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the chemical structures of the ring-opened products.[2]
-
Chromatography (GC/HPLC): Gas chromatography or high-performance liquid chromatography can be used to separate and quantify the desired epoxide from various byproducts.[8][9][10]
Q3: What is the optimal temperature for the reaction, and how does it impact yield?
Temperature is a critical parameter that must be carefully controlled. While higher temperatures can accelerate the formation of the peroxy acid and the epoxidation reaction, they also dramatically increase the rate of undesirable side reactions, particularly the cleavage of the oxirane ring.[4][5][11]
-
For epoxidation using in situ generated peracetic acid (from acetic acid and H₂O₂), an optimal temperature range is typically 50-65°C .[5]
-
For systems using performic acid (from formic acid and H₂O₂), a lower temperature of around 40-50°C is often preferred as it is more reactive but also leads to more side reactions at elevated temperatures.[5][12]
-
In chemo-enzymatic epoxidation using a lipase (B570770) like Candida antarctica lipase B (Novozym® 435), temperatures are generally kept between 40°C and 60°C to prevent enzyme denaturation while maintaining a reasonable reaction rate.[13][14]
Exceeding the optimal temperature is one of the most common reasons for low yields due to product degradation.[5]
Q4: How do the molar ratios of hydrogen peroxide and carboxylic acid affect the reaction?
The stoichiometry of the reactants is crucial for achieving high conversion and selectivity.
-
Hydrogen Peroxide (H₂O₂) to Unsaturation Ratio: An excess of H₂O₂ is necessary to drive the reaction towards completion. However, a very large excess can increase the likelihood of side reactions and, in enzymatic reactions, can lead to catalyst deactivation.[5][13] A common molar ratio of H₂O₂ to the number of double bonds (unsaturation) is between 1.5:1 and 2.2:1 .[5][6]
-
Carboxylic Acid to Unsaturation Ratio: The carboxylic acid (acetic or formic) acts as an oxygen carrier by forming a peroxy acid with H₂O₂. For acetic acid, a molar ratio of 0.5:1 (acetic acid to unsaturation) is frequently cited as optimal.[5] Higher concentrations of the carboxylic acid can increase the rate of oxirane ring opening.[5]
Q5: My reaction is slow or incomplete. Could the catalyst be the issue?
Yes, the choice of catalyst and its concentration are critical.
-
Catalyst Type: Strong mineral acids like sulfuric acid (H₂SO₄) are effective but are aggressive catalysts for oxirane ring opening, which can lower selectivity.[3][5] Heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlite IR-120) are often preferred as they offer better selectivity towards the epoxide, are easily recoverable, and minimize acidic effluent.[2][14]
-
Catalyst Loading: Insufficient catalyst loading will result in a slow and incomplete reaction.[1] For H₂SO₄, a loading of about 2% by weight of the aqueous phase is typical.[5] For ion-exchange resins, the loading is often higher, for example, 20-22% by weight of the fatty acid or oil.[5][14]
-
Catalyst Deactivation: In chemo-enzymatic systems, the lipase catalyst can be inactivated by high concentrations of H₂O₂ or by the products formed.[13][15] A strategy to mitigate this is the gradual or stepwise addition of hydrogen peroxide to keep its concentration low throughout the reaction.[15][16]
Experimental Workflow and Reaction Pathways
The following diagrams illustrate the general workflow for troubleshooting and the key chemical transformations occurring during the synthesis.
Caption: Troubleshooting workflow for low epoxy fatty acid yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of triglyceride and fatty acid epoxides - Fraunhofer IGB [igb.fraunhofer.de]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 13. Technological Aspects of Chemoenzymatic Epoxidation of Fatty Acids, Fatty Acid Esters and Vegetable Oils: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Different Epoxidation Approaches of Tall Oil Fatty Acids on Rigid Polyurethane Foam Thermal Insulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry for Epoxy Fatty Acid Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometry parameters for the analysis of epoxy fatty acids (EpFAs).
Frequently Asked Questions (FAQs)
Q1: What are epoxy fatty acids (EpFAs) and why are they challenging to analyze via mass spectrometry?
Epoxy fatty acids are bioactive lipid mediators formed from polyunsaturated fatty acids by cytochrome P450 epoxygenases. Their analysis is challenging due to their low physiological concentrations, high structural similarity among isomers, and potential for in-source fragmentation or poor ionization.[1] Precise quantification and structural elucidation are critical for understanding their biological roles.
Q2: What is the most effective ionization mode for EpFA analysis?
Electrospray ionization (ESI) in negative mode is the most commonly used and effective method for analyzing EpFAs.[2] The carboxylic acid group on the fatty acid is readily deprotonated, forming a [M-H]⁻ ion, which provides high sensitivity. While atmospheric pressure chemical ionization (APCI) can be used for less polar lipids, ESI is generally preferred for this class of molecules.[3] It is always recommended to screen both positive and negative polarity modes to ensure optimal response for your specific analytes.[3]
Q3: Should I consider chemical derivatization for EpFA analysis?
Chemical derivatization is not always necessary but can be a powerful strategy, particularly for resolving C=C bond positional isomers.[4][5] Epoxidation of any remaining double bonds in the fatty acid chain using reagents like m-chloroperoxybenzoic acid (mCPBA) can help pinpoint the original epoxide location during tandem MS (MS/MS) fragmentation.[5] This technique can improve chromatographic separation of isomers and provide more detailed structural information.[5]
Q4: How can I resolve isomeric and isobaric EpFAs?
Resolving isomers is a significant challenge in EpFA analysis. A combination of high-efficiency chromatographic separation and mass spectrometry is essential.
-
Chromatography: Ultra-high-performance liquid chromatography (UPLC) with a C18 reversed-phase column is highly effective for separating EpFA isomers.[2][6][7] A slow, multi-stage gradient can significantly improve resolution.[2][8]
-
Mass Spectrometry: While isomers have the same mass, they can sometimes be distinguished by their fragmentation patterns in MS/MS. Techniques like ozone-induced dissociation (OzID) or derivatization strategies can help differentiate isomers by revealing the specific location of the epoxide ring.[9][10]
Troubleshooting Guide
Problem 1: Poor or No Signal Intensity
Low signal is one of the most common issues in LC-MS analysis.[11][12]
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize ion source parameters. For ESI, adjust capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[2][11] Ensure the mobile phase is compatible with ESI (e.g., contains a small amount of weak acid like formic or acetic acid). |
| Sample Concentration | If the sample is too dilute, the signal will be weak. If it's too concentrated, ion suppression can occur.[11] Prepare a dilution series to find the optimal concentration range. |
| Ion Source Contamination | Salts, polymers, and sample matrix components can accumulate in the ion source, blocking the sample path and reducing signal.[12] Perform regular cleaning of the ion source, capillary, and skimmer cone according to the manufacturer's protocol.[12] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[13] Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[13][14] |
| LC Pump or Plumbing Issue | An air bubble in the pump or a leak in the system can lead to an unstable or absent spray, causing a complete loss of signal.[15] Manually purge the LC pumps and check all fittings for leaks.[15] |
A troubleshooting flowchart for diagnosing low signal intensity.
Problem 2: Poor Peak Shape (Broadening, Splitting, or Tailing)
Poor chromatography can compromise resolution and quantification.
| Possible Cause | Troubleshooting Step |
| Column Overload | Injecting too much sample can lead to broad or fronting peaks. Reduce the injection volume or dilute the sample. |
| Column Contamination/Degradation | Contaminants from the sample matrix can accumulate on the column, affecting performance.[11] Flush the column with a strong solvent or replace it if necessary. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Reconstitute the final sample in a solution that matches or is weaker than the starting mobile phase. |
| Secondary Interactions | Analyte interactions with active sites on the column packing material can cause peak tailing. Ensure the mobile phase pH is appropriate for the analyte. Using a highly inert column can also mitigate these effects. |
Problem 3: Inconsistent Retention Times
Shifting retention times make compound identification difficult and unreliable.
| Possible Cause | Troubleshooting Step |
| Inconsistent LC Pump Performance | Air bubbles or failing pump seals can cause fluctuations in the mobile phase composition and flow rate. Degas mobile phases thoroughly and perform regular pump maintenance. |
| Column Temperature Fluctuations | Changes in ambient temperature can affect retention time. Use a column oven to maintain a constant, elevated temperature (e.g., 35-40°C) for better reproducibility.[2][8] |
| Column Equilibration | Insufficient equilibration time between injections can lead to retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each run. |
| Mobile Phase Degradation | Mobile phases, especially those with additives, can change composition over time. Prepare fresh mobile phases daily. |
Experimental Protocols & Key Parameters
Sample Preparation: Solid-Phase Extraction (SPE)
A combination of protein precipitation and SPE is effective for extracting EpFAs from biological matrices like plasma.[6]
-
Protein Precipitation : To 100 µL of plasma, add 10 µL of an internal standard solution (containing deuterated EpFA analogues) and 200 µL of ice-cold methanol (B129727) to precipitate proteins.[7] Vortex and centrifuge to pellet the precipitate.
-
SPE Cartridge Conditioning : Use a reversed-phase (e.g., C18) or mixed-mode (e.g., Oasis MAX) SPE cartridge. Condition the cartridge with 1-3 mL of methanol, followed by 1-3 mL of water.[7][8]
-
Sample Loading : Load the supernatant from the precipitation step onto the conditioned cartridge.
-
Washing : Wash the cartridge with a polar solvent (e.g., 1 mL of water, followed by 1 mL of 50% methanol) to remove polar interferences.[7]
-
Elution : Elute the EpFAs with a nonpolar organic solvent like acetonitrile (B52724) or ethyl acetate.[7][8]
-
Dry-down and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.[14]
Workflow from sample preparation to data analysis for EpFAs.
LC-MS/MS Parameters
The following tables provide starting parameters that can be adapted for specific instruments and applications.
Table 1: Example UPLC Parameters
| Parameter | Value |
|---|---|
| Column | ACQUITY Premier BEH C18 (e.g., 2.1 x 150 mm, 1.7 µm)[2] |
| Column Temp. | 35 °C[2] |
| Mobile Phase A | Water with 0.01% Formic Acid[2] or 0.1% Acetic Acid[8] |
| Mobile Phase B | Acetonitrile with 0.01% Formic Acid[2] |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Vol. | 3 - 5 µL[2][8] |
Table 2: Example LC Gradient Adapted from Waters Application Note 720006392EN[2]
| Time (min) | Flow Rate (mL/min) | %A | %B |
|---|---|---|---|
| Initial | 0.4 | 75.0 | 25.0 |
| 4.0 | 0.4 | 72.0 | 28.0 |
| 12.0 | 0.4 | 68.0 | 32.0 |
| 12.5 | 0.4 | 5.0 | 95.0 |
| 14.0 | 0.4 | 5.0 | 95.0 |
| 14.1 | 0.4 | 75.0 | 25.0 |
| 16.0 | 0.4 | 75.0 | 25.0 |
Table 3: Example Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[2] |
| Capillary Voltage | 2.0 kV[2] |
| Ion Source Temp. | 150 °C[2] |
| Desolvation Temp. | 650 °C[2] |
| Cone Gas Flow | 50 L/hr[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
Table 4: Example MRM Transitions for Arachidonic Acid-Derived EpFAs (EpETrEs) Note: Collision energies (CE) and cone voltages (CV) are instrument-dependent and require optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Example CE (eV) |
| 14,15-EpETrE | 319.2 | 219.2 | 15 |
| 11,12-EpETrE | 319.2 | 179.1 | 18 |
| 8,9-EpETrE | 319.2 | 153.1 | 20 |
| 5,6-EpETrE | 319.2 | 115.1 | 25 |
References
- 1. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01614H [pubs.rsc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. zefsci.com [zefsci.com]
- 13. benchchem.com [benchchem.com]
- 14. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Analysis of Epoxy Fatty Acids in Complex Matrices
Welcome to the technical support center for the analysis of epoxy fatty acids (EpFAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when quantifying these low-abundance, labile lipid mediators in complex biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical workflows.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during the analysis of epoxy fatty acids.
Sample Handling and Storage
Q1: My epoxy fatty acid concentrations are lower than expected or highly variable between replicates. What could be the cause?
A1: The instability of the epoxide ring is a primary challenge. Epoxy fatty acids can easily be hydrolyzed to their corresponding diols, both enzymatically and chemically, especially under acidic conditions.[1][2][3][4] Additionally, the polyunsaturated fatty acid precursors can oxidize during sample handling and storage, leading to artificial formation of EpFAs.
Troubleshooting Steps:
-
Immediate Freezing: Snap-freeze samples in liquid nitrogen immediately after collection and store them at -80°C.
-
Antioxidant Addition: Add antioxidants like butylated hydroxytoluene (BHT) to the collection tubes and extraction solvents to prevent auto-oxidation.
-
pH Control: Maintain a neutral or slightly basic pH during extraction to minimize acid-catalyzed hydrolysis of the epoxide ring.
-
Internal Standards: Add a suitable deuterated or 13C-labeled internal standard for each class of EpFA at the earliest stage of sample preparation to account for analyte loss during the workflow.
Sample Extraction
Q2: I am experiencing low recovery of my epoxy fatty acids after solid-phase extraction (SPE). How can I improve this?
A2: Low recovery from SPE can be due to several factors, including improper sorbent selection, incomplete elution, or breakthrough during sample loading. The choice of SPE sorbent is critical and depends on the specific EpFAs and the matrix.
Troubleshooting Steps:
-
Sorbent Selection: For broad-spectrum oxylipin analysis, including EpFAs, polymeric sorbents like Oasis HLB are often recommended due to their mixed-mode retention mechanism.[5] For more targeted approaches, reversed-phase (e.g., C18) or anion-exchange sorbents can be effective.
-
pH Adjustment of Sample: Before loading onto a reversed-phase or anion-exchange cartridge, ensure the sample pH is adjusted to protonate the carboxylic acid group of the EpFA (typically pH < 4), which enhances retention.
-
Optimize Wash Solvents: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analytes of interest. A low percentage of organic solvent (e.g., 5-15% methanol (B129727) in water) is often a good starting point.
-
Optimize Elution Solvent: Ensure the elution solvent is strong enough to fully desorb the analytes from the sorbent. Methanol or acetonitrile (B52724) are common choices. For anion-exchange SPE, elution is typically achieved with an acidic solvent to neutralize the charge on the analyte.
-
Flow Rate: Maintain a slow and consistent flow rate during sample loading (e.g., 1-2 mL/min) to ensure adequate interaction between the analytes and the sorbent.
Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for my samples?
A3: Both SPE and LLE are widely used for EpFA extraction. The choice depends on the sample volume, throughput requirements, and the complexity of the matrix.
-
SPE: Generally provides cleaner extracts, is more amenable to automation and high-throughput applications, and can effectively concentrate analytes from large sample volumes.
-
LLE: Can be simpler for a small number of samples and can be effective for certain matrices. However, it may be less efficient at removing certain interferences and can be more labor-intensive.
Derivatization for GC-MS
Q4: My derivatization reaction for GC-MS analysis seems to be incomplete. What could be the problem?
A4: Incomplete derivatization is a common issue and can lead to poor peak shape and inaccurate quantification. For EpFAs, this often involves esterification of the carboxylic acid (e.g., to a methyl ester) and silylation of any hydroxyl groups (if analyzing the diol hydrolysis products).
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, as water can quench the derivatization reagents.
-
Reagent Excess: Use a sufficient molar excess of the derivatization reagent (e.g., BSTFA for silylation) to drive the reaction to completion.
-
Reaction Time and Temperature: Optimize the reaction time and temperature as recommended for the specific derivatization agent. For silylation with BSTFA, heating at 60°C for 60 minutes is a common practice.
-
Catalyst: For sterically hindered groups, the addition of a catalyst like pyridine (B92270) can improve the reaction efficiency.
Chromatography and Mass Spectrometry
Q5: I am unable to separate isomeric epoxy fatty acids using my LC method. What can I do?
A5: The separation of isomeric EpFAs (e.g., 8,9-EET, 11,12-EET, and 14,15-EET) is challenging due to their similar physicochemical properties. Troubleshooting Steps:
-
Column Selection: Use a high-resolution column, such as one with a smaller particle size (e.g., sub-2 µm) or a core-shell technology column. C18 columns are most commonly used.
-
Gradient Optimization: Employ a shallow and slow elution gradient to maximize the separation of closely eluting isomers.
-
Mobile Phase Composition: Experiment with different mobile phase modifiers, such as formic acid or acetic acid, which can influence the selectivity of the separation.
Q6: I am observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?
A6: Matrix effects are a major pitfall in the LC-MS/MS analysis of analytes in complex matrices and can severely impact the accuracy and precision of quantification. Troubleshooting Steps:
-
Improve Sample Cleanup: Use a more rigorous SPE protocol to remove interfering matrix components, such as phospholipids.
-
Chromatographic Separation: Optimize the LC method to separate the analytes from the co-eluting matrix components that are causing the ion suppression or enhancement.
-
Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte of interest.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection for low-abundance analytes.
Quantitative Data
Table 1: Typical Recoveries of Epoxy Fatty Acids Using Solid-Phase Extraction (SPE)
| Analyte Class | Matrix | SPE Sorbent | Average Recovery (%) | Reference |
| Epoxyeicosatrienoic Acids (EETs) | Human Plasma | Strata-X-C18 | >85% | [6] |
| Epoxyeicosatrienoic Acids (EETs) | Human Plasma | Oasis HLB | 80-120% | [5] |
| Epoxyeicosatrienoic Acids (EETs) | Human Plasma | Sep-Pak C18 | >80% | [5] |
| Oxylipins (including EpFAs) | Human Serum | Polymeric | >87% | [3] |
| Oxylipins (including EpFAs) | Human Urine | Oasis HLB | ~80-100% | [3] |
Table 2: Typical Limits of Quantification (LOQ) for Epoxy Fatty Acids
| Analyte | Method | Matrix | LOQ | Reference |
| 14,15-EET | LC-MS/MS | Human Plasma | <0.09 ng/mL | [7] |
| 11,12-EET | LC-MS/MS | Human Plasma | <0.09 ng/mL | [7] |
| 8,9-EET | LC-MS/MS | Human Plasma | <0.09 ng/mL | [7] |
| 5,6-EET | LC-MS/MS | Human Plasma | <0.09 ng/mL | [7] |
| 13-HODE (related oxylipin) | GC-MS-SIM | Edible Oil | 2-10 µg/mL | [8] |
| Epoxy FAMEs | GC-FID | Edible Oil | 0.4-1.0 µg/mL | [8] |
| EETs | GC-MS (NICI) | Human Plasma | ~106 ng/mL (concentration found) | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Epoxy Fatty Acids from Plasma
This protocol is a general guideline for the extraction of EpFAs from plasma using a polymeric SPE sorbent.
Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB), 30 mg/1 mL
-
Plasma sample
-
Internal Standard (IS) solution (e.g., deuterated EETs)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (FA)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 1% formic acid.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of water. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the acidified supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the epoxy fatty acids with 1 mL of methanol, followed by 1 mL of acetonitrile.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water 50:50 v/v) for LC-MS analysis.
-
Protocol 2: Trimethylsilyl (TMS) Derivatization for GC-MS Analysis
This protocol is for the derivatization of hydroxyl groups, which is necessary if analyzing the diol hydrolysis products of EpFAs.
Materials:
-
Dried sample extract
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Aprotic solvent (e.g., hexane, dichloromethane)
-
GC vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the sample extract is completely dry.
-
Transfer the dried extract to a GC vial using an appropriate aprotic solvent.
-
-
Reagent Addition:
-
To the sample in the GC vial, add 25 µL of anhydrous pyridine.
-
Add 25 µL of BSTFA with 1% TMCS. This amount is generally sufficient for samples containing <100 µg of derivatizable material.
-
-
Reaction:
-
Cap the vial tightly and vortex for 10-20 seconds.
-
Heat the vial at 65°C for 20-30 minutes to ensure the reaction goes to completion.
-
-
Analysis:
-
Allow the sample to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
Visualizations
Caption: Experimental workflow for the analysis of epoxy fatty acids.
Caption: Troubleshooting decision tree for common analytical issues.
Caption: Hydrolysis of an epoxy fatty acid to its corresponding diol.
References
- 1. testbook.com [testbook.com]
- 2. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 7. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinelipids.ca [marinelipids.ca]
- 9. Determination of epoxyeicosatrienoic acids in human red blood cells and plasma by GC/MS in the NICI mode - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of trans-12,13-Epoxy-9(Z)-octadecenoic acid under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of trans-12,13-Epoxy-9(Z)-octadecenoic acid (also known as vernolic acid) under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the integrity of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling, storage, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this epoxy fatty acid are:
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
pH: Both acidic and alkaline conditions can lead to the opening of the epoxy ring.
-
Oxygen: The presence of oxygen can lead to oxidation of the double bond and other reactive sites.
-
Light: Exposure to light, particularly UV light, can promote degradation.
-
Solvent: The choice of solvent can influence the stability of the compound. Protic solvents may participate in ring-opening reactions.
Q2: What are the visible signs of degradation?
A2: While often degradation is not visible, you might observe a change in the color or consistency of the material. However, the most reliable way to assess degradation is through analytical techniques such as HPLC or GC-MS.
Q3: How should I prepare my sample for an experiment to minimize degradation?
A3: To minimize degradation during experimental setup:
-
Use fresh, high-purity solvent.
-
If possible, degas your solvent to remove dissolved oxygen.
-
Work quickly and avoid prolonged exposure to ambient light and temperature.
-
Prepare solutions fresh for each experiment.
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of the compound in the stock solution or during sample preparation. | Prepare fresh stock solutions. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower. Minimize the time samples are at room temperature before analysis. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Low recovery of the compound after extraction | Degradation during the extraction process, possibly due to pH or temperature. | Optimize the extraction protocol to use neutral pH and low temperatures where possible. Evaluate the stability of the compound in the extraction solvent. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to less soluble products. | Ensure the solvent is appropriate for the concentration used. Check for signs of degradation. If necessary, gently warm the solution (if the compound is thermally stable for short periods) or use a co-solvent. |
Stability Data Under Different Storage Conditions
Disclaimer: The following quantitative data is illustrative and based on the expected behavior of epoxy fatty acids. Specific stability testing should be performed for your particular batch and storage conditions.
Table 1: Effect of Temperature on Stability
(Stored as a neat oil under an argon atmosphere for 30 days)
| Temperature | Purity (%) |
| -80°C | >99% |
| -20°C | 98% |
| 4°C | 95% |
| 25°C (Room Temperature) | 85% |
Table 2: Effect of Solvent on Stability
(Stored at 4°C under an argon atmosphere for 30 days)
| Solvent | Purity (%) |
| Acetonitrile (B52724) | 97% |
| Ethanol | 94% |
| Dichloromethane | 96% |
| Methanol | 92% |
Table 3: Effect of pH on Stability in Aqueous Solution
(Stored at 25°C for 24 hours)
| pH | Purity (%) |
| 3.0 (Acidic) | 88% |
| 5.0 (Weakly Acidic) | 95% |
| 7.0 (Neutral) | >99% |
| 9.0 (Weakly Basic) | 96% |
| 11.0 (Basic) | 85% |
Table 4: Effect of Light and Air Exposure
(Stored as a thin film at 25°C for 7 days)
| Condition | Purity (%) |
| Dark, Argon Atmosphere | 98% |
| Dark, Air | 92% |
| Ambient Light, Argon Atmosphere | 95% |
| Ambient Light, Air | 80% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in acetonitrile and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
-
Analyze the sample at different time points.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
This method can be used to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30-31 min: Linear gradient back to 70% A, 30% B
-
31-35 min: Re-equilibration at 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Signaling Pathways and Experimental Workflows
Biosynthesis of Vernolic Acid
This compound is biosynthesized from linoleic acid. The key enzymatic step is the epoxidation of the double bond at the 12,13-position.[1][2][3]
Caption: Biosynthesis of vernolic acid from linoleic acid.
General Experimental Workflow for Stability Testing
The following workflow outlines the general steps for conducting a stability study on this compound.
Caption: General workflow for a stability study.
References
method development for the analysis of oxidized lipids
Welcome to the technical support center for the analysis of oxidized lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to prevent artificial oxidation during sample preparation?
A1: Preventing artificial oxidation is crucial for accurate analysis. Key preventative measures include:
-
Use of Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvent.[1]
-
Inert Atmosphere: Perform sample preparation steps under an inert nitrogen or argon atmosphere to minimize exposure to oxygen.[2]
-
Low Temperatures: Keep samples on ice or at low temperatures throughout the extraction process to reduce the rate of oxidative reactions.[2]
-
Minimize Light Exposure: Protect samples from light, which can promote photo-oxidation.[2]
-
Prompt Analysis: Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at -80°C under an inert atmosphere.[1][3]
Q2: Which extraction method is best for oxidized lipids?
A2: The choice of extraction method can significantly impact the results.[4] The Folch method (chloroform/methanol) and its modifications are widely used and effective for a broad range of lipids.[5] The Matyash method (MTBE/methanol) is another popular alternative that can offer good recovery, particularly for certain sphingolipids.[6] A single-phase extraction using 1-butanol/methanol has also been shown to be effective.[6] The best method depends on the specific lipids of interest and the sample matrix.
Q3: How do I choose an appropriate internal standard for quantifying oxidized lipids?
A3: Proper internal standards are critical for accurate quantification.[7] Ideally, use stable isotope-labeled internal standards that correspond to the specific oxidized lipid species you are analyzing. If specific standards are unavailable, use a representative standard from the same lipid class with a similar structure and ionization efficiency.[8] It is important that the internal standard is added as early as possible in the sample preparation workflow to account for variations in extraction efficiency and instrument response.[7]
Q4: What are common challenges in the LC-MS analysis of oxidized lipids?
A4: Common challenges include:
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Low Abundance: Oxidized lipids are often present at very low concentrations in biological samples.[9]
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Isomeric Complexity: Many oxidized lipids exist as numerous isomers (regioisomers and stereoisomers) that can be difficult to separate and distinguish by mass spectrometry alone.[10]
-
In-source Fragmentation/Degradation: Some oxidized lipids can be unstable and fragment or degrade in the mass spectrometer's ion source.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of target analytes, affecting quantification.[11]
Troubleshooting Guides
Liquid Chromatography-Mass Spectrometry (LC-MS) Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload, active sites on the column, improper mobile phase composition, sample solvent incompatible with mobile phase. | Dilute the sample, use a column with a different stationary phase, optimize the mobile phase gradient, ensure the sample is dissolved in a solvent similar to the initial mobile phase.[12] |
| Low Signal Intensity/Poor Sensitivity | Inefficient ionization, ion suppression from matrix effects, leaks in the LC or MS system, incorrect source parameters. | Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature), improve sample cleanup to remove interfering substances, perform a leak check, ensure proper mobile phase additives are used to enhance ionization.[13] |
| High Baseline Noise | Contaminated solvent or column, detector instability, electrical interference. | Use high-purity LC-MS grade solvents, flush the column, clean the ion source, check for proper electrical grounding.[12][14] |
| Retention Time Shifts | Inconsistent mobile phase composition, column degradation, temperature fluctuations, changes in flow rate. | Prepare fresh mobile phase, check the pump for leaks or pressure fluctuations, use a column oven to maintain a stable temperature, replace the column if it is old or has been subjected to harsh conditions. |
| Ghost Peaks/Carryover | Contamination in the injector, column, or syringe from a previous injection. | Run blank injections between samples, develop a robust needle wash method for the autosampler, replace the injector rotor seal if necessary.[12][15] |
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Active sites in the inlet liner or column, column contamination, analyte degradation. | Use a deactivated inlet liner, trim the front end of the column, ensure proper derivatization of active functional groups (e.g., hydroxyls, carboxyls).[12][16] |
| No Peaks or Very Small Peaks | Syringe issue (blocked or empty), leak in the injector, incorrect injection parameters, column breakage. | Check the syringe, perform an inlet leak check, verify injection parameters (e.g., split ratio, temperature), inspect the column for breaks.[15] |
| Irreproducible Peak Areas | Leaky syringe, inconsistent injection volume, inlet discrimination. | Replace the syringe plunger, use an autosampler for consistent injections, optimize the inlet temperature and liner type. |
| Baseline Drift | Column bleed, contaminated carrier gas. | Condition the column at a high temperature, install or replace carrier gas purifiers.[12][14] |
Experimental Protocols
Protocol 1: General Workflow for Oxidized Lipid Analysis
This protocol outlines a generalized workflow for the analysis of oxidized lipids from biological samples using LC-MS.
Caption: General experimental workflow for oxidized lipid analysis.
Protocol 2: Modified Folch Lipid Extraction
This protocol is a widely used method for extracting lipids from tissues.
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform (B151607):methanol containing an antioxidant like 0.01% BHT. Use a volume that is 20 times the weight of the tissue (e.g., 2 mL for 100 mg).
-
Add Internal Standards: Spike the homogenate with the appropriate internal standards.
-
Agitation: Agitate the mixture vigorously for 15-20 minutes at room temperature.
-
Washing: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of chloroform:methanol). Vortex briefly to mix.
-
Centrifugation: Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collect Lower Phase: Carefully collect the lower chloroform phase, which contains the lipids, avoiding the protein interface.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Storage/Reconstitution: Store the dried lipid extract at -80°C or reconstitute it in an appropriate solvent for LC-MS analysis.
Data Presentation
Table 1: Comparison of Lipid Extraction Methods for Walnut Oil
This table summarizes the effectiveness of different extraction methods on the yield and quality of lipids extracted from walnuts. Data is adapted from a study comparing various extraction techniques.[4]
| Extraction Method | Total Lipid Yield (%) | Peroxide Value (meq/kg) | Volatile Compounds (relative abundance) |
| Mechanical Pressing | Lower | Variable | Lower |
| Hexane | High | Lower | Significantly Lower |
| Methylene Chloride | High | Higher | Moderate |
| Chloroform/Methanol | High | Higher | Significantly Higher |
| Supercritical CO2 | High | Lower | Lost during extraction |
Note: This table provides a qualitative summary of the findings. "Lower" and "Higher" are relative comparisons within the context of the study.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Poor Peak Shape in LC-MS
This diagram illustrates a logical workflow for troubleshooting common peak shape issues in liquid chromatography.
Caption: A decision tree for troubleshooting poor peak shape.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. ANALYSIS OF LIPIDS [people.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 6. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating oxidized lipids in an omics way: Oxidative lipidomics in biological applications using mass spectrometry [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SE [thermofisher.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
overcoming co-elution issues in the chromatography of fatty acid epoxides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution issues in the chromatography of fatty acid epoxides.
Troubleshooting Guide
This guide addresses specific co-elution problems in a question-and-answer format.
Q1: My chromatogram displays a single broad or shouldered peak where I expect multiple fatty acid epoxide isomers. How can I confirm co-elution?
A1: Visual inspection of peak asymmetry (shouldering or tailing) is an initial indicator of co-elution.[1][2] For definitive confirmation, detector-based peak purity analysis is recommended. If you are using a diode array detector, the system can collect multiple UV spectra across the peak.[2] If these spectra are not identical, it suggests the presence of multiple compounds.[2] Similarly, with mass spectrometry, taking spectra at different points across the peak can reveal shifts in the mass profiles, indicating co-elution.[2]
Q2: How can I improve the separation of co-eluting isomers by modifying my mobile phase?
A2: To enhance interaction with the stationary phase and improve separation, you can weaken your mobile phase.[1][2] In reversed-phase chromatography, this is typically achieved by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).[1] Employing a shallower gradient can also increase the resolution between closely eluting peaks.[1] The addition of a small percentage of acetic acid (e.g., 0.05%) to the mobile phase is also a common practice.[3][4]
Q3: What type of chromatography column is best suited for resolving fatty acid epoxide isomers?
A3: The choice of column is critical for separating structurally similar fatty acid epoxides. Several options are available, each with its own advantages:
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Reversed-Phase Columns: C18 and C30 columns are widely used for lipidomics.[5] C18 columns are effective for separating polar lipids, while C30 columns can be suitable for both apolar and polar lipids in the same run.[5]
-
Chiral Columns: For separating enantiomers of fatty acid epoxides, chiral stationary phases are necessary.[6][7][8] Polysaccharide-based chiral phases like Cellulose-3 and Amylose-1 are compatible with polar solvent systems used in reversed-phase chromatography.[6]
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Mixed-Mode Columns: Columns that combine reverse-phase functionality with an ion-exchange group can provide dual interaction modes, which is ideal for the simultaneous separation of diverse lipid classes.[9]
Table 1: Comparison of Common HPLC Columns for Fatty Acid Epoxide Analysis
| Column Type | Stationary Phase Chemistry | Primary Separation Principle | Best For |
| Reversed-Phase | C18, C30 | Hydrophobicity | General lipid profiling, separating regioisomers |
| Chiral | Polysaccharide-based (e.g., Cellulose, Amylose) | Stereospecific interactions | Separating enantiomers |
| Mixed-Mode | Reverse-phase and ion-exchange | Hydrophobicity and ionic interactions | Complex mixtures with diverse polarities |
Q4: Are there sample preparation or derivatization techniques that can help resolve co-eluting isomers?
A4: Yes, both sample preparation and derivatization can significantly improve separation.
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Solid-Phase Extraction (SPE): SPE can be used to clean up samples and fractionate lipids before chromatographic analysis.[10] This reduces matrix effects and can simplify the chromatogram by removing interfering compounds.
-
Derivatization: Converting fatty acid epoxides to derivatives can improve their chromatographic behavior and enhance detection. Common derivatization strategies include:
-
Esterification: Converting carboxylic acids to fatty acid methyl esters (FAMEs) is a standard technique in fatty acid analysis by gas chromatography.[11][12]
-
Silylation: This process can also be used to derivatize the carboxylic acid group.[11]
-
Charge-Switch Derivatization with Epoxidation: A method that combines derivatization with epoxidation can improve chromatographic resolution and provides diagnostic fragmentation patterns for mass spectrometry, aiding in the localization of double bonds.[13]
-
Q5: Can adjusting the column temperature help resolve co-eluting peaks?
A5: Yes, temperature is an important parameter in chromatography. Increasing the column temperature generally decreases retention times but can also alter the selectivity of the separation. Experimenting with different temperatures can sometimes improve the resolution between two closely eluting compounds. It is a parameter that can be optimized for specific separations.[14]
Frequently Asked Questions (FAQs)
Q1: What are fatty acid epoxides and why are they difficult to separate?
A1: Fatty acid epoxides are metabolites of polyunsaturated fatty acids formed by cytochrome P450 enzymes.[15][16] They exist as numerous regioisomers (where the epoxide is on different double bonds) and stereoisomers (enantiomers), which have very similar physicochemical properties.[16] This high degree of similarity makes them challenging to separate using standard chromatographic techniques.
Q2: What is the role of soluble epoxide hydrolase (sEH) in fatty acid epoxide signaling?
A2: Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the degradation of fatty acid epoxides.[15][16] It converts the epoxides to their corresponding diols, which are generally less biologically active.[16] Inhibiting sEH can increase the levels of beneficial fatty acid epoxides, which have anti-inflammatory and analgesic effects.[15][16][17]
Q3: What detection method is most suitable for analyzing fatty acid epoxides after chromatographic separation?
A3: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred method for the detection and quantification of fatty acid epoxides.[6] Electrospray ionization (ESI) is a commonly used ionization source, and detection is often performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1]
Q4: What are the best practices for sample handling and storage to ensure the stability of fatty acid epoxides?
A4: Fatty acid epoxides are susceptible to degradation through hydrolysis and oxidation.[18] To ensure sample integrity, it is crucial to handle and store samples properly. This includes storing samples at low temperatures (e.g., -80°C), minimizing freeze-thaw cycles, and using antioxidants like butylated hydroxytoluene (BHT) during extraction and storage.[18][19] Purified lipid extracts should be stored under an inert atmosphere (e.g., nitrogen) with a suitable solvent.[18]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Fatty Acid Epoxides
This protocol is a general guideline for cleaning up biological samples.
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Condition the SPE Cartridge: Sequentially wash a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Preparation: Acidify the biological sample (e.g., plasma) to a pH of approximately 3.0 with 1 M HCl.
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Load Sample: Load the acidified sample onto the conditioned SPE cartridge.
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Wash: Wash the cartridge with 2 mL of water, followed by 2 mL of 15% methanol in water to remove polar interferences.
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Elute: Elute the fatty acid epoxides with 2 mL of methanol or ethyl acetate.
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Dry and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for preparing FAMEs for GC analysis.
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Sample Preparation: Start with your extracted and dried lipid sample in a glass tube.
-
Reagent Addition: Add 1 mL of 14% BF3 in methanol to the sample.
-
Incubation: Cap the tube tightly and heat at 60°C for 60 minutes.
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Extraction: After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381). Vortex thoroughly.
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Phase Separation: Allow the phases to separate. The top hexane layer contains the FAMEs.
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Collection: Carefully transfer the hexane layer to a new vial for analysis.[11]
Visualizations
Caption: A workflow for troubleshooting co-elution issues.
Caption: General workflow for fatty acid epoxide analysis.
Caption: Simplified signaling pathway of fatty acid epoxides.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 9. Lipids | SIELC Technologies [sielc.com]
- 10. aocs.org [aocs.org]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Highly efficient separation of isomeric epoxy fatty acids by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of epoxy-fatty acids and epoxide hydrolases in the pathology of neuro-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
reducing artifacts in the sample preparation for epoxy fatty acid analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize artifacts during the sample preparation for epoxy fatty acid (EpFA) analysis.
Troubleshooting Guide: Common Artifacts in EpFA Sample Preparation
This guide addresses specific issues that can arise during sample preparation, leading to inaccurate quantification of epoxy fatty acids.
| Problem | Potential Cause | Recommended Solution |
| I detect dihydroxy fatty acids (diols) that are not expected in my sample. | Epoxide Ring Hydrolysis: The epoxide ring of EpFAs is susceptible to opening under acidic or basic conditions, forming diols. This can occur during extraction if the pH is not controlled, or during acid- or base-catalyzed derivatization. | 1. Maintain Neutral pH: Ensure the sample and solvents are maintained at a neutral pH (around 7) throughout the extraction process. If acidification is necessary for extraction of free fatty acids, it should be done immediately before extraction and with caution. 2. Wash Steps: After derivatization or extraction steps that use acidic or basic reagents, wash the organic phase with a neutral buffer or water to remove residual acid or base. 3. Mild Derivatization: Use derivatization methods that do not require harsh acidic or basic conditions. For example, using (trimethylsilyl)diazomethane at room temperature can selectively methylate free fatty acids under mild conditions.[1] |
| My EpFA concentrations are inconsistent across replicates. | Autoxidation: Polyunsaturated fatty acids (PUFAs) in the sample can oxidize during sample handling and storage, leading to the artificial formation of EpFAs.[2][3][4][5] This can be exacerbated by exposure to oxygen, light, and elevated temperatures. | 1. Add Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent to prevent autoxidation of PUFAs.[6] 2. Minimize Exposure to Air and Light: Work quickly and keep samples on ice. Use amber vials to protect from light. Purge sample vials with an inert gas (e.g., argon or nitrogen) before sealing and storage. 3. Proper Storage: Store samples at -80°C to minimize enzymatic and non-enzymatic oxidation.[7] |
| I am seeing unexpected peaks in my chromatogram after derivatization. | Derivatization Artifacts: The derivatization process itself can create by-products. For example, silylating reagents can react with themselves or with solvents to create artifacts.[8] Acid-catalyzed methylation can sometimes lead to the degradation of labile fatty acids.[9] | 1. Optimize Derivatization Conditions: Carefully control the reaction time and temperature. For instance, when using BF3-methanol, a shorter reaction time (e.g., 1 minute) can reduce the degradation of other lipid components.[10] 2. Use High-Purity Reagents: Ensure that all solvents and derivatization reagents are of high purity and are properly stored to prevent degradation. 3. Blank Samples: Always run a blank sample (containing only the solvents and reagents) through the entire sample preparation and analysis workflow to identify any peaks originating from the reagents themselves. |
| The recovery of my EpFA internal standards is low and variable. | Incomplete Extraction: EpFAs, being lipids, require an appropriate organic solvent for efficient extraction from aqueous biological matrices. The choice of solvent and extraction procedure is critical.[6][11] Adsorption to Surfaces: Lipids can adsorb to glass and plastic surfaces, leading to losses during sample preparation. | 1. Optimize Extraction Solvent: A common and effective method is liquid-liquid extraction with a solvent like ethyl acetate.[11] Ensure vigorous mixing to maximize the partitioning of EpFAs into the organic phase. 2. Use Silanized Glassware: To minimize adsorption, use silanized glass tubes and vials for sample preparation and storage. 3. Solid-Phase Extraction (SPE) Optimization: If using SPE, ensure the chosen cartridge and elution solvents are appropriate for EpFAs. A C18 stationary phase is often a good choice.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for preventing artifact formation in EpFA analysis?
A1: The most critical step is the initial handling and extraction of the biological sample. It is at this stage that enzymatic and non-enzymatic oxidation can occur, and the epoxide ring is vulnerable to hydrolysis. Immediate processing of fresh samples, working at low temperatures, and adding antioxidants are crucial preventative measures.[2][7]
Q2: Should I be concerned about enzymatic degradation of my EpFAs?
A2: Yes. In biological samples, soluble epoxide hydrolase (sEH) can rapidly convert EpFAs to their corresponding diols. To prevent this, it is important to denature enzymes early in the sample preparation process. This can be achieved by adding a sufficient volume of organic solvent (e.g., methanol) to the sample.[7]
Q3: Is derivatization always necessary for EpFA analysis?
A3: Derivatization is typically required for analysis by gas chromatography (GC) to make the EpFAs more volatile and improve their chromatographic behavior.[9][12] For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary, but it can be used to improve ionization efficiency and sensitivity.[13]
Q4: How can I be sure that the EpFAs I'm measuring were present in the original sample and are not artifacts?
A4: To confidently distinguish between endogenous EpFAs and artifacts, it is essential to implement strict quality control measures. This includes:
-
Processing a "zero-time" blank: This involves adding the extraction solvent and internal standards to an empty tube and carrying it through the entire procedure to check for contamination.
-
Using an antioxidant control: Analyze a sample with and without an added antioxidant like BHT. A significant difference in EpFA levels may suggest that autoxidation is occurring in your standard procedure.
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Spiking studies: Spike a known amount of an EpFA standard into a sample matrix and measure the recovery of both the epoxide and its corresponding diol. High levels of the diol would indicate that hydrolysis is an issue.
Q5: What are the best storage conditions for samples intended for EpFA analysis?
A5: Samples should be processed as quickly as possible. If immediate processing is not feasible, they should be flash-frozen in liquid nitrogen and stored at -80°C.[2] Plasma samples should be prepared from blood collected in tubes containing an anticoagulant like EDTA, which can help chelate metal ions that promote oxidation.[7]
Data on Artifact Reduction Strategies
The following table summarizes the impact of different sample preparation strategies on the stability of epoxy fatty acids and the formation of common artifacts.
| Strategy | Target Artifact | Effectiveness | Quantitative Insight (Illustrative) | References |
| Addition of Antioxidant (e.g., BHT) | Autoxidation (artificial EpFA formation) | High | Can reduce non-enzymatic oxidation of PUFAs, preventing artifactual increases in EpFA levels. | [6] |
| Immediate Processing at Low Temperature | Autoxidation & Enzymatic Degradation | High | Minimizes enzymatic activity (e.g., sEH) and slows down oxidation reactions. | [2][7] |
| pH Control during Extraction | Hydrolysis (Diol Formation) | High | Maintaining a neutral pH prevents acid- or base-catalyzed opening of the epoxide ring. | [14] |
| Mild Derivatization (e.g., (TMS)diazomethane) | Derivatization-induced Hydrolysis/Degradation | Moderate to High | Avoids the harsh acidic or basic conditions of other methods that can degrade EpFAs. | [1] |
| Solid-Phase Extraction (SPE) Cleanup | Matrix Interferences & Hydrolysis | Moderate to High | Can remove acidic or basic components from the sample matrix before analysis. The C18 stationary phase with elution by methyl formate (B1220265) shows good performance for a broad spectrum of oxylipins.[11] | [11][15][16] |
Experimental Protocols
Protocol 1: Extraction of Epoxy Fatty Acids from Plasma
This protocol is designed to minimize both hydrolysis and autoxidation during the extraction of EpFAs from plasma.
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Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Protein Precipitation and Lipid Extraction:
-
To 100 µL of plasma in a silanized glass tube, add 10 µL of an internal standard solution containing deuterated EpFA analogs.
-
Add 400 µL of ice-cold methanol (B129727) containing 0.1% butylated hydroxytoluene (BHT).
-
Vortex for 30 seconds to precipitate proteins and inactivate enzymes.
-
Add 800 µL of ice-cold ethyl acetate.
-
Vortex for 1 minute.
-
-
Phase Separation:
-
Centrifuge at 2,500 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new silanized glass tube.
-
Repeat the extraction of the aqueous phase with another 800 µL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization.
-
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol uses a mild derivatizing agent to minimize the risk of epoxide hydrolysis.
-
Reagent Preparation: Prepare a 2.0 M solution of (trimethylsilyl)diazomethane in hexane (B92381). Caution: Diazomethane and its derivatives are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Derivatization Reaction:
-
To the dried lipid extract from Protocol 1, add 50 µL of a 2:1 (v/v) mixture of methanol and toluene.
-
Add 25 µL of the 2.0 M (trimethylsilyl)diazomethane solution.
-
Let the reaction proceed for 10 minutes at room temperature. The appearance of a persistent yellow color indicates an excess of the reagent.
-
-
Quenching and Sample Preparation:
-
Add 5 µL of glacial acetic acid to quench the excess reagent.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the FAMEs in hexane for GC-MS analysis.
-
Visualizations
Caption: Experimental workflow and sources of artifacts in EpFA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New insights regarding the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity [mdpi.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. perlan.com.pl [perlan.com.pl]
- 10. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 12. researchgate.net [researchgate.net]
- 13. On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Cis and Trans Epoxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of cis and trans epoxy fatty acids, supported by experimental data. The distinct stereochemistry of these isomers leads to notable differences in their metabolic stability, signaling pathways, and overall physiological effects.
Data Presentation: Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative differences in the biological activities of cis and trans epoxy fatty acids. Direct comparative data for all activities are not always available, and this is noted where applicable.
| Biological Activity | Isomer Comparison | Quantitative Data | Reference Cell/Animal Model |
| Vasodilation | trans-14,15-EET is a more potent vasodilator than cis-14,15-EET. | EC50 for relaxation of pre-constricted rat arcuate arteries: • trans-14,15-EET: 10-10 M • cis-14,15-EET: 10-9 M | Spontaneously Hypertensive Rat (SHR) |
| Anti-inflammatory Activity (VCAM-1 Expression) | cis-11,12-EET is a potent inhibitor of TNF-α-induced VCAM-1 expression. | IC50 for cis-11,12-EET: ~10 nM | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Direct comparative IC50 data for trans-11,12-EET on VCAM-1 expression is not readily available in the reviewed literature. However, some studies suggest that certain trans fatty acids can have pro-inflammatory effects.[1] | Data not available for direct comparison. | ||
| Metabolism by soluble Epoxide Hydrolase (sEH) | trans epoxy fatty acids are generally metabolized more rapidly than their cis counterparts. | trans-epoxy-C18:0 is catabolized at a slightly faster rate than cis-epoxy-C18:0. | Mice |
Key Biological Differences and Supporting Evidence
1. Vasodilation and Blood Pressure Regulation:
Epoxyeicosatrienoic acids (EETs), a prominent class of epoxy fatty acids, are known endothelium-derived hyperpolarizing factors that contribute to vasodilation and blood pressure regulation. Notably, the stereochemistry of the epoxide group influences their potency.
-
Experimental Evidence: In studies using pre-constricted arcuate arteries from spontaneously hypertensive rats (SHR), 14,15-trans-EET was found to be a more potent vasodilator than 14,15-cis-EET , with an EC50 value an order of magnitude lower. This suggests that the trans isomer is more effective at inducing relaxation of vascular smooth muscle.
2. Anti-inflammatory Effects:
Epoxy fatty acids play a crucial role in modulating inflammation. They can attenuate the expression of adhesion molecules on endothelial cells, thereby reducing the recruitment of leukocytes to sites of inflammation.
-
Experimental Evidence: cis-11,12-EET has been shown to be a potent inhibitor of tumor necrosis factor-alpha (TNF-α)-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs), with an IC50 in the nanomolar range. While direct comparative data for the trans isomer is lacking, some research indicates that certain trans fatty acids may promote inflammatory responses, suggesting a potential opposing effect to their cis counterparts.[1]
3. Metabolism and Bioavailability:
The in vivo half-life and bioavailability of epoxy fatty acids are largely determined by their rate of metabolism by soluble epoxide hydrolase (sEH), which converts them to their corresponding, and often less active, diols.
-
Experimental Evidence: Studies in mice have demonstrated that both cis- and trans-epoxy octadecanoic acids are catabolized more rapidly than their unsaturated precursor, oleic acid.[2] Furthermore, trans-epoxy-C18:0 exhibited a slightly faster rate of catabolism compared to cis-epoxy-C18:0 , leading to lower accumulation in plasma, small intestine, and liver.[2] This suggests that trans epoxy fatty acids may have a shorter duration of action in vivo.
Experimental Protocols
1. Vasodilation Assay in Isolated Arteries (Wire Myography)
This protocol is used to assess the direct effect of vasoactive compounds on the contractility of isolated blood vessels.
-
Vessel Preparation: Arteries (e.g., rat arcuate arteries) are carefully dissected and mounted on a wire myograph in a chamber filled with physiological salt solution (PSS), maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Pre-constriction: The arteries are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619) to induce a stable level of tone.
-
Cumulative Concentration-Response Curve: Increasing concentrations of the test compounds (cis- and trans-epoxy fatty acids) are added cumulatively to the bath.
-
Data Analysis: The relaxation at each concentration is measured and expressed as a percentage of the pre-constriction tone. EC50 values are calculated from the resulting concentration-response curves.
2. VCAM-1 Expression Assay in Endothelial Cells
This assay quantifies the expression of the adhesion molecule VCAM-1 on the surface of endothelial cells in response to inflammatory stimuli and treatment with test compounds.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.
-
Stimulation and Treatment: Cells are pre-treated with various concentrations of cis- or trans-epoxy fatty acids for a specified period, followed by stimulation with an inflammatory cytokine (e.g., TNF-α) to induce VCAM-1 expression.
-
Quantification of VCAM-1: VCAM-1 expression can be quantified using several methods:
-
ELISA: Cell lysates are analyzed using a VCAM-1 specific ELISA kit.
-
Flow Cytometry: Cells are stained with a fluorescently labeled anti-VCAM-1 antibody and analyzed by flow cytometry.
-
Western Blot: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-VCAM-1 antibody.
-
-
Data Analysis: The level of VCAM-1 expression in treated cells is compared to that in stimulated, untreated cells to determine the percentage of inhibition. IC50 values are calculated from dose-response curves.
Signaling Pathways
The biological effects of epoxy fatty acids are mediated through various signaling pathways. The diagrams below illustrate the key pathways involved in their anti-inflammatory and vasodilatory actions.
Conclusion
The geometric isomerism of epoxy fatty acids plays a critical role in their biological activity. Current evidence suggests that trans-epoxy fatty acids can be more potent vasodilators, while cis-isomers exhibit significant anti-inflammatory properties. However, the more rapid metabolism of trans-isomers may limit their in vivo efficacy. Further research is warranted to fully elucidate the therapeutic potential of each isomer and to obtain direct comparative data across a broader range of biological activities. This understanding is crucial for the rational design and development of novel therapeutics targeting the epoxy fatty acid signaling pathway.
References
A Comparative Analysis of trans-12,13-Epoxy-9(Z)-octadecenoic acid and Vernolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two isomeric epoxy fatty acids: trans-12,13-Epoxy-9(Z)-octadecenoic acid and its naturally occurring cis isomer, vernolic acid. This document synthesizes available data on their chemical properties, biological activities, and underlying mechanisms of action to serve as a resource for research and development in the fields of pharmacology and medicinal chemistry.
Chemical and Physical Properties
This compound and vernolic acid (cis-12,13-epoxy-9(Z)-octadecenoic acid) share the same molecular formula and weight but differ in the stereochemistry of the epoxide ring. This structural difference can lead to variations in their physical properties and, more importantly, their biological activities.
| Property | This compound | Vernolic Acid (cis-12,13-Epoxy-9(Z)-octadecenoic acid) |
| Synonyms | (9Z)-11-[(2R,3R)-3-Pentyl-2-oxiranyl]-9-undecenoic acid | 12,13-epoxyoleic acid; cis-12,13-epoxyoctadec-cis-9-enoic acid |
| Molecular Formula | C₁₈H₃₂O₃ | C₁₈H₃₂O₃ |
| Molecular Weight | 296.44 g/mol | 296.44 g/mol |
| Stereochemistry | trans epoxide | cis epoxide |
| Natural Occurrence | Formed during non-enzymatic chemical peroxidation of linoleic acid.[1] | Principal seed-oil acid from Vernonia anthelmintica.[2] |
| Physical State | Not specified in available literature | Liquid at room temperature, crystals from acetone (B3395972) at -25°C.[2] |
| Melting Point | Not specified in available literature | 30-31°C[2] |
Biological Activities: A Comparative Overview
Both isomers exhibit a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent. However, the extent and mechanisms of these activities can differ due to their stereochemistry.
Anti-inflammatory Activity
Vernolic acid has been investigated for its anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. In contrast, while trans-epoxy fatty acids are known to possess anti-inflammatory effects, specific quantitative data for this compound is limited.
| Parameter | This compound | Vernolic Acid |
| Mechanism | Believed to involve modulation of inflammatory signaling pathways like MAPK, though specific data is scarce.[3][4] | Inhibition of the NF-κB signaling pathway, reducing the production of pro-inflammatory mediators.[5] |
| Effect on NO Production | Expected to inhibit nitric oxide (NO) production in activated macrophages. | Inhibits NO production in LPS-stimulated macrophages. |
| Effect on Pro-inflammatory Cytokines | Likely reduces the expression of cytokines such as TNF-α and IL-6. | Suppresses the production of TNF-α and IL-6.[5] |
| IC₅₀ Values | Not available in the reviewed literature. | Not available in the reviewed literature for direct anti-inflammatory assays. |
Cytotoxic and Anti-proliferative Activity
| Parameter | This compound | Vernolic Acid |
| Mechanism | Putative mechanisms include induction of apoptosis and cell cycle arrest. | Extracts of Vernonia species have been shown to induce apoptosis and cause G1 phase cell cycle arrest in cancer cells.[6] |
| Affected Cell Lines | Not specifically documented. | Extracts from Vernonia species have shown activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[6] |
| IC₅₀ Values | Not available in the reviewed literature. | An IC₅₀ of 85.43±3.57 µg/mL for an ethanolic extract of Vernonia amygdalina against EA.hy926 endothelial cells has been reported.[7] A methanolic fraction of Vernonia greggii showed an IC₅₀ of 4.33 µg/mL against HeLa cells.[6] |
Signaling Pathways
The differential biological activities of these isomers can be attributed to their distinct interactions with cellular signaling pathways.
Vernolic Acid: Inhibition of the NF-κB Pathway
Vernolic acid's anti-inflammatory effects are, in part, mediated by its ability to suppress the NF-κB signaling pathway. This pathway is a central regulator of inflammation.
Caption: Putative inhibitory effect of Vernolic Acid on the LPS-induced NF-κB signaling pathway.
This compound: Putative Modulation of MAPK Pathway
While specific data is limited, it is plausible that the trans isomer may exert its biological effects through modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a key regulator of cellular processes including inflammation and apoptosis.
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
Assessment of Anti-inflammatory Activity: Nitric Oxide Production Assay
This protocol details a common in vitro method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Experimental workflow for the LPS-induced nitric oxide production assay.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere overnight.[6]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (either this compound or vernolic acid) and incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, and the plates are incubated for an additional 24 hours.[6]
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) is added to each well.[6]
-
Absorbance Reading: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Assessment of Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[8]
-
Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 1.5 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble purple formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well. The plate is then incubated for 15 minutes at 37°C with shaking.[8]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[8]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Conclusion and Future Directions
This compound and vernolic acid represent a compelling pair of isomers with demonstrated and potential therapeutic activities. While vernolic acid's anti-inflammatory properties and the cytotoxic effects of its source extracts are increasingly documented, a significant knowledge gap exists regarding the specific biological activities and mechanisms of the trans isomer.
The stereochemistry of the epoxide ring is likely a critical determinant of their interaction with biological targets, leading to potentially different pharmacological profiles. Future research should focus on:
-
Direct comparative studies of the anti-inflammatory and cytotoxic effects of the purified cis and trans isomers to elucidate structure-activity relationships.
-
Quantitative analysis (e.g., determination of IC₅₀ values) of the biological activities of this compound.
-
Elucidation of the specific signaling pathways modulated by the trans isomer to better understand its mechanism of action.
Such studies will be invaluable for the rational design and development of novel therapeutics based on these epoxy fatty acid scaffolds.
References
- 1. Formation of trans-epoxy fatty acids correlates with formation of isoprostanes and could serve as biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 5. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ukm.my [ukm.my]
- 8. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Validation of Analytical Methods for trans-12,13-Epoxy-9(Z)-octadecenoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of trans-12,13-Epoxy-9(Z)-octadecenoic acid, a bioactive lipid mediator. The selection of an appropriate analytical method is critical for accurate quantification in various biological matrices, which is essential for understanding its physiological and pathological roles. This document outlines and compares the two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing supporting data and detailed experimental protocols.
Data Presentation: A Comparative Overview of Analytical Performance
The following tables summarize the key quantitative performance parameters for the analysis of epoxy fatty acids using GC-MS and LC-MS/MS. It is important to note that while specific validated data for this compound is limited in publicly available literature, the data presented here is derived from validated methods for closely related structural isomers, such as cis-9,10-epoxyoctadecanoic acid and diepoxyoctadecanoates. These values serve as a reliable benchmark for the expected performance of a validated method for the target analyte.
Table 1: Quantitative Performance of Gas Chromatography-Mass Spectrometry (GC-MS) for Epoxy Fatty Acid Analysis
| Validation Parameter | Typical Performance for Methyl Epoxy-octadecanoates |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | low ng to pg range on-column |
| Limit of Quantitation (LOQ) | ng to pg range on-column |
| Intra-day Precision (%RSD) | <15% |
| Inter-day Precision (%RSD) | <15% |
| Accuracy/Recovery (%) | Dependent on extraction and derivatization efficiency |
Data adapted from validated methods for similar epoxy fatty acids. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.
Table 2: Quantitative Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Epoxy Fatty Acid Analysis
| Validation Parameter | Typical Performance for Epoxy Fatty Acids |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL |
| Intra-day Precision (%RSD) | <10% |
| Inter-day Precision (%RSD) | <15% |
| Accuracy/Recovery (%) | 85 - 115% |
Data adapted from validated methods for similar epoxy fatty acids. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.
Methodology Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the analyte and matrix.
-
GC-MS is a robust and highly sensitive technique for the analysis of volatile and thermally stable compounds. For fatty acids, derivatization to more volatile esters (e.g., methyl esters) is a prerequisite. This method offers excellent chromatographic resolution, which is particularly advantageous for separating complex isomeric mixtures.[1] However, the derivatization step can be time-consuming and a potential source of analytical variability. GC-MS often provides better selectivity and lower detection limits for certain fatty acids compared to LC-MS.[1]
-
LC-MS/MS has emerged as a powerful tool for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules like epoxy fatty acids, without the need for derivatization.[2] This technique offers high sensitivity and selectivity due to the use of tandem mass spectrometry and is amenable to high-throughput analysis. For complex biological matrices, LC-MS/MS is often preferred due to its ability to minimize sample preparation and directly analyze the native compound.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the validation of an analytical method for this compound.
Sample Preparation: Extraction from Biological Matrices
A critical step in the analytical workflow is the efficient extraction of the analyte from the complex biological matrix while minimizing interferences.
1. Liquid-Liquid Extraction (LLE)
This is a common and straightforward method for extracting lipids from aqueous samples.
-
Protocol:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 30 seconds to precipitate proteins.
-
Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute to extract lipids.
-
Add 200 µL of LC-MS grade water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer containing the lipids and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for either GC-MS (after derivatization) or LC-MS/MS analysis.[3]
-
2. Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that can effectively remove interfering substances and concentrate the analyte.[4]
-
Protocol:
-
Sample Pre-treatment: Acidify the biological sample (e.g., plasma, urine) to a pH of approximately 3 with a weak acid (e.g., formic acid).
-
Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the epoxy fatty acids with 1 mL of methanol followed by 1 mL of acetonitrile.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.[4]
-
GC-MS Analysis (with Derivatization)
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of a 2% sulfuric acid solution in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC-MS analysis.[3]
-
-
GC-MS Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: 1 µL, splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 175°C at 10°C/min, then ramp to 230°C at 4°C/min and hold for 10 min.
-
MS Detection: Electron ionization (EI) at 70 eV. Data acquisition in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
LC-MS/MS Analysis (Direct Analysis)
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.[5]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
Mandatory Visualizations
Caption: General analytical workflow for the quantification of epoxy fatty acids.
Caption: Key parameters for analytical method validation.
References
- 1. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Epoxy Fatty Acids from Diverse Plant Origins
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of epoxy fatty acids derived from various plant sources. It provides a comprehensive overview of their composition, supported by experimental data, and details the methodologies for their analysis.
Epoxy fatty acids, characterized by the presence of an oxirane ring in their hydrocarbon chain, are gaining significant attention for their potential applications in the industrial and pharmaceutical sectors. These naturally occurring compounds, found in the seed oils of various plants, exhibit a range of biological activities and serve as valuable renewable resources for the synthesis of polymers and other specialty chemicals. This guide focuses on the comparative aspects of prominent epoxy fatty acids from different botanical sources, providing quantitative data and detailed experimental protocols for their extraction and analysis.
Quantitative Comparison of Epoxy Fatty Acids in Plant Seed Oils
The concentration and type of epoxy fatty acids vary significantly among different plant species. The following tables summarize the oil content and the fatty acid composition, with a focus on the major epoxy fatty acids, from several key plant sources.
Table 1: Oil Content and Major Epoxy Fatty Acid in Selected Plant Seeds
| Plant Species | Family | Common Name | Oil Content (% of seed weight) | Major Epoxy Fatty Acid | Epoxy Fatty Acid Content (% of total fatty acids) |
| Vernonia galamensis | Asteraceae | Ironweed | 22.4 - 42%[1][2] | Vernolic acid | 54 - 80%[1] |
| Euphorbia lagascae | Euphorbiaceae | Mole plant | 42 - 53%[3] | Vernolic acid | 56 - 62%[3][4] |
| Stokesia laevis | Asteraceae | Stokes' aster | High | Vernolic acid | High |
| Crepis palaestina | Asteraceae | Data not available | Vernolic acid | Data not available | |
| Chrysanthemum coronarium | Asteraceae | Crown daisy | Data not available | Coronaric acid | Data not available |
| Alchornea cordifolia | Euphorbiaceae | Christmas bush | ~0.38% (essential oil) | Alchornoic acid | Present in seed oil[5][6] |
| Camelina sativa | Brassicaceae | Gold-of-pleasure | ~34% | Coronaric acid (minor) | Data not available |
Table 2: Detailed Fatty Acid Composition of Selected Plant Seed Oils (% of total fatty acids)
| Fatty Acid | Vernonia galamensis | Euphorbia lagascae | Alchornea cordifolia (Essential Oil) |
| Epoxy Fatty Acids | |||
| Vernolic acid (C18:1-epoxy) | 54 - 80[1] | 56 - 61[3] | - |
| Alchornoic acid (C20:1-epoxy) | - | - | Present[5][6] |
| Other Fatty Acids | |||
| Palmitic acid (C16:0) | 2.4 - 2.9 | Data not available | 29.74[7] |
| Stearic acid (C18:0) | 2.3 - 2.8 | Data not available | - |
| Oleic acid (C18:1) | 3.5 - 5.5 | Data not available | - |
| Linoleic acid (C18:2) | 12 - 14 | Data not available | 49.35[7] |
| n-Hexadecanoic acid | - | - | 29.74[7] |
Experimental Protocols
Accurate quantification and characterization of epoxy fatty acids are crucial for research and development. This section provides detailed methodologies for oil extraction, separation, and analysis of these compounds.
Oil Extraction from Plant Seeds
This protocol describes a standard method for extracting oil from seeds, which can be adapted for various plant materials.
Workflow for Seed Oil Extraction
Caption: A generalized workflow for the extraction of oil from plant seeds.
Protocol:
-
Seed Preparation: Grind the seeds into a fine powder to increase the surface area for efficient extraction. For some seeds like Vernonia galamensis, pre-heating or steaming may be necessary to inactivate lipases that can degrade the oil[2].
-
Solvent Extraction: Transfer the ground seed material to a Soxhlet extractor. Extract the oil using an appropriate solvent, such as hexane, for several hours[2].
-
Filtration: After extraction, filter the mixture to remove any solid seed residue.
-
Solvent Removal: Remove the solvent from the extracted oil using a rotary evaporator under reduced pressure.
-
Crude Oil Collection: The remaining substance is the crude seed oil, which can then be used for further analysis.
Isolation of Epoxy Fatty Acids by Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique used to separate epoxy fatty acids from other lipid classes.
Workflow for SPE of Epoxy Fatty Acids
Caption: A typical solid-phase extraction workflow for the isolation of epoxy fatty acids.
Protocol:
-
Cartridge Preparation: Use a silica (B1680970) gel SPE cartridge. Condition the cartridge by washing it with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude oil sample in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with a non-polar solvent system (e.g., hexane:diethyl ether, 95:5 v/v) to elute non-polar lipids like hydrocarbons and sterol esters.
-
Follow with a solvent of intermediate polarity (e.g., dichloromethane) to elute neutral lipids like triglycerides.
-
-
Elution: Elute the epoxy fatty acids from the cartridge using a polar solvent or a solvent mixture, such as acetone (B3395972) or methanol.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction to obtain the isolated epoxy fatty acids.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of fatty acids, including their epoxy derivatives.
Workflow for GC-MS Analysis of Epoxy Fatty Acids
Caption: Workflow for the analysis of epoxy fatty acids using GC-MS.
Protocol:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To a known amount of the oil or isolated epoxy fatty acid fraction, add a solution of sodium methoxide (B1231860) in methanol.
-
Incubate the reaction mixture to allow for the conversion of fatty acids to their methyl esters (FAMEs).
-
Neutralize the reaction with an acid (e.g., sulfuric acid) and extract the FAMEs with a non-polar solvent like hexane.
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Gas Chromatography: Use a capillary column suitable for FAME analysis (e.g., a polar column like a CP-Sil 88). A typical temperature program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C), and holds for a certain period to ensure the elution of all compounds[8].
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded, allowing for their identification based on their fragmentation patterns.
-
-
Quantification: Identify the peaks corresponding to the epoxy fatty acid methyl esters based on their retention times and mass spectra. Quantify the amount of each epoxy fatty acid by comparing its peak area to that of an internal standard.
Biological Signaling Pathway of Epoxy Fatty Acids
Epoxy fatty acids, particularly epoxyeicosatrienoic acids (EETs) derived from arachidonic acid in mammals, are known to possess anti-inflammatory properties. They are metabolized by cytochrome P450 (CYP) epoxygenases and are subsequently hydrolyzed to less active diols by soluble epoxide hydrolase (sEH). The anti-inflammatory effects of EETs are mediated through various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptors (PPARs).
Caption: Simplified signaling pathway of epoxy fatty acids in inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. Euphorbia lagascae seed oil obtained by pre-pressing and solvent extraction [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. lsma.ro [lsma.ro]
- 5. Alchornea cordifolia seed oil: A rich source of a new C20 epoxide, (+)cis-14,15-epoxy-cis-11-eicosenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. Fatty Acids Component of Essential Oil from <i>Alchornea Cordifolia</i> Modulated Activities of α-Amylase and α-Glucosidase Involved in Postprandial Hyperglycaemia - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 8. rombio.unibuc.ro [rombio.unibuc.ro]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Epoxy Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of epoxy fatty acids (EpFAs), a class of lipid signaling molecules with significant roles in inflammation, cardiovascular function, and pain perception, requires robust and reliable analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prominent techniques for the quantification of these thermally labile compounds. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs and to facilitate the cross-validation of results between these platforms.
Performance Comparison: A Quantitative Overview
A critical aspect of cross-validating HPLC and GC-MS methods is the comparison of their analytical performance characteristics. The following tables summarize key validation parameters for the analysis of epoxy fatty acids, compiled from various studies. It is important to note that specific values can vary depending on the analyte, sample matrix, instrumentation, and the exact methodology employed.
Table 1: Performance Characteristics of HPLC-MS/MS for Epoxy Fatty Acid Analysis
| Performance Parameter | Typical Value Range | Key Considerations |
| Linearity (r²) | > 0.99 | Demonstrates a strong correlation between analyte concentration and instrument response over a defined range. |
| Limit of Quantification (LOQ) | 0.05 - 125 pg on column | High sensitivity allows for the detection of low endogenous levels of EpFAs in biological matrices.[1] |
| Precision (%RSD) | < 15% | Indicates good reproducibility of the method, with low variability between measurements.[1] |
| Accuracy/Recovery (%) | 85 - 115% | Demonstrates the closeness of the measured value to the true value. |
| Specificity | High | MS/MS detection provides excellent specificity by monitoring characteristic parent-to-product ion transitions, minimizing interferences from the sample matrix. |
Table 2: Performance Characteristics of GC-MS for Epoxy Fatty Acid Analysis
| Performance Parameter | Typical Value Range | Key Considerations |
| Linearity (r²) | > 0.99 | Exhibits a strong linear relationship between concentration and response after derivatization. |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | Sensitivity is highly dependent on the derivatization efficiency and the ionization technique used. |
| Precision (%RSD) | < 15% | Good precision is achievable with careful control of derivatization and injection steps. |
| Accuracy/Recovery (%) | 80 - 120% | Recovery can be influenced by the efficiency of the multi-step sample preparation and derivatization process. |
| Specificity | High | Mass spectrometry detection provides high specificity, and characteristic fragmentation patterns of derivatized EpFAs aid in their identification and quantification.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation, validation, and cross-comparison of analytical methods. Below are representative protocols for the analysis of epoxy fatty acids using both HPLC-MS/MS and GC-MS.
HPLC-MS/MS Protocol for Epoxy Fatty Acid Analysis
This protocol is suitable for the direct analysis of epoxy fatty acids in biological matrices with minimal sample preparation.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the biological sample (e.g., plasma, cell lysate) to pH ~3 with a weak acid (e.g., acetic acid).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the epoxy fatty acids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. HPLC-MS/MS Parameters:
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 1.7-2.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the epoxy fatty acids of interest (e.g., start with a low percentage of B, ramp up to a high percentage of B over several minutes).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific parent-to-product ion transitions for each epoxy fatty acid.
GC-MS Protocol for Epoxy Fatty Acid Analysis
This protocol involves derivatization to increase the volatility and thermal stability of the epoxy fatty acids for gas chromatographic analysis.
1. Lipid Extraction:
-
Extract total lipids from the biological sample using a method such as the Folch or Bligh-Dyer procedure with a chloroform/methanol mixture.
2. Saponification:
-
Hydrolyze the lipid extract using a methanolic potassium hydroxide (B78521) solution to release the free fatty acids from their esterified forms.
3. Derivatization (Two-Step):
-
Esterification: Convert the carboxylic acid group to a methyl ester (FAME) using a reagent like boron trifluoride in methanol (BF3-MeOH) or by acidic catalysis.
-
Silylation: Convert the hydroxyl groups (if any, or formed from ring-opening) and the epoxy group to a more stable and volatile trimethylsilyl (B98337) (TMS) ether derivative using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
4. GC-MS Parameters:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: A temperature gradient to separate the derivatized epoxy fatty acids (e.g., start at a lower temperature, ramp up to a final temperature, and hold).
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification of characteristic ions of the derivatized epoxy fatty acids.
Mandatory Visualization
Signaling Pathway of Epoxyeicosatrienoic Acids (EETs)
Epoxy fatty acids, particularly the epoxyeicosatrienoic acids (EETs), are synthesized from arachidonic acid and play crucial roles in various physiological processes. The following diagram illustrates the synthesis, metabolism, and primary signaling actions of EETs.
Caption: Synthesis, metabolism, and signaling of Epoxyeicosatrienoic Acids (EETs).
Experimental Workflow: Cross-Validation of HPLC and GC-MS Methods
A robust cross-validation ensures that both analytical methods provide comparable and reliable quantitative data. The following workflow outlines the key steps in this process.
Caption: Workflow for the cross-validation of HPLC-MS/MS and GC-MS methods.
Conclusion
Both HPLC-MS/MS and GC-MS are powerful and reliable techniques for the quantitative analysis of epoxy fatty acids. The choice between them often depends on the specific research question, available instrumentation, and the desired sample throughput.
-
HPLC-MS/MS offers the advantage of direct analysis with minimal sample preparation, making it well-suited for high-throughput screening and the analysis of a broad range of eicosanoids in a single run.[3] Its high sensitivity and specificity are ideal for detecting low-abundance epoxy fatty acids in complex biological matrices.
-
GC-MS provides excellent chromatographic resolution and is a well-established technique for fatty acid analysis.[4] However, the requirement for derivatization adds steps to the sample preparation workflow and may introduce variability.[5] Nevertheless, for targeted analysis of specific epoxy fatty acids, a well-optimized GC-MS method can deliver high precision and accuracy.
Ultimately, for a comprehensive and unambiguous epoxy fatty acid profile, a combination of both techniques can be a powerful strategy. Cross-validation of results between HPLC-MS/MS and GC-MS provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings in the dynamic field of lipidomics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 4. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 5. hplc.eu [hplc.eu]
A Comparative Guide to the Anti-Inflammatory Properties of Epoxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of various epoxy fatty acids (EpFAs), a class of lipid mediators with significant therapeutic potential. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those involved in inflammation research and drug development.
Introduction to Epoxy Fatty Acids and Inflammation
Epoxy fatty acids are produced from polyunsaturated fatty acids (PUFAs) through the action of cytochrome P450 (CYP) epoxygenases.[1] These molecules are known to possess a range of biological activities, with their anti-inflammatory effects being of particular interest.[2][3] The primary mechanism of their anti-inflammatory action involves the modulation of key signaling pathways and the inhibition of pro-inflammatory mediator production.[4]
EpFAs are endogenously regulated by soluble epoxide hydrolase (sEH), an enzyme that converts them into less active or, in some cases, pro-inflammatory dihydroxy fatty acids (DHFAs).[5][6] Consequently, inhibition of sEH is a key therapeutic strategy to enhance the anti-inflammatory effects of endogenous EpFAs.[7] This guide will compare the anti-inflammatory properties of several major classes of EpFAs, including those derived from arachidonic acid (Epoxyeicosatrienoic acids, EETs), linoleic acid (Epoxyoctadecenoic acids, EpOMEs), eicosapentaenoic acid (Epoxyeicosatetraenoic acids, EEQs), and docosahexaenoic acid (Epoxydocosapentaenoic acids, EDPs).
Comparative Anti-Inflammatory Potency
The following table summarizes the quantitative data on the anti-inflammatory effects of various epoxy fatty acids on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophage and microglial cell lines.
| Epoxy Fatty Acid (Regioisomer) | Cell Line | Inflammatory Stimulus | Target Cytokine | Potency (IC₅₀) | Efficacy (% Inhibition) | Reference |
| EpOMEs | ||||||
| 9(10)-EpOME | RAW 264.7 | LPS (500 ng/mL) | IL-6 | ~4.2 nM | 41% | [7] |
| 9(10)-EpOME | RAW 264.7 | LPS (500 ng/mL) | TNF-α | ~4.2 nM | 17% | [7] |
| EETs | ||||||
| 11(12)-EET | RAW 264.7 | LPS (500 ng/mL) | IL-6 | ~4.2 nM | 41% | [7] |
| 11(12)-EET | RAW 264.7 | LPS (500 ng/mL) | TNF-α | ~4.2 nM | 22% | [7] |
| 11,12-EET | Human Müller Cells | Palmitic Acid (250 µM) | TNF-α | - | 88.7% (at 0.5 µM) | [8] |
| EEQs | ||||||
| 17,18-EEQ-EA | BV-2 | LPS (25 ng/mL) | IL-6 | ~1 µM | ~50% | [9] |
| 17,18-EEQ | Human Airway Epithelial Cells | TNF-α | IL-6 & IL-8 | Dose-dependent inhibition | Significant reduction | [7] |
| EDPs | ||||||
| 19,20-EDP-EA | BV-2 | LPS (25 ng/mL) | IL-6 | ~1 µM | ~60% | [9] |
| 19,20-EDP | Human Müller Cells | Palmitic Acid (250 µM) | TNF-α | - | 67.7% (at 0.5 µM) | [8] |
Note: IC₅₀ values for EpOMEs and EETs on cytokine suppression were estimated from dose-response curves presented in the referenced study. EEQ-EA and EDP-EA are endocannabinoid epoxide derivatives of EEQ and EDP, respectively.
Signaling Pathways in Inflammation
The anti-inflammatory effects of epoxy fatty acids are intrinsically linked to the complex network of signaling pathways that govern the inflammatory response. The following diagrams illustrate the major enzymatic pathways of arachidonic acid metabolism and the central role of the sEH pathway in modulating inflammation.
Experimental Protocols
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol outlines a general procedure for assessing the anti-inflammatory effects of epoxy fatty acids on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage-like cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.[5]
2. Pre-treatment with Epoxy Fatty Acids:
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of the desired epoxy fatty acid (e.g., 0.01 nM to 10 µM) dissolved in serum-free DMEM for 1-4 hours.[7][9] A vehicle control (e.g., ethanol (B145695) or DMSO) should be included.
3. LPS Stimulation:
-
After the pre-treatment period, add LPS from E. coli to the wells to a final concentration of 25-500 ng/mL to induce an inflammatory response.[7][9]
4. Incubation:
-
Incubate the plates for an appropriate duration to allow for cytokine production. This typically ranges from 4 to 24 hours, depending on the specific cytokine being measured.[7][9]
5. Cytokine Measurement:
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
6. Data Analysis:
-
Determine the percentage of cytokine inhibition for each concentration of the epoxy fatty acid relative to the LPS-only control.
-
If a dose-response is observed, calculate the half-maximal inhibitory concentration (IC₅₀) value.
Conclusion
The available evidence strongly suggests that epoxy fatty acids are potent anti-inflammatory lipid mediators. While direct comparisons of IC₅₀ values across all EpFA classes are still emerging, the data indicates that EETs and EpOMEs exhibit high potency in the nanomolar range for inhibiting pro-inflammatory cytokine production in macrophages.[7] Furthermore, studies on EEQs and EDPs suggest they possess similar or even greater anti-inflammatory activity compared to EETs, highlighting the therapeutic potential of omega-3 derived epoxides.[8][10] The regio-selectivity of these effects, as seen with different EET isomers, underscores the complexity and specificity of their biological actions.[10] Future research should focus on direct, standardized comparisons of a wider range of EpFA regioisomers to fully elucidate their structure-activity relationships and guide the development of novel anti-inflammatory therapeutics targeting the sEH pathway.
References
- 1. Frontiers | In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? [frontiersin.org]
- 2. Estradiol down-regulates LPS-induced cytokine production and NFkB activation in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential activation of RAW 264.7 macrophages by size-segregated crystalline silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17,18-Epoxyeicosatetraenoic Acid Inhibits TNF-α-Induced Inflammation in Cultured Human Airway Epithelium and LPS-Induced Murine Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
spectroscopic comparison of synthetic vs natural trans-12,13-Epoxy-9(Z)-octadecenoic acid
A detailed comparative guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of synthetic versus natural trans-12,13-Epoxy-9(Z)-octadecenoic acid. This document provides a summary of expected spectroscopic data based on published literature for analogous compounds, outlines relevant experimental protocols for synthesis and extraction, and presents a logical workflow for their comparative analysis.
In the realm of lipidomics and drug discovery, the precise characterization of bioactive lipids is paramount. This compound, a member of the epoxy fatty acid family, is of significant interest due to its potential physiological roles. Distinguishing between synthetically derived and naturally occurring isomers is crucial for understanding their biological activities and for regulatory purposes. This guide provides a comprehensive spectroscopic comparison based on established data for similar compounds, in the absence of directly comparable published spectra for this specific trans isomer.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of this compound. These values are derived from literature precedents for structurally similar epoxy fatty acids and serve as a benchmark for comparative analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)
| Assignment | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| H-9, H-10 | Olefinic (-CH=CH-) | 5.30 - 5.50 | Multiplet |
| H-12, H-13 | trans-Epoxide (-CH-O-CH-) | 2.60 - 2.80 | Multiplet |
| H-8, H-11 | Allylic (-CH₂-C=) | 2.00 - 2.20 | Multiplet |
| H-2 | Methylene (α to COOH) | 2.35 | Triplet |
| H-18 | Terminal Methyl (-CH₃) | 0.88 - 0.92 | Triplet |
| Other | Methylene (-CH₂-) chain | 1.25 - 1.65 | Multiplet |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
| Assignment | Functional Group | Expected Chemical Shift (δ, ppm) |
| C-1 | Carboxyl (-COOH) | 179 - 181 |
| C-9, C-10 | Olefinic (-CH=CH-) | 128 - 131 |
| C-12, C-13 | trans-Epoxide (-CH-O-CH-) | 58 - 60 |
| C-2 | Methylene (α to COOH) | 34 - 35 |
| C-18 | Terminal Methyl (-CH₃) | 14.0 - 14.5 |
| Other | Methylene (-CH₂-) chain | 22 - 32 |
Table 3: Predicted Mass Spectrometry (Electron Ionization - MS-EI) Data
| m/z Value | Proposed Fragmentation |
| 296 | [M]⁺ (Molecular Ion) |
| 278 | [M - H₂O]⁺ |
| Various | Cleavage at the epoxy ring and along the aliphatic chain |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |
| C=C (Olefinic) | 1640 - 1660 | Stretching |
| C-O (Epoxide) | 820 - 950 and 1250 | Asymmetric and Symmetric Stretching |
| C-H (sp²) | 3000 - 3100 | Stretching |
| C-H (sp³) | 2850 - 2960 | Stretching |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis, isolation, and analysis of this compound.
Synthesis of Synthetic this compound
A common and effective method for the synthesis of trans-epoxides from a cis-alkene involves a two-step process: conversion of the cis-alkene to a trans-alkene followed by epoxidation.
-
Isomerization of the corresponding diene (if starting from a more unsaturated precursor) or direct synthesis of the trans-alkene precursor.
-
Epoxidation: The trans-alkene precursor, trans-9-octadecenoic acid, is dissolved in a suitable aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at 0°C.[1]
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is then washed with a sodium sulfite (B76179) solution to remove excess peroxy-acid, followed by a sodium bicarbonate solution to remove meta-chlorobenzoic acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Extraction and Purification of Natural this compound
The natural form of this lipid is often found in complex mixtures within plant oils, with the cis-isomer (vernolic acid) being more abundant in sources like Vernonia galamensis. The isolation of the minor trans-isomer requires meticulous separation techniques.
-
Saponification of the Oil: The seed oil is saponified by refluxing with an ethanolic solution of potassium hydroxide.
-
Extraction of Unsaponifiable Matter: The mixture is diluted with water and extracted with diethyl ether to remove unsaponifiable components.
-
Acidification and Fatty Acid Extraction: The aqueous layer is acidified with hydrochloric acid to protonate the fatty acid salts. The free fatty acids are then extracted with diethyl ether.
-
Drying and Concentration: The ether extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification by Chromatography: The resulting mixture of fatty acids is subjected to preparative high-performance liquid chromatography (HPLC) or column chromatography on silver nitrate-impregnated silica gel, which separates fatty acids based on the degree and geometry of unsaturation and other functional groups, to isolate the this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (B151607) (CDCl₃) as the solvent.
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectra are obtained. For GC-MS analysis, the carboxylic acid is typically derivatized to its methyl ester.
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or using an attenuated total reflectance (ATR) accessory.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic comparison of synthetic versus natural this compound.
Caption: Workflow for Synthesis, Extraction, and Spectroscopic Comparison.
References
inter-laboratory comparison of trans-12,13-Epoxy-9(Z)-octadecenoic acid quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of trans-12,13-Epoxy-9(Z)-octadecenoic acid (t-EpOME), a bioactive lipid mediator derived from linoleic acid. In the absence of a formal inter-laboratory comparison study, this document synthesizes typical performance data from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for similar epoxy fatty acids. The aim is to offer a benchmark for researchers developing and validating their own quantification assays.
Quantitative Performance Comparison
The quantification of t-EpOME in biological matrices is typically achieved using LC-MS/MS. The performance of such assays can vary between laboratories due to differences in instrumentation, sample preparation, and analytical protocols. The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for t-EpOME, based on published data for related epoxy fatty acids.
| Performance Metric | Method A: Liquid-Liquid Extraction (LLE) | Method B: Solid-Phase Extraction (SPE) | Acceptance Criteria (FDA/EMA) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL | Signal-to-Noise > 10 |
| Upper Limit of Quantification (ULOQ) | 100 - 500 ng/mL | 100 - 500 ng/mL | Within linear range |
| Intra-day Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | ± 15% | ± 15% | ± 15% (± 20% at LLOQ) |
| Matrix Effect | Assessed and minimized | Assessed and minimized | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent and reproducible | Consistent and reproducible | Not specified, but should be consistent |
Note: The values presented are representative and may vary depending on the specific laboratory, instrumentation, and matrix. %CV refers to the coefficient of variation, and %RE refers to the relative error.
Experimental Protocols
A robust and reliable method for the quantification of t-EpOME is crucial for accurate biological interpretation. Below are detailed protocols for the key steps in a typical LC-MS/MS workflow.
Sample Preparation
Objective: To extract t-EpOME from the biological matrix (e.g., plasma) and remove interfering substances.
Internal Standard: A deuterated analog of t-EpOME (e.g., t-EpOME-d4) should be added to the sample prior to extraction to correct for analyte loss during sample processing and for matrix effects.
Method A: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of hexane (B92381) to the supernatant for lipid extraction.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Method B: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding 300 µL of ice-cold methanol (B129727).
-
Vortex and centrifuge as in the LLE method.
-
Dilute the supernatant with 1 mL of acidified water (e.g., 0.1% formic acid).
-
Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute t-EpOME with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute as in the LLE method.
LC-MS/MS Analysis
Objective: To chromatographically separate t-EpOME from its isomers and other interfering compounds and to detect and quantify it with high sensitivity and specificity.
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v).
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 - 50 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
t-EpOME: The precursor ion (Q1) is the deprotonated molecule [M-H]⁻. The product ion (Q3) is a specific fragment generated by collision-induced dissociation.
-
Internal Standard: The MRM transition for the deuterated internal standard is monitored simultaneously.
-
-
Mandatory Visualizations
Signaling Pathway of t-EpOME Formation
The following diagram illustrates the metabolic pathway for the formation of t-EpOME from its precursor, linoleic acid, through the action of cytochrome P450 epoxygenases.
Caption: Metabolic pathway of t-EpOME formation and its subsequent action.
Experimental Workflow for t-EpOME Quantification
This diagram outlines the logical steps involved in the quantification of t-EpOME from a biological sample.
Caption: Experimental workflow for t-EpOME quantification.
A Comparative Purity Analysis of Commercially Available 12,13-Epoxy-9(Z)-octadecenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the purity of commercially available isomers of 12,13-Epoxy-9(Z)-octadecenoic acid, a critical bioactive lipid involved in various physiological processes. Given the limited direct commercial availability of the trans-12,13-epoxy-9(Z)-octadecenoic acid isomer, this guide focuses on the readily available cis-epoxy enantiomers as primary alternatives and outlines the analytical methodologies required for purity assessment. This information is crucial for ensuring the accuracy and reproducibility of research findings in studies investigating the biological roles of these epoxy fatty acids.
Commercial Availability and Purity Comparison
The table below summarizes the stated purity of commercially available cis-12,13-Epoxy-9(Z)-octadecenoic acid enantiomers from prominent suppliers. It is important to note that these are the purities claimed by the suppliers and independent verification is highly recommended.
| Supplier | Product Name | Stated Purity |
| Larodan | 12(S),13(R)-Epoxy-9(Z)-octadecenoic acid[1] | >98%[1] |
| Larodan | 12(R),13(S)-Epoxy-9(Z)-octadecenoic acid[2] | >98%[2] |
| CD Biosynsis | 12(S),13(R)-Epoxy-9(Z)-octadecenoic acid[3] | >98%[3] |
| Stratech | 12(S),13(R)-Epoxy-9(Z)-octadecenoic acid[4] | Not specified |
| Larodan | cis-9,10-Epoxy-12(Z),15(Z)-octadecadienoic acid[5] | >99%[5] |
As an alternative for studies where the trans-epoxide configuration is essential, Santa Cruz Biotechnology offers the methyl ester of (±)-trans-12,13-Epoxy-9(E)-octadecenoic acid[6]. However, researchers should be aware of the difference in the double bond geometry (E vs. Z) and the presence of a methyl ester.
Experimental Protocols for Purity Assessment
To independently verify the purity and isomeric composition of commercially obtained or synthesized 12,13-Epoxy-9(Z)-octadecenoic acid, the following analytical methods are recommended.
High-Performance Liquid Chromatography (HPLC) for Isomeric and Chiral Purity
HPLC is a powerful technique for separating cis and trans isomers, as well as enantiomers of epoxy fatty acids.
a) Normal-Phase HPLC for cis/trans Isomer Separation:
-
Column: Silica-based normal-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A non-polar mobile phase with a polar modifier, such as a gradient of hexane (B92381) and isopropanol (B130326).
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the sample in the initial mobile phase.
-
Principle: Separation is based on the differential interaction of the polar epoxy and carboxylic acid groups with the stationary phase. Trans isomers are typically less retained than cis isomers.
b) Chiral HPLC for Enantiomeric Separation:
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized polysaccharides (e.g., amylose (B160209) or cellulose) or Pirkle-type columns. Anion exchanger CSPs like CHIRALPAK QN-AX and QD-AX are also effective for acidic compounds[7].
-
Mobile Phase: Typically a mixture of hexane and a polar alcohol like isopropanol or ethanol. The exact composition will depend on the specific CSP.
-
Detection: UV detection (205-215 nm) or ELSD.
-
Sample Preparation: Dissolve the sample in the mobile phase. Derivatization to form diastereomers with a chiral derivatizing agent can also be employed for separation on a non-chiral column[8].
-
Principle: The chiral stationary phase interacts differently with the two enantiomers, leading to their separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Confirmation
GC-MS is a highly sensitive method for assessing the purity and confirming the chemical structure of fatty acid derivatives.
-
Derivatization: Convert the carboxylic acid to a more volatile ester, typically a methyl ester (FAME), using a reagent like BF3-methanol or diazomethane.
-
Column: A capillary column with a polar stationary phase (e.g., a wax or cyano-substituted polysiloxane phase) is suitable for separating fatty acid methyl esters. For chiral separations, a chiral stationary phase can be used[9].
-
Injector and Detector: Use a split/splitless injector and a mass spectrometer as the detector.
-
Oven Temperature Program: A temperature gradient is used to elute the compounds, for example, starting at 100°C and ramping up to 250°C.
-
Mass Spectrometry: Operate in electron ionization (EI) mode. The resulting mass spectrum will show characteristic fragmentation patterns that can be used to confirm the structure of the epoxy fatty acid.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer provides structural information for identification and purity assessment.
Capillary Electrophoresis (CE) for High-Efficiency Isomer Separation
Micellar electrokinetic chromatography (MEKC), a mode of CE, has been shown to be highly effective in separating isomeric epoxy fatty acids[10].
-
Capillary: Fused-silica capillary.
-
Buffer: A borate (B1201080) buffer (e.g., 25 mM, pH 9.2) containing a surfactant like sodium dodecyl sulfate (B86663) (SDS) above its critical micelle concentration, and an organic modifier such as acetonitrile[10].
-
Voltage: Application of a high voltage across the capillary.
-
Detection: Direct UV detection at a low wavelength.
-
Principle: Separation is achieved based on the differential partitioning of the isomers between the micelles and the surrounding aqueous buffer in the electric field.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of 12,13-Epoxy-9(Z)-octadecenoic acid.
Caption: Workflow for the purity assessment of 12,13-Epoxy-9(Z)-octadecenoic acid.
Signaling Pathways of Epoxy Fatty Acids
This compound belongs to the family of epoxy fatty acids (EpFAs), which are metabolites of polyunsaturated fatty acids formed by cytochrome P450 (CYP) epoxygenases. While specific signaling pathways for this exact isomer are not well-documented, the general pathways for EpFAs, such as epoxyeicosatrienoic acids (EETs), are well-characterized and likely to be relevant.
EpFAs are known to exert a range of biological effects, including vasodilation, anti-inflammatory actions, and cardioprotection[11]. These effects are mediated through several signaling mechanisms:
-
G-Protein Coupled Receptors (GPCRs): EpFAs can act as signaling molecules by binding to and activating specific GPCRs on the cell surface. This interaction initiates intracellular signaling cascades[11].
-
Modulation of Cyclic AMP (cAMP) Levels: Some EpFAs have been shown to increase intracellular cAMP levels, which can in turn activate Protein Kinase A (PKA) and influence downstream cellular processes[12].
-
Ion Channel Regulation: EpFAs can directly or indirectly modulate the activity of various ion channels, such as potassium and calcium channels, which is particularly important in the cardiovascular system.
-
Inhibition of Soluble Epoxide Hydrolase (sEH): The biological activity of EpFAs is terminated by their hydrolysis to the corresponding diols, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH)[13]. Inhibition of sEH can therefore potentiate and prolong the signaling effects of endogenous EpFAs[13].
The diagram below illustrates a generalized signaling pathway for epoxy fatty acids.
Caption: Generalized signaling pathway for epoxy fatty acids (EpFAs).
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. larodan.com [larodan.com]
- 3. 12(S),13(R)-Epoxy-9(Z)-octadecenoic acid - CD Biosynsis [biosynsis.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. larodan.com [larodan.com]
- 6. scbt.com [scbt.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. Enantioselective analysis of chiral anteiso fatty acids in the polar and neutral lipids of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly efficient separation of isomeric epoxy fatty acids by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for trans-12,13-Epoxy-9(Z)-octadecenoic Acid
For Immediate Reference: Researchers, scientists, and drug development professionals must handle and dispose of chemical waste in a manner that ensures personnel safety and environmental compliance. The following guide provides detailed procedures for the proper disposal of trans-12,13-Epoxy-9(Z)-octadecenoic acid.
I. Chemical and Physical Properties
A clear understanding of the chemical's properties is foundational to its safe handling and disposal. Below is a summary of key quantitative data for this compound and related isomers.
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₂O₃ | [1][2] |
| Molecular Weight | ~296.45 g/mol | [1][2] |
| CAS Number | 32381-05-8 (for the trans isomer) | [3] |
| Appearance | Not explicitly stated, likely a liquid or semi-solid | |
| Purity | Typically >98% for research-grade products | [1][2][3] |
| Storage | Freezer | [1] |
II. Hazard Assessment and Safety Precautions
While a specific hazard classification for this compound is not available, related compounds provide insight into potential risks. A safety data sheet for the saturated analog, trans-12,13-Epoxyoctadecanoic Acid, indicates that it is not classified as hazardous.[3] However, the cis-isomer, known as vernolic acid, is metabolized from linoleic acid and can exhibit toxic effects on various cell types.[4] This suggests that prudence is required in handling all isomers of epoxy-octadecenoic acid.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not generally required under normal handling conditions with adequate ventilation. However, if aerosols may be generated or in case of a spill, a respirator may be necessary.
III. Disposal Protocol
The primary principle for chemical disposal is to prevent release into the environment. Do not pour this compound down the drain or dispose of it in the regular trash without following proper institutional procedures.
Step 1: Waste Identification and Collection
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container. High-density polyethylene (B3416737) (HDPE) is a suitable choice.
-
Labeling: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" (as a precautionary measure)
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.
Step 2: Neutralization of Acidity (if required)
As a carboxylic acid, this compound is acidic. For some disposal pathways, neutralization may be required. This should only be performed by trained personnel in a well-ventilated area, such as a fume hood.
-
Dilution: If the acid is concentrated, it should first be diluted by slowly adding it to a large volume of cold water. Never add water to acid.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted acidic solution.[5][6] Continue adding the base in small portions until effervescence (fizzing) ceases.
-
pH Verification: Use pH paper or a calibrated pH meter to confirm that the pH of the solution is between 6.0 and 8.0.
-
Containerize: The neutralized solution should be collected in the designated waste container.
Step 3: Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety department to arrange for a hazardous waste pickup. Provide them with the full chemical name and any other relevant information.
-
Professional Disposal: The collected waste will be transported to a licensed facility for appropriate treatment and disposal, likely through incineration or landfilling at a permitted site. While a similar compound is deemed suitable for landfill, the final determination rests with the disposal facility and regulatory authorities.[3]
IV. Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For larger spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[3]
-
Clean-Up:
-
For small spills, wipe up with an absorbent cloth.[3]
-
For larger, contained spills, carefully collect the absorbent material into a designated waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
